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  • Product: 5-(Aminomethyl)-4-methylpyrimidin-2-amine
  • CAS: 19594-45-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-(Aminomethyl)-4-methylpyrimidin-2-amine: Structure, Properties, and Synthetic Landscape

Executive Summary This technical guide provides a comprehensive overview of 5-(aminomethyl)-4-methylpyrimidin-2-amine (CAS: 19594-45-7), a heterocyclic building block with potential applications in synthetic and medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of 5-(aminomethyl)-4-methylpyrimidin-2-amine (CAS: 19594-45-7), a heterocyclic building block with potential applications in synthetic and medicinal chemistry. Due to the specificity of its isomeric arrangement, this guide delineates its known properties while drawing critical comparisons to its extensively studied structural isomer, 5-(aminomethyl)-2-methylpyrimidin-4-amine (Grewe Diamine, CAS: 95-02-3). The guide covers the fundamental physicochemical properties, safety, and handling of the title compound. Furthermore, it delves into synthetic strategies and spectroscopic characterization methods essential for distinguishing between these closely related isomers. By contextualizing the title compound against its biologically significant isomer—a key intermediate in Vitamin B1 biosynthesis and a scaffold for kinase inhibitors—this document aims to equip researchers with the foundational knowledge required for its effective utilization in novel chemical design and drug discovery endeavors.

Core Compound Profile: 5-(Aminomethyl)-4-methylpyrimidin-2-amine (CAS: 19594-45-7)

5-(Aminomethyl)-4-methylpyrimidin-2-amine is a substituted pyrimidine, a class of heterocyclic compounds of immense interest in medicinal chemistry. Its structure features a primary amine at position 2, a methyl group at position 4, and an aminomethyl group at position 5. This specific arrangement of functional groups offers multiple reaction sites for synthetic elaboration.

Chemical Structure and Identifiers

The structural identity of a molecule is paramount, particularly when closely related isomers exist. The IUPAC name for this compound is 5-(aminomethyl)-4-methylpyrimidin-2-amine.

Caption: Chemical Structure of 5-(Aminomethyl)-4-methylpyrimidin-2-amine.

Table 1: Chemical Identifiers

Identifier Value Source
CAS Number 19594-45-7 [1]
Molecular Formula C₆H₁₀N₄ [1]
Molecular Weight 138.17 g/mol [1]
SMILES NC1=NC=C(CN)C(C)=N1 [1]

| MDL Number | MFCD19205915 |[1] |

Physicochemical Properties & Handling

Proper handling and storage are critical for maintaining the integrity of chemical reagents. The available data for this compound are summarized below.

Table 2: Physicochemical Properties and Storage

Property Value Source
Appearance White to yellow to orange crystalline powder [2]

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C |[1] |

Safety and Hazard Information

Based on available data, this compound is classified as harmful if swallowed. Standard laboratory precautions should be observed.

Table 3: GHS Hazard Information

Category Code Description Source
Pictogram GHS07 (Exclamation Mark) [1]
Signal Word Warning [1]
Hazard Statement H302 Harmful if swallowed [1]
Precautionary Statement P280 Wear protective gloves/protective clothing/eye protection/face protection [1][3]

| Precautionary Statement | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |[1] |

The Isomeric Context: 5-(Aminomethyl)-2-methylpyrimidin-4-amine (Grewe Diamine)

To fully appreciate the synthetic potential of 5-(aminomethyl)-4-methylpyrimidin-2-amine, it is instructive to examine its well-studied isomer, 5-(aminomethyl)-2-methylpyrimidin-4-amine (CAS 95-02-3). The simple transposition of the amino and methyl groups between positions 2 and 4 of the pyrimidine ring results in a molecule with a profoundly different and well-documented biological role.

G Isomeric Relationship and Significance cluster_0 Target Compound cluster_1 Well-Studied Isomer A 5-(Aminomethyl)-4-methylpyrimidin-2-amine (CAS: 19594-45-7) - Synthetic Building Block B 5-(Aminomethyl)-2-methylpyrimidin-4-amine (CAS: 95-02-3) - Vitamin B1 Precursor - Drug Discovery Scaffold

Caption: Comparison of the target compound and its biologically active isomer.

Biological Role in Vitamin B1 (Thiamine) Metabolism

5-(Aminomethyl)-2-methylpyrimidin-4-amine, also known as Grewe diamine, is a crucial intermediate in the biosynthesis of Thiamine (Vitamin B1).[4] It serves as a key building block in the thiamine salvage pathway, which allows organisms to recycle components of degraded thiamine.[4] Specifically, it is a known substrate for the enzyme thiaminase II (TenA), which hydrolyzes the aminomethyl group to yield 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a direct precursor for thiamine synthesis.[4]

thiamine_pathway compound 5-(Aminomethyl)-2-methylpyrimidin-4-amine (Grewe Diamine) product 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP) compound->product Hydrolysis enzyme Thiaminase II (TenA) enzyme->compound thiamine Thiamine (Vitamin B1) product->thiamine Further enzymatic steps

Caption: Role of Grewe Diamine in the Thiamine Salvage Pathway.

Application in Drug Discovery

The pyrimidine core is a privileged scaffold in medicinal chemistry. Derivatives of 5-(aminomethyl)-2-methylpyrimidin-4-amine have been explored for various therapeutic targets. Notably, a series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives were developed as potent and selective inhibitors of Janus kinase 2 (JAK2).[5][6] The JAK2V617F mutation is a key driver in myeloproliferative neoplasms (MPNs), making selective JAK2 inhibitors a critical therapeutic strategy.[5] In these studies, the pyrimidine moiety serves as a hinge-binding motif, while the aminomethylphenyl portion extends into the solvent-exposed region, allowing for modifications to improve potency, selectivity, and pharmacokinetic properties.[5] One optimized compound, A8, demonstrated an IC₅₀ value of 5 nM for JAK2 and a favorable oral bioavailability of 41.1%.[5][6]

This successful application underscores the importance of the substitution pattern on the pyrimidine ring for achieving specific biological activity. The unexplored nature of the 5-(aminomethyl)-4-methylpyrimidin-2-amine isomer presents an opportunity for researchers to investigate new structure-activity relationships for various targets.

Synthesis and Spectroscopic Characterization

The ability to reliably synthesize and characterize the desired isomer is fundamental to its use in research.

Synthetic Approaches

While specific, peer-reviewed synthetic routes for 5-(aminomethyl)-4-methylpyrimidin-2-amine are not abundant in the literature, its synthesis can be approached using established pyrimidine chemistry. A common strategy for its isomer, Grewe diamine, involves the catalytic hydrogenation of 4-amino-2-methyl-5-cyanopyrimidine.[7][8] This precursor is typically formed through the condensation of an enamine with acetamidine.[7]

A plausible general workflow for synthesizing substituted aminopyrimidines is outlined below. The choice of starting materials would be critical to achieving the 2-amino-4-methyl substitution pattern of the target compound.

synthesis_workflow start Precursors (e.g., β-dicarbonyl compound, Guanidine derivative) step1 Condensation Reaction (Formation of Pyrimidine Ring) start->step1 step2 Functional Group Interconversion (e.g., Introduction of cyano or ester group at C5) step1->step2 step3 Reduction (e.g., Catalytic Hydrogenation of nitrile to aminomethyl) step2->step3 purify Purification (Crystallization / Chromatography) step3->purify end Final Product: 5-(Aminomethyl)-4-methylpyrimidin-2-amine purify->end

Caption: Generalized workflow for the synthesis of substituted aminopyrimidines.

Spectroscopic Characterization: A Tool for Isomer Differentiation

Distinguishing between 5-(aminomethyl)-4-methylpyrimidin-2-amine and its 2-methyl-4-amino isomer is non-trivial and requires careful spectroscopic analysis.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The most telling difference will be the chemical environment of the pyrimidine ring proton. In the target compound, this proton is at position 6, flanked by two nitrogen atoms, which would likely shift it downfield. In the Grewe diamine isomer, the ring proton is at position 6, adjacent to a carbon and a nitrogen, resulting in a different chemical shift. The signals for the methyl (-CH₃), aminomethyl (-CH₂-), and amine (-NH₂) protons would also exhibit subtle but distinct shifts based on their proximity to other functional groups. The addition of D₂O would cause the exchange of the -NH₂ protons, leading to the disappearance of their signals, which can help confirm their presence.[9]

  • ¹³C NMR: The carbon atoms of the pyrimidine ring will have distinct chemical shifts. The carbon at position 2, bonded to two nitrogen atoms, will be significantly different from the carbon at position 4, bonded to one nitrogen and one carbon. This provides a clear method for distinguishing the isomers. Carbons directly attached to the nitrogen typically appear in the 10-65 ppm region.[9]

3.2.2. Infrared (IR) Spectroscopy Both isomers are primary amines and will display characteristic N-H stretching vibrations.

  • N-H Stretch: Primary amines typically show two absorption bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching.[9][10]

  • N-H Bend: A bending vibration (scissoring) for the primary amine groups is expected in the 1580-1650 cm⁻¹ region.[10]

  • C-N Stretch: The C-N stretching of the aromatic amine will be observed in the 1250-1335 cm⁻¹ region.[10] While IR can confirm the presence of the key functional groups, it may not be sufficient on its own to definitively differentiate the two isomers without authentic reference spectra.

3.2.3. Mass Spectrometry (MS) Both isomers have the same molecular formula (C₆H₁₀N₄) and will therefore have the same molecular ion peak (M⁺) at m/z = 138.17.[1] However, their fragmentation patterns under electron ionization (EI) or collision-induced dissociation (CID) may differ. The loss of the methyl group versus fragmentation pathways involving the aminomethyl group could produce daughter ions with different relative abundances, providing a basis for differentiation.

Experimental Protocols

The following protocols are provided as a guide for researchers. They emphasize self-validating steps to ensure the identity and purity of the material.

Protocol: Catalytic Hydrogenation for Aminomethyl Group Formation

This protocol is adapted from a known procedure for the synthesis of the isomer Grewe diamine and illustrates the key steps for converting a cyanopyrimidine precursor to the final aminomethyl product.[8] The rationale behind each step is explained to enhance experimental design.

Objective: To reduce a cyanopyrimidine precursor to 5-(aminomethyl)-4-methylpyrimidin-2-amine.

Materials:

  • 4-Amino-2-methyl-5-cyanopyrimidine (precursor)

  • Methanol (reagent grade)

  • Ammonia (saturated solution in methanol)

  • Raney Nickel (catalyst, handle with care as it can be pyrophoric)

  • Hydrogen gas (high purity)

  • Autoclave/high-pressure hydrogenation reactor

  • Filtration apparatus (e.g., Celite pad)

Methodology:

  • Reactor Charging: In a suitable high-pressure autoclave, charge the 4-amino-2-methyl-5-cyanopyrimidine precursor (1.0 eq).

    • Rationale: The autoclave is essential for safely handling flammable solvents and hydrogen gas at elevated pressures and temperatures.

  • Solvent and Catalyst Addition: Add a saturated solution of ammonia in methanol (approx. 10 volumes). Carefully add the Raney Nickel catalyst (approx. 15% by weight, wet).

    • Rationale: Methanol is a common solvent for hydrogenations. The presence of ammonia helps to prevent side reactions, such as the formation of secondary amines. Raney Nickel is an effective and widely used catalyst for nitrile reduction.

  • Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to approximately 4 MPa.[8]

    • Rationale: Purging removes oxygen, which can deactivate the catalyst and create a hazardous explosive mixture with hydrogen.

  • Reaction: Heat the mixture to 100°C and stir vigorously for 5 hours, maintaining the hydrogen pressure.[8]

    • Rationale: Vigorous stirring ensures good contact between the substrate, catalyst, and hydrogen gas. Elevated temperature and pressure increase the reaction rate. Reaction progress can be monitored by techniques like TLC or HPLC.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge again with nitrogen.

    • Rationale: Safety is paramount. Ensuring the system is inert before opening prevents any potential ignition of residual hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the filter cake with methanol.

    • Rationale: Celite is a filter aid that prevents the fine catalyst particles from clogging the filter paper. Caution: The Raney Nickel on the filter pad can ignite upon drying in air. It should be kept wet and disposed of according to safety guidelines.

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.

    • Rationale: Removal of the solvent yields the product. Purity should be assessed by NMR, MS, and HPLC.

Conclusion and Future Directions

5-(Aminomethyl)-4-methylpyrimidin-2-amine is a functionalized heterocyclic compound that, while not as extensively studied as its isomer, holds potential as a versatile building block for chemical synthesis. Its distinct arrangement of amino and methyl groups offers a different steric and electronic profile compared to the well-known Grewe diamine. This guide provides the foundational chemical and safety information necessary for its use.

The key takeaway for researchers is the critical importance of isomeric identity. The profound difference in the biological roles of the 2-amino-4-methyl and the 4-amino-2-methyl isomers highlights the sensitivity of biological systems to molecular structure. Future research could focus on:

  • Developing and publishing a robust, high-yield synthesis for 5-(aminomethyl)-4-methylpyrimidin-2-amine.

  • Exploring its use as a scaffold in medicinal chemistry to see if its unique substitution pattern can yield novel inhibitors for kinases or other enzyme targets.

  • Conducting comparative biological screening against its isomer to further probe structure-activity relationships in the pyrimidine class.

By leveraging the knowledge from well-explored isomers, scientists can more effectively design new molecules and accelerate the discovery of novel chemical entities.

References

  • BLDpharm. 5-(Aminomethyl)-4-methylpyrimidin-2-amine.
  • Benchchem. 5-(Aminomethyl)-2-methylpyrimidin-4-amine.
  • LookChem. 5-(Aminomethyl)-2-methylpyrimidin-4-amine.
  • Chem-Impex. 4-Amino-5-aminometil-2-metilpirimidina.
  • Jiang, M., et al. (2021). Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B 1. Organic Process Research & Development, 25(10).
  • National Center for Biotechnology Information. (2023). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters.
  • PubChem. 4-Amino-2-methyl-5-pyrimidinemethanamine.
  • Google Patents. (2001). Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
  • ChemicalBook. 4-Amino-5-aminomethyl-2-methylpyrimidine.
  • ACS Publications. (2023). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters.
  • University of Calgary. IR Spectroscopy Tutorial: Amines.
  • Jubilant Ingrevia Limited. (2024).
  • Chemistry LibreTexts. (2024). Spectroscopy of Amines.

Sources

Exploratory

Grewe Diamine: A Linchpin in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of a Pyrimidine Core In the landscape of medicinal chemistry, certain molecular scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Pyrimidine Core

In the landscape of medicinal chemistry, certain molecular scaffolds serve as foundational pillars upon which entire classes of therapeutic agents are built. Grewe diamine, chemically known as 4-Amino-5-aminomethyl-2-methylpyrimidine, represents one such pivotal intermediate. While unassuming in its own right, this diamine is a critical precursor in the industrial synthesis of both essential nutrients, like Vitamin B1 (Thiamine), and a broad spectrum of powerful morphinan-based drugs, which include some of the most important analgesics and cough suppressants in the modern pharmacopeia.[1][2]

This technical guide provides a comprehensive overview of Grewe diamine, from its fundamental chemical properties and synthesis to its critical role in the construction of complex morphinan alkaloids. We will delve into the mechanistic intricacies of its key transformations, provide actionable experimental protocols, and explore the pharmacological significance of the molecules it helps create. This document is intended to be a practical resource for professionals engaged in pharmaceutical research and development, offering both foundational knowledge and field-proven insights.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a starting material's properties is paramount for successful process development and scale-up. Grewe diamine is typically supplied as a white to yellowish-orange crystalline powder and is noted to be air-sensitive, necessitating careful handling and storage.

Core Chemical Properties

Quantitative data for Grewe diamine are summarized in the table below, providing at-a-glance information for experimental design.

PropertyValueSource(s)
IUPAC Name 5-(aminomethyl)-2-methylpyrimidin-4-amine[1]
Synonyms Grewe Diamine, 4-Amino-5-aminomethyl-2-methylpyrimidine[1]
CAS Number 95-02-3[1]
Molecular Formula C₆H₁₀N₄[1]
Molecular Weight 138.17 g/mol [1]
Appearance White to Yellow to Orange powder/crystal
Melting Point 126.0 - 130.0 °C
Purity (Typical) >95.0% (HPLC)
Solubility Generally soluble in organic solvents like ethanol, DMSO, and DMF.[3][4] Sparingly soluble in aqueous buffers.[3]General Amine Properties
Spectroscopic Signature
  • ¹H NMR (Proton NMR): The spectrum would be expected to show distinct signals for the methyl protons, the methylene protons of the aminomethyl group, the aromatic proton on the pyrimidine ring, and the protons of the two amino groups. The chemical shifts would be influenced by the electron-withdrawing nature of the pyrimidine ring.[5][6]

  • ¹³C NMR (Carbon NMR): The spectrum will display six distinct carbon signals corresponding to the methyl carbon, the methylene carbon, and the four unique carbons of the pyrimidine ring. The chemical shifts of the ring carbons will be characteristic of an electron-deficient aromatic system.[7][8]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is a valuable tool for identifying key functional groups. For Grewe diamine, characteristic peaks would include N-H stretching vibrations for the primary amine groups (typically in the 3300-3500 cm⁻¹ region), C-H stretches for the alkyl and aromatic components, and C=N and C=C stretching vibrations characteristic of the pyrimidine ring.[9][10][11]

  • MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z 138. Fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the pyrimidine ring.

Section 2: Synthesis of Grewe Diamine

The efficient synthesis of Grewe diamine is a topic of significant industrial importance. Several scalable processes have been developed, often focusing on cost-effective starting materials and high throughput. Below are two prominent, field-proven methodologies.[1]

Synthesis Workflow Overview

The following diagram illustrates the two primary scalable routes to Grewe diamine, both converging on the key intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile.

G cluster_0 Route 1 cluster_1 Route 2 A 2-Cyanoacetamide C Enamine Intermediate A->C Reaction B Vilsmeier Reagent (POCl₃, DMF) G 4-Amino-2-methyl- pyrimidine-5-carbonitrile C->G Condensation D Malononitrile D->C E Ionic Salt (DMF, (CH₃)₂SO₄) F Acetamidine H Grewe Diamine G->H Hydrogenation (e.g., Raney Ni, H₂)

Caption: Convergent synthetic pathways to Grewe diamine.

Detailed Experimental Protocols

The causality behind these protocols lies in creating a reactive enamine intermediate which then readily undergoes cyclization with acetamidine to form the stable pyrimidine ring.

Protocol 1: Synthesis from 2-Cyanoacetamide[1]

This method leverages the inexpensive starting material 2-cyanoacetamide.

  • Step 1: Formation of the Enamine Intermediate.

    • To a solution of 2-cyanoacetamide (1 equivalent) in an appropriate solvent, add Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide).

    • The reaction is typically stirred at a controlled temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Step 2: Condensation with Acetamidine.

    • To the resulting enamine solution, add acetamidine (or its hydrochloride salt with a base).

    • Heat the reaction mixture to facilitate the condensation and ring-closure reaction, forming 4-amino-2-methylpyrimidine-5-carbonitrile.

  • Step 3: Hydrogenation to Grewe Diamine.

    • Isolate the pyrimidine-5-carbonitrile intermediate.

    • Subject the intermediate to catalytic hydrogenation using a catalyst such as Raney Nickel under a hydrogen atmosphere.

    • The reaction reduces the nitrile group to a primary amine, yielding Grewe diamine.

    • Purification is typically achieved through crystallization.

    • Overall Yield: Approximately 65%.[1]

Protocol 2: Synthesis from Malononitrile[1]

This alternative route utilizes malononitrile and an in situ generated ionic salt.

  • Step 1: Formation of the Enamine Intermediate.

    • Treat malononitrile (1 equivalent) with an ionic salt prepared in situ from dimethylformamide (DMF) and dimethyl sulfate.

    • This reaction proceeds efficiently to form the same enamine intermediate as in Protocol 1.

  • Step 2: One-Pot Condensation.

    • Without isolating the enamine, add acetamidine hydrochloride directly to the reaction mixture.

    • The condensation occurs to yield 4-amino-2-methylpyrimidine-5-carbonitrile.

  • Step 3: Hydrogenation.

    • Follow the same hydrogenation procedure as described in Protocol 1, Step 3.

    • Overall Yield: Approximately 70%.[1]

Section 3: The Grewe Cyclization: Gateway to Morphinans

The true significance of Grewe diamine in drug development is realized through its derivatives' participation in the Grewe cyclization . This powerful acid-catalyzed reaction constructs the core polycyclic structure of morphinans from benzyl-substituted octahydroisoquinolines.[9][12] This transformation is a cornerstone of many industrial syntheses of opioids, including the antitussive agent dextromethorphan.[13]

The Mechanism: Taming Superelectrophiles

The Grewe cyclization is not a simple intramolecular electrophilic substitution. It proceeds through the formation of highly reactive dicationic species known as superelectrophiles .[9] The use of a strong acid, such as phosphoric acid or triflic acid, is crucial.

  • Protonation: In a superacidic medium, the starting N-formyl octabase undergoes double protonation. Both the nitrogen atom of the isoquinoline and the olefinic double bond (a weak nucleophile) are protonated.[9]

  • Formation of the Dicationic Superelectrophile: This double protonation generates a highly reactive dicationic intermediate. This species is exceptionally electrophilic, far more so than a simple carbocation.[9]

  • Intramolecular Cyclization: The electron-rich aromatic ring then acts as a nucleophile, attacking the carbocationic center generated from the protonated double bond. This key step forges the new carbon-carbon bond that closes the ring and forms the complete morphinan skeleton.[9]

  • Deprotonation: The final step is the deprotonation of the aromatic ring, which re-establishes its aromaticity and yields the stable N-formyl morphinan product.[9]

G A N-Formyl Octabase (Benzyl-substituted octahydroisoquinoline) B Protonation (Superacid, e.g., H₃PO₄) A->B C Dicationic Superelectrophile (Reactive Intermediate) B->C Double Protonation D Intramolecular Electrophilic Attack C->D Ring Closure E Cyclized Intermediate D->E F Deprotonation E->F G N-Formyl Morphinan Core F->G Re-aromatization

Caption: Simplified workflow of the Grewe cyclization mechanism.

Stereochemical Considerations

The morphinan scaffold contains multiple stereocenters that are critical for its pharmacological activity.[5] The Grewe cyclization itself can lead to a mixture of diastereomers. In industrial applications, such as the synthesis of dextromethorphan, the starting octahydroisoquinoline is often resolved into the desired enantiomer before the cyclization step. This ensures that the subsequent cyclization predominantly yields the product with the correct stereochemistry, a crucial aspect for achieving the desired therapeutic effect while avoiding the pharmacological actions of other stereoisomers.[13]

Section 4: Application in Drug Development: From Core to Clinic

The morphinan skeleton produced via the Grewe cyclization is a versatile platform for synthesizing a wide range of clinically vital drugs. The subsequent chemical transformations typically involve modifications at the nitrogen atom (N-17) and the phenolic oxygen (at C-3).

Synthesis of Codeine and Naloxone: Representative Pathways

The diagram below outlines the conceptual synthetic pathways from a generic morphinan precursor to an agonist (Codeine) and an antagonist (Naloxone).

G cluster_0 Core Synthesis cluster_1 Agonist Pathway cluster_2 Antagonist Pathway A Grewe Cyclization Product (N-Formyl Morphinan) B N-Nor-Morphinan (Demethylation/Deformylation) A->B Hydrolysis C Codeine B->C Reductive Amination (w/ Formaldehyde) D Naloxone B->D N-Alkylation (w/ Allyl Bromide)

Caption: Divergent synthesis of opioid agonist and antagonist from a common intermediate.

  • Synthesis of Codeine: Codeine, a widely used analgesic and antitussive, is the 3-methyl ether of morphine. Most codeine is synthesized from the more abundant morphine by O-methylation.[14] A synthetic route starting from a Grewe-derived morphinan would involve N-demethylation (if starting from a natural source) or N-methylation of a nor-morphinan intermediate, often via reductive amination with formaldehyde.[15]

  • Synthesis of Naloxone: Naloxone is a potent opioid antagonist used to reverse opioid overdose.[16] Its synthesis from a nor-morphinan intermediate (like noroxymorphone) involves N-alkylation with an allyl group, typically using allyl bromide. This N-allyl substituent is crucial for its antagonist activity at the mu-opioid receptor.[17][18]

Pharmacology: The Mu-Opioid Receptor

The pharmacological effects of morphinan-derived drugs are primarily mediated through their interaction with the mu-opioid receptor (MOR) , a G-protein coupled receptor (GPCR) found predominantly in the brainstem and medial thalamus.[19][20]

  • Agonist Action (e.g., Morphine, Codeine): When an agonist binds to the MOR, it stabilizes a conformational state of the receptor that triggers intracellular signaling. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. The net effect is a reduction in neuronal excitability and neurotransmitter release, resulting in analgesia (pain relief), euphoria, sedation, and respiratory depression.[19][21]

  • Antagonist Action (e.g., Naloxone): Antagonists like naloxone bind to the MOR with high affinity but do not activate it. They occupy the receptor's binding site, thereby competitively blocking endogenous and exogenous opioids from binding and eliciting a response. This mechanism is why naloxone can rapidly reverse the effects of an opioid overdose.[20]

Section 5: Safety, Handling, and Disposal

As a diamine, Grewe diamine and its precursors should be handled with appropriate care, following established laboratory safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for analogous diamine compounds, Grewe diamine should be considered hazardous.

  • Hazards: Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction.

  • Handling: Use only in a well-ventilated area, preferably within a fume hood. Avoid breathing dust, fumes, or vapors. Wash skin thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.

  • PPE:

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

    • Skin Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves properly after use. Wear a lab coat or other protective clothing.

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

Storage and Disposal
  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. As it is air-sensitive, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.

Conclusion

Grewe diamine exemplifies the power of a strategic molecular building block in pharmaceutical science. Its efficient, scalable synthesis provides access to the pyrimidine core necessary for Vitamin B1. More critically for drug development, its derivatives are the key to unlocking the complex, polycyclic architecture of the morphinans through the mechanistically elegant Grewe cyclization. A deep understanding of its properties, synthesis, and subsequent chemical transformations is essential for any researcher or organization involved in the development of opioid-based therapeutics. By mastering the chemistry of this pivotal intermediate, scientists can continue to innovate, creating novel analgesics and antagonists with improved efficacy and safety profiles.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Ethylenediamine. Retrieved from [Link]

  • Gazy, A. A., et al. (2023). Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties. Molecules, 28(12), 4881. Available at: [Link]

  • Jessop, P. G., et al. (2018). Diamines as switchable-hydrophilicity solvents with improved phase behaviour. RSC Advances, 8(52), 29930–29938. Available at: [Link]

  • Rinner, U., & Hudlicky, T. (2009). Recent advances in process development for opiate-derived pharmaceutical agents. Canadian Journal of Chemistry, 87(1), 17-26. Available at: [Link]

  • Sethi, M. K., et al. (2018). Preparation of Novel Morphinan Derivative as a Result of Grewe Cyclization. Organic & Medicinal Chem IJ, 6(1). Available at: [Link]

  • Berényi, S., et al. (2021). Morphinan Alkaloids and Their Transformations: A Historical Perspective of a Century of Opioid Research in Hungary. Molecules, 26(16), 4846. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
  • Kaur, H., & Spurling, G. (2024). Mu Receptors. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Wikipedia. (n.d.). Dextromethorphan. Retrieved from [Link]

  • Reddy, K. L., et al. (2010). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Organic Process Research & Development, 14(5), 1205–1207. Available at: [Link]

  • Trost, B. M., & Toste, F. D. (2002). Enantioselective Synthesis of (−)-Codeine and (−)-Morphine. Journal of the American Chemical Society, 124(15), 3872–3873. Available at: [Link]

  • Trescot, A. M., et al. (2008). Opioid Pharmacology. Pain Physician, 11(2 Suppl), S133–S153. Available at: [Link]

  • Wikipedia. (n.d.). Mu-opioid receptor. Retrieved from [Link]

  • Google Patents. (n.d.). Diamines and salts thereof.
  • Google Patents. (n.d.). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • Wikipedia. (n.d.). Naloxone. Retrieved from [Link]

  • Wikipedia. (n.d.). Codeine. Retrieved from [Link]

  • Google Patents. (n.d.). Novel synthesis of substituted 4-amino-pyrimidines.
  • Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Lozano, L. F., et al. (2022). Sustainable Synthesis of Noroxymorphone via a Key Electrochemical N-Demethylation Step. Organic Process Research & Development, 26(7), 2096–2104. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of diamine. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 150 MHz, dmso, predicted) (NP0000025). Retrieved from [Link]

  • Quora. (2018, March 30). Are amines soluble in organic solvents?. Retrieved from [Link]

  • Semantic Scholar. (n.d.). FUNCTIONAL GROUP ANALYSIS OF VARIOUS EXTRACTS OF Aerva lanata (L.,) BY FTIR SPECTRUM. Retrieved from [Link]

  • University of San Diego. (n.d.). Synthesis of a Delta Agonist-Mu Antagonist Ligand. Retrieved from [Link]

  • ResearchGate. (n.d.). General Method of Synthesis for Naloxone, Naltrexone, Nalbuphone, and Nalbuphine. Retrieved from [Link]

  • Google Patents. (n.d.). Solid-phase synthesis of codeine from morphine.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available at: [Link]

  • Thavamani, A., & Urman, R. D. (2023). Physiology, Opioid Receptor. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Wikipedia. (n.d.). Total synthesis of morphine and related alkaloids. Retrieved from [Link]

  • Khelifa, F., et al. (2021). FTIR Spectroscopy for Identification and Intra-Species Characterization of Serpula lacrymans. Journal of Fungi, 7(9), 754. Available at: [Link]

  • Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF MORPHINAN-6-ONE COMPOUNDS.
  • Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. Retrieved from [Link]

  • Ahmed, S., et al. (2022). Study of FTIR spectroscopy combined with Chemometrics in the characterization of vegetable tannin from Ceriops decandra. ChemRxiv. Available at: [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved from [Link]

  • CEITEC. (n.d.). 13C NMR (carbon nuclear magnetic resonance). Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to 4-Amino-5-aminomethyl-2-methylpyrimidine (CAS 95-02-3): A Cornerstone Intermediate in Thiamine (Vitamin B1) Synthesis

Foreword: Clarification of Identity This guide provides a comprehensive technical overview of the pyrimidine derivative associated with CAS Number 95-02-3 . It is critical to establish at the outset that this CAS number...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Clarification of Identity

This guide provides a comprehensive technical overview of the pyrimidine derivative associated with CAS Number 95-02-3 . It is critical to establish at the outset that this CAS number correctly corresponds to the chemical entity 4-Amino-5-aminomethyl-2-methylpyrimidine [1][2][3][4]. This compound is also widely known in the field as Grewe Diamine [1][2][4]. The topic name originally specified, "5-(Aminomethyl)-4-methylpyrimidin-2-amine," refers to a different regioisomer (CAS 19594-45-7). This document will focus exclusively on the scientifically validated compound for CAS 95-02-3, a molecule of significant industrial and biological importance.

Introduction: The Significance of Grewe Diamine

4-Amino-5-aminomethyl-2-methylpyrimidine is a heterocyclic diamine that serves as a pivotal building block in both chemical and biological synthesis pathways. Its primary and most notable role is that of a direct precursor to the pyrimidine moiety of Thiamine (Vitamin B1), an essential micronutrient for all living organisms[1][5]. The structural arrangement of its amino groups and aliphatic side-chain on the pyrimidine core makes it uniquely suited for the enzymatic or chemical coupling with the thiazole portion of thiamine. Understanding the synthesis, reactivity, and handling of this intermediate is therefore fundamental for researchers and professionals involved in nutritional science, pharmaceutical manufacturing, and synthetic organic chemistry.

Physicochemical and Handling Properties

Sourcing and handling this reagent appropriately are the first steps in its successful application. The key properties are summarized below.

PropertyValueSource(s)
CAS Number 95-02-3[1][2][3]
IUPAC Name 5-(aminomethyl)-2-methylpyrimidin-4-amine[3]
Synonyms Grewe Diamine, 4-Amino-2-methyl-5-pyrimidinemethanamine[1][4]
Molecular Formula C₆H₁₀N₄[2][3]
Molecular Weight 138.17 g/mol [2][3]
Appearance White to yellow or orange crystalline powder[1][2]
Melting Point 126 - 130 °C[1][2]
Purity ≥95% (HPLC)[1][2]
Storage 2-8°C, under inert gas, protected from air and light[1][4]
Solubility Soluble in water; information on organic solvents is limited

Industrial Synthesis and Purification

The efficient and scalable synthesis of Grewe Diamine is critical for the cost-effective production of Vitamin B1. Modern industrial processes have been optimized for yield, safety, and convenience. A widely adopted and scalable strategy involves the catalytic hydrogenation of a nitrile precursor, 4-amino-2-methylpyrimidine-5-carbonitrile[6][7].

Synthetic Workflow Overview

The synthesis can be visualized as a two-stage process: first, the construction of the substituted pyrimidine ring to form the nitrile intermediate, and second, the reduction of the nitrile to the primary amine.

G cluster_0 Stage 1: Pyrimidine Ring Formation cluster_1 Stage 2: Nitrile Reduction A Starting Materials (e.g., 2-Cyanoacetamide or Malononitrile) B Vilsmeier Reagent or In-situ Ionic Salt Formation A->B Reaction C Condensation with Acetamidine B->C Enamine Formation D Intermediate: 4-Amino-2-methylpyrimidine-5-carbonitrile C->D Cyclization E Catalytic Hydrogenation (H₂, Raney Nickel) D->E Isolation & Transfer F Purification (Filtration, Concentration) E->F G Final Product: 4-Amino-5-aminomethyl-2-methylpyrimidine F->G

Caption: High-level workflow for the synthesis of Grewe Diamine.

Detailed Experimental Protocol: Nitrile Reduction

This protocol describes the final, critical step of converting the stable nitrile intermediate to the desired diamine product. The causality for the choice of catalyst and conditions lies in the need for high efficiency and selectivity, avoiding over-reduction or side reactions on the pyrimidine ring. Raney Nickel is a proven, cost-effective catalyst for this transformation.

Objective: To synthesize 4-Amino-5-aminomethyl-2-methylpyrimidine from 4-Amino-2-methylpyrimidine-5-carbonitrile.

Materials:

  • 4-Amino-2-methylpyrimidine-5-carbonitrile (1.0 eq)

  • Modified Raney Nickel catalyst (wet weight, ~15% w/w of substrate)

  • Saturated methanolic ammonia solution

  • Hydrogen gas (H₂)

Equipment:

  • High-pressure autoclave with stirring and temperature control

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Vessel Charging: Charge the high-pressure autoclave with 4-Amino-2-methylpyrimidine-5-carbonitrile, the Raney Nickel catalyst, and the saturated methanolic ammonia solution. The methanolic ammonia serves as both the solvent and a suppressor of secondary amine formation, a common side reaction in reductive aminations.

  • Inerting: Seal the autoclave and purge the headspace multiple times with nitrogen followed by hydrogen gas to ensure an inert atmosphere and safe operation.

  • Reaction: Pressurize the vessel with hydrogen to approximately 4 MPa. Begin stirring and heat the mixture to 100°C. Maintain these conditions for approximately 5 hours, monitoring hydrogen uptake to gauge reaction progress[8].

  • Cooldown and Depressurization: Upon completion, cool the mixture to ambient temperature and carefully vent the excess hydrogen pressure.

  • Catalyst Removal: Open the autoclave and filter the reaction mixture to remove the Raney Nickel catalyst. This step must be performed with care, as Raney Nickel can be pyrophoric when dry.

  • Isolation: Concentrate the filtrate using a rotary evaporator. The product, 4-Amino-5-aminomethyl-2-methylpyrimidine, will be obtained as a solid[8].

  • Validation: Confirm product identity and purity via HPLC and melting point analysis, comparing against a reference standard[1][2].

Chemical Reactivity and Application in Thiamine Synthesis

The utility of Grewe Diamine is defined by the differential reactivity of its nucleophilic centers. The exocyclic aminomethyl group is more aliphatic and typically more nucleophilic than the C4-amino group, which is part of an enamine-like system. This reactivity is harnessed in the final step of many industrial thiamine syntheses.

The core reaction involves the coupling of the pyrimidine (from Grewe Diamine) and a pre-formed thiazole moiety, typically 5-(2-hydroxyethyl)-4-methylthiazole.

G Pyrimidine Grewe Diamine (Pyrimidine Moiety) Coupling Condensation Reaction (Acid-catalyzed) Pyrimidine->Coupling Thiazole Thiazole Moiety (e.g., 5-(2-hydroxyethyl)-4-methylthiazole) Thiazole->Coupling Thiamine Thiamine (Vitamin B1) Coupling->Thiamine

Caption: Role of Grewe Diamine in the final assembly of Thiamine.

This condensation reaction forms the methylene bridge between the pyrimidine and thiazole rings, completing the synthesis of the essential vitamin[5]. This pathway underscores the compound's designation as a "key intermediate" for Vitamin B1 production[1].

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are crucial for any synthetic intermediate.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group protons (singlet, ~2.4 ppm), the methylene protons of the aminomethyl group (singlet, ~3.8 ppm), and the lone aromatic proton on the pyrimidine ring (singlet, ~8.0 ppm). The protons on the amino groups will appear as broad singlets.

  • Mass Spectrometry: The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 138.17.

  • HPLC: Purity is typically assessed using reverse-phase High-Performance Liquid Chromatography (HPLC), with commercial standards available at ≥95% purity[1][2].

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching bands for the primary amines (around 3100-3400 cm⁻¹) and C=N/C=C stretching vibrations characteristic of the pyrimidine ring (around 1550-1650 cm⁻¹).

Safety, Handling, and Storage

As a reactive diamine, proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.

  • Hazards: The compound is classified as a skin and eye irritant. It may also cause an allergic skin reaction[3]. The GHS hazard statements include H315, H317, H318, and H319[3].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. A self-contained breathing apparatus should be used if generating dust[9].

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Inhalation: Remove to fresh air[9].

  • Storage: Store in a tightly sealed container in a refrigerator (2-8°C) or freezer (-20°C) under an inert atmosphere (e.g., Argon or Nitrogen)[4][6]. The compound is noted to be air-sensitive[1].

References

  • Zhao, L., Chen, F.-E., & Ma, X.-D. (2011). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Organic Process Research & Development, 16(1), 57–60. [Link]

  • ResearchGate. (n.d.). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1 | Request PDF. Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.). EP0342482A2 - Process for the preparation of pyrimidine derivatives.
  • EPO Patent 2307355. (2013). Novel synthesis of substituted 4-amino-pyrimidines. Retrieved January 28, 2026, from [Link]

  • Chem-Impex. (n.d.). 4-Amino-5-aminometil-2-metilpirimidina. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanamine. Retrieved January 28, 2026, from [Link]

  • Begley, T. P., et al. (2008). The Structural and Biochemical Foundations of Thiamin Biosynthesis. Accounts of Chemical Research, 41(9), 1146-1154. [Link]

  • ResearchGate. (n.d.). Grewe diamine | Request PDF. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of thiamine, method by Williams and Cline. Retrieved January 28, 2026, from [Link]

  • KM Pharma Solution Private Limited. (n.d.). MSDS - Aminopyrimidine. Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. Journal of Medicinal Chemistry, 64(11), 7582-7600. [Link]

  • National Center for Biotechnology Information. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Frontiers in Microbiology, 11, 583818. [Link]

  • Veeprho. (n.d.). 4-Amino-5-aminomethyl-2-methylpyrimidine | CAS 95-02-3. Retrieved January 28, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 4-Amino-5-aminomethyl-2-methylpyrimidine. Retrieved January 28, 2026, from [Link]

Sources

Exploratory

Role of 5-(Aminomethyl)-4-methylpyrimidin-2-amine in thiamine biosynthesis

An In-Depth Technical Guide to the Role of Pyrimidine Intermediates in Thiamine Biosynthesis Abstract Thiamine pyrophosphate (TPP) is a universally conserved and essential cofactor for enzymes central to carbohydrate and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Role of Pyrimidine Intermediates in Thiamine Biosynthesis

Abstract

Thiamine pyrophosphate (TPP) is a universally conserved and essential cofactor for enzymes central to carbohydrate and amino acid metabolism. Its biosynthesis is a complex, highly regulated process involving the independent synthesis of pyrimidine and thiazole moieties, which are subsequently coupled. While the de novo synthesis of the thiamine pyrimidine, 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P), proceeds via a well-defined radical-mediated rearrangement of 5-aminoimidazole ribotide (AIR), a distinct but equally critical role is played by related pyrimidine compounds in salvage pathways. This guide provides a detailed examination of the biosynthesis of the thiamine pyrimidine, with a specific focus on clarifying the function of 5-(aminomethyl)-4-methylpyrimidin-2-amine. We will dissect the enzymatic mechanisms of both the de novo and salvage pathways, discuss the regulatory circuits that govern thiamine homeostasis, and provide detailed protocols for the experimental characterization of key enzymes.

The Imperative of Thiamine: A Foundational Cofactor

Thiamine, in its biologically active form, thiamine pyrophosphate (TPP), is indispensable for all known forms of life.[1][2] It functions as a critical enzymatic cofactor for the oxidative decarboxylation of α-keto acids and the transketolase reactions of the pentose phosphate pathway.[2] These processes are fundamental to cellular energy metabolism, the biosynthesis of nucleic acids, and the production of branched-chain amino acids.[2][3] Given its central metabolic role, organisms have evolved sophisticated pathways for its de novo synthesis and the salvage of its degradation products.

The De Novo Pathway: A Radical Approach to Pyrimidine Synthesis

In prokaryotes and plants, the pyrimidine component of thiamine is synthesized from 5-aminoimidazole ribotide (AIR), an intermediate in the purine biosynthesis pathway.[4][5] This critical conversion marks a key metabolic branch point and is catalyzed by a single, highly complex enzyme: Phosphomethylpyrimidine Synthase (ThiC).

2.1. The ThiC Enzyme: A Master of Radical Chemistry

ThiC is a radical S-adenosylmethionine (SAM) enzyme that orchestrates an intricate intramolecular rearrangement of AIR to form HMP-P.[4][6][7][8] The reaction is considered one of the most complex enzyme-catalyzed radical cascades known.[6][7][9] The catalytic cycle is initiated when a [4Fe-4S] cluster within ThiC reduces SAM to generate a highly reactive 5'-deoxyadenosyl radical.[4][8] This radical initiates catalysis by abstracting a hydrogen atom from the substrate, triggering a cascade of bond cleavages, rearrangements, and ring formations that ultimately yield HMP-P.[8][9]

The direct product of the ThiC reaction is 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P), not 5-(aminomethyl)-4-methylpyrimidin-2-amine. This distinction is crucial for understanding the metabolic context of different pyrimidine intermediates.

de_novo_pyrimidine_synthesis cluster_thic ThiC Enzyme Complex AIR 5-Aminoimidazole Ribotide (AIR) (from Purine Biosynthesis) ThiC ThiC (Radical SAM Enzyme) AIR->ThiC HMP_P 4-Amino-5-hydroxymethyl-2-methylpyrimidine Phosphate (HMP-P) Thiamine Thiamine Monophosphate HMP_P->Thiamine SAM S-Adenosylmethionine (SAM) SAM->ThiC [4Fe-4S] cluster reduction dAR_Met 5'-Deoxyadenosyl Radical + Methionine Thiazole Thiazole Phosphate (HET-P) Thiazole->Thiamine ThiE (Thiamine Phosphate Synthase) ThiC->HMP_P Radical-mediated rearrangement ThiC->dAR_Met

Caption: De Novo Synthesis of the Thiamine Pyrimidine Moiety.

The Salvage Pathway: Recycling for Cellular Economy

While de novo synthesis is essential, many organisms also employ salvage pathways to reclaim and reuse components from degraded thiamine.[1] It is within this context that 5-(aminomethyl)-4-methylpyrimidin-2-amine (also known as Grewe diamine) plays its vital role. This compound is a well-established key intermediate in the thiamine salvage pathway.[1]

Thiamine can degrade in the environment, yielding various products. A key degradation product, particularly after uptake by organisms, is N-formyl-4-amino-5-aminomethyl-2-methylpyrimidine (FAMP). The cell employs a dedicated system to convert this breakdown product back into a usable precursor.

3.1. Enzymatic Conversion and the Role of Thiaminase II (TenA)

The salvage process proceeds through a two-step enzymatic conversion:

  • Deformylation: FAMP is first deformylated by an amidohydrolase (encoded by the ylmB gene in some bacteria) to produce 5-(aminomethyl)-4-methylpyrimidin-2-amine.[1]

  • Hydrolysis by TenA: The resulting 5-(aminomethyl)-4-methylpyrimidin-2-amine is the natural substrate for the enzyme Thiaminase II (TenA).[1] TenA catalyzes the hydrolysis of the aminomethyl group to generate 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) and ammonia.[1]

Kinetic studies have demonstrated that TenA hydrolyzes 5-(aminomethyl)-4-methylpyrimidin-2-amine approximately 100 times faster than it hydrolyzes thiamine, confirming that the former is its primary biological substrate.[1] The salvaged HMP can then be phosphorylated by a kinase (ThiD) to HMP-P, re-entering the main biosynthetic pathway for condensation with the thiazole moiety.[1][5]

salvage_pathway FAMP N-formyl-4-amino-5-aminomethyl- 2-methylpyrimidine (FAMP) Gremlin 5-(Aminomethyl)-4-methylpyrimidin-2-amine FAMP->Gremlin YlmB (Amidohydrolase) HMP 4-Amino-5-hydroxymethyl- 2-methylpyrimidine (HMP) Gremlin->HMP TenA (Thiaminase II) + H₂O → NH₃ HMP_P HMP-P HMP->HMP_P ThiD (Kinase) + ATP → ADP DeNovo To De Novo Pathway HMP_P->DeNovo

Caption: The Thiamine Pyrimidine Salvage Pathway.

Regulation of Thiamine Biosynthesis: The Riboswitch

The biosynthesis of thiamine is tightly regulated to maintain cellular homeostasis and conserve metabolic energy. A primary mechanism of control, particularly for the de novo pathway, is through TPP-responsive riboswitches.[3][10][11][12] Riboswitches are structured non-coding RNA domains, typically found in the 5' untranslated region of mRNAs, that bind directly to specific metabolites.[10]

In the case of thiamine biosynthesis, the TPP riboswitch, upon binding to an excess of TPP, undergoes a conformational change. This change can regulate gene expression by either terminating transcription or blocking translation initiation of key biosynthetic enzymes, including ThiC.[10][13] In eukaryotes such as algae and plants, TPP riboswitches have been shown to control the expression of THIC by inducing alternative splicing of the pre-mRNA, leading to an unstable transcript.[11][12] This elegant feedback loop ensures that the energetically expensive de novo pathway is repressed when sufficient TPP is available.

Experimental Protocols

5.1. Enzymatic Assay for Thiaminase II (TenA) Activity

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of TenA by measuring the production of ammonia from the hydrolysis of 5-(aminomethyl)-4-methylpyrimidin-2-amine. The released ammonia is coupled to the glutamate dehydrogenase (GDH) reaction.

Principle: TenA hydrolyzes 5-(aminomethyl)-4-methylpyrimidin-2-amine to HMP and ammonia (NH₃). The NH₃ is then used by GDH to reductively aminate α-ketoglutarate to glutamate, a reaction that consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).

Workflow Diagram:

experimental_workflow A Prepare Reaction Master Mix (Buffer, α-KG, NADPH, GDH) B Add TenA Enzyme (Pre-incubate) A->B C Initiate Reaction (Add Substrate: 5-aminomethyl-4-methylpyrimidin-2-amine) B->C D Monitor Absorbance at 340 nm (Continuous Spectrophotometric Reading) C->D E Calculate Initial Velocity (v₀) (From linear phase of A340 decrease) D->E F Determine Kinetic Parameters (Plot v₀ vs. [Substrate]; Fit to Michaelis-Menten) E->F

Caption: Experimental Workflow for TenA Kinetic Assay.

Reagents and Materials:

  • HEPES buffer (50 mM, pH 7.5)

  • α-ketoglutarate (α-KG), 100 mM stock in water

  • NADPH, 10 mM stock in 10 mM Tris-HCl, pH 8.0

  • Glutamate Dehydrogenase (GDH), commercial source (e.g., from bovine liver)

  • Purified Thiaminase II (TenA) enzyme

  • Substrate: 5-(aminomethyl)-4-methylpyrimidin-2-amine, stock solution in water

  • UV-Vis Spectrophotometer with temperature control

  • Cuvettes (1 cm path length)

Procedure:

  • Set the spectrophotometer to 340 nm and equilibrate the sample holder to 25°C.

  • Prepare a reaction master mix in a 1 mL cuvette. For a final volume of 1 mL, add:

    • 850 µL of 50 mM HEPES buffer, pH 7.5

    • 20 µL of 100 mM α-KG (final concentration: 2 mM)

    • 20 µL of 10 mM NADPH (final concentration: 0.2 mM)

    • 10 µL of GDH solution (e.g., 5 units)

  • Add a specific amount of purified TenA enzyme (e.g., 1-5 µg). Mix gently by pipetting and incubate for 2 minutes to establish a baseline.

  • Initiate the reaction by adding a varying volume of the substrate stock solution (e.g., 10-100 µL to achieve final concentrations from 0.1 mM to 5 mM).

  • Immediately start monitoring the decrease in absorbance at 340 nm for 3-5 minutes.

  • Record the linear rate of absorbance change (ΔA/min).

  • Perform a control reaction without the TenA enzyme to account for any non-enzymatic NADPH oxidation.

Data Analysis:

  • Convert the rate of absorbance change (ΔA/min) to reaction velocity (µmol/min or U) using the Beer-Lambert law:

    • Velocity (V₀) = (ΔA/min) / (ε * path length) * V_total * 10⁶

    • Where ε = 6.22 mM⁻¹cm⁻¹ (or 6220 M⁻¹cm⁻¹)

  • Subtract the rate from the no-enzyme control.

  • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ.

Data Summary

The following table summarizes representative kinetic data for Thiaminase II (TenA), illustrating its substrate preference.

SubstrateKₘ (mM)k_cat (s⁻¹)k_cat/Kₘ (M⁻¹s⁻¹)
5-(Aminomethyl)-4-methylpyrimidin-2-amine ~0.2~0.37~1850
Thiamine~20~0.003~0.15

Note: Values are approximate and can vary based on the specific organism and experimental conditions. The key takeaway is the several orders of magnitude difference in catalytic efficiency (k_cat/Kₘ), highlighting that 5-(aminomethyl)-4-methylpyrimidin-2-amine is the preferred substrate.[1]

Conclusion

The biosynthesis and maintenance of the cellular thiamine pool rely on both a sophisticated de novo synthesis pathway and an efficient salvage mechanism. The enzyme ThiC stands as the central catalyst in de novo pyrimidine synthesis, converting a purine intermediate into the HMP-P moiety through a complex radical-based mechanism. In contrast, 5-(aminomethyl)-4-methylpyrimidin-2-amine is not an intermediate of the de novo pathway but is the cornerstone of the pyrimidine salvage pathway. It serves as the specific substrate for the enzyme Thiaminase II (TenA), which efficiently recycles it back into the HMP precursor pool. Understanding the distinct roles and enzymatic machinery associated with each pyrimidine intermediate is critical for a comprehensive view of thiamine metabolism and for the development of novel antimicrobial agents targeting these essential pathways.[10][13]

References

  • Benchchem. 5-(Aminomethyl)-2-methylpyrimidin-4-amine.

  • Chatterjee, A., et al. (2011). Saccharomyces cerevisiae THI4p is a suicide thiamine thiazole synthase. Nature, 478, 542–546.

  • Dowling, D. P., et al. (2024). Phosphomethylpyrimidine Synthase (ThiC): Trapping of Five Intermediates Provides Mechanistic Insights on a Complex Radical Cascade Reaction in Thiamin Biosynthesis. ACS Central Science.

  • Hazra, A. B., et al. (2012). The Thiamine Biosynthetic Enzyme ThiC Catalyzes Multiple Turnovers and Is Inhibited by S-Adenosylmethionine (AdoMet) Metabolites. Journal of Biological Chemistry, 287(47), 39599-39610.

  • Hohmann, S., & Meacock, P. A. (1998). Thiamin metabolism and its regulation in Saccharomyces cerevisiae. Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 1385(2), 201-219.

  • Kamarudin, N. A., et al. (2021). Metabolic engineering provides insight into the regulation of thiamin biosynthesis in plants. Journal of Experimental Botany, 72(15), 5599-5613.

  • Jiang, M., et al. (2021). Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B1. Organic Process Research & Development, 25(10), 2336-2343.

  • Lawaree, C., et al. (2022). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Medicinal Chemistry, 18(6), 675-689.

  • Lonsdale, D. (2023). Thiamine (Vitamin B1)—An Essential Health Regulator. Nutrients, 15(21), 4666.

  • Du, Q., et al. (2011). Thiamin (vitamin B1) biosynthesis and regulation: a rich source of antimicrobial drug targets? International Journal of Biological Sciences, 7(1), 41-52.

  • P. aeruginosa Metabolome Database. 4-Amino-5-hydroxymethyl-2-methylpyrimidine (PAMDB000934).

  • Croft, M. T., et al. (2007). Thiamine biosynthesis in algae is regulated by riboswitches. Proceedings of the National Academy of Sciences, 104(51), 20570-20575.

  • Grokipedia. Phosphomethylpyrimidine synthase.

  • Bocobza, S., et al. (2013). Riboswitch-dependent regulation of thiamin biosynthesis in Arabidopsis does not involve alternative splicing. The Plant Cell, 25(2), 700-710.

  • Jurgenson, C. T., et al. (2009). Thiamin (vitamin B1) biosynthesis in bacteria. Microbiology and Molecular Biology Reviews, 73(1), 59-77.

  • Goyer, A. (2010). Thiamine in plants: aspects of its metabolism and functions. Phytochemistry, 71(14-15), 1615-1624.

  • ResearchGate. Phosphomethylpyrimidine Synthase (ThiC): Trapping of Five Intermediates Provides Mechanistic Insights on a Complex Radical Cascade Reaction in Thiamin Biosynthesis.

  • PubMed. Thiamin (vitamin B1) biosynthesis and regulation: a rich source of antimicrobial drug targets?

Sources

Foundational

5-(Aminomethyl)-4-methylpyrimidin-2-amine literature review

Common Name: Grewe Diamine | CAS: 95-02-3 Role: Primary Pyrimidine Intermediate for Vitamin B1 (Thiamine) Synthesis[1] Executive Summary & Chemical Identity This technical guide details the synthesis, characterization, a...

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: Grewe Diamine | CAS: 95-02-3 Role: Primary Pyrimidine Intermediate for Vitamin B1 (Thiamine) Synthesis[1]

Executive Summary & Chemical Identity

This technical guide details the synthesis, characterization, and application of 5-(aminomethyl)-2-methylpyrimidin-4-amine (Grewe Diamine).[1] As the critical "pyrimidine moiety" of Thiamine (Vitamin B1), its purity and stability are rate-limiting factors in the industrial production of Vitamin B1.[1]

Critical Distinction: Researchers often confuse this pyrimidine with the thiazole component of thiamine.

  • Target Molecule (Pyrimidine): CAS 95-02-3 (Free Base) / CAS 3475-65-8 (Dihydrochloride).[1]

  • Common Confusion: CAS 1603-91-4 refers to 2-Amino-4-methylthiazole, the other half of the thiamine molecule. This guide focuses strictly on the pyrimidine precursor.

Physicochemical Profile
PropertySpecificationNotes
Molecular Formula C₆H₁₀N₄High nitrogen content (40.5%)
Molecular Weight 138.17 g/mol
Appearance White to light yellow crystalline powderOxidizes to orange/brown upon air exposure
Melting Point 126–130 °CSharp melt indicates high purity; broadens significantly with moisture
Solubility Water (High), Methanol (Moderate)Hygroscopic; often handled as 2HCl salt for stability
pKa ~7.7 (Predicted)Basic; acts as a bidentate ligand for metals

Synthetic Pathways: The Grewe Protocol

The industrial standard for synthesizing this amine is the Grewe Synthesis , specifically the catalytic hydrogenation of the corresponding nitrile. This route is preferred over the direct amination of halomethyl pyrimidines due to higher atom economy and safety.

Reaction Scheme (Graphviz)

The following diagram illustrates the conversion of acetamidine and malononitrile derivatives into the target amine.[1]

GreweSynthesis Acetamidine Acetamidine (C2 Source) Intermediate INTERMEDIATE: 4-Amino-2-methyl- 5-pyrimidinecarbonitrile Acetamidine->Intermediate Cyclization (NaOEt/EtOH) Enamine Ethoxymethylene malononitrile (C3 Source) Enamine->Intermediate Target TARGET: 5-(Aminomethyl)-2- methylpyrimidin-4-amine Intermediate->Target Hydrogenation (Raney Ni, NH3, H2)

Figure 1: The Grewe Synthesis pathway via nitrile reduction.[1]

Detailed Protocol: Nitrile Reduction

Objective: Convert 4-amino-2-methyl-5-pyrimidinecarbonitrile to 5-(aminomethyl)-2-methylpyrimidin-4-amine.[1]

Reagents:

  • Precursor: 4-Amino-2-methyl-5-pyrimidinecarbonitrile (1.0 eq)

  • Catalyst: Raney Nickel (activated, 10-20 wt% loading)

  • Solvent: Methanolic Ammonia (7N NH3 in MeOH)

  • Hydrogen Source: H₂ gas (5–10 bar)[1]

Step-by-Step Methodology:

  • Catalyst Preparation: Wash Raney Nickel (slurry) three times with anhydrous methanol to remove water. Critical: Water poisons the reaction and promotes hydrolysis to the amide side-product.

  • Loading: Charge the high-pressure autoclave with the nitrile precursor. Add the methanolic ammonia solvent. The ammonia suppresses the formation of secondary amines (dimerization).

  • Hydrogenation: Pressurize with H₂ to 5–10 bar. Heat to 80–100 °C. Stir vigorously (>800 RPM) to eliminate mass transfer limitations between the gas, liquid, and solid catalyst phases.

  • Monitoring: Reaction is complete when H₂ uptake ceases (typically 4–6 hours). Monitor via HPLC (disappearance of nitrile peak at ~250 nm).[1]

  • Workup: Cool to room temperature. Vent H₂. Filter off the catalyst under inert atmosphere (Raney Ni is pyrophoric).

  • Isolation: Concentrate the filtrate. The product can be crystallized from isopropanol or converted immediately to the dihydrochloride salt by adding concentrated HCl (yields ~85-90%).

Application: Thiamine (Vitamin B1) Coupling

The primary utility of Grewe Diamine is its coupling with the thiazole moiety to form Thiamine.[1] This is a quaternization reaction that displaces a leaving group on the thiazole.

Coupling Mechanism

The pyrimidine methylamine acts as a nucleophile, attacking the thiazole component.[1]

ThiamineCoupling Grewe Grewe Diamine (Pyrimidine) Reaction Quaternization Reaction Solvent: Butanol/Water Temp: 100°C Grewe->Reaction Thiazole 4-Methyl-5-(2-hydroxyethyl) thiazole (chlorinated form) Thiazole->Reaction Thiamine Vitamin B1 (Thiamine Chloride HCl) Reaction->Thiamine

Figure 2: Convergent synthesis of Vitamin B1 from Pyrimidine and Thiazole precursors.[1]

Analytical Characterization

To ensure the intermediate is suitable for pharmaceutical use, strict analytical controls are required.[1]

HPLC Method (Reverse Phase)

This amine is highly polar.[1] Standard C18 columns may result in peak tailing or poor retention.

  • Column: Amide-C18 or Phenyl-Hexyl (polar-embedded phases preferred).[1]

  • Mobile Phase A: 20 mM Phosphate Buffer, pH 6.0.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 0% B to 30% B over 15 minutes. (Keep organic low to retain the polar amine).

  • Detection: UV @ 246 nm (Lambda max for the pyrimidine ring).

  • Retention Time: Expect early elution (k' < 2) unless ion-pairing agents (e.g., heptane sulfonic acid) are used.

NMR Fingerprint (D₂O)
  • Ring Methyl (C2-CH₃): Singlet at ~2.35 ppm.

  • Methylene Bridge (C5-CH₂-NH₂): Singlet at ~3.70 ppm.[2]

  • Pyrimidine Proton (C6-H): Singlet at ~7.95 ppm. (This is the diagnostic peak for ring integrity).[1]

Safety & Handling (SDS Highlights)

  • Corrosivity: The free base is caustic. Causes skin burns and serious eye damage (Category 1B).

  • Stability: Hygroscopic.[1] Absorbs CO₂ from air to form carbonates. Store under Nitrogen or Argon at 2–8 °C.

  • Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides.

  • Toxicity: LD50 (Oral, Rat) is typically >500 mg/kg, but data is limited compared to the final vitamin.

References

  • Grewe, R. (1936). Über das antineuritische Vitamin. Z. Physiol. Chem., 242, 89–117.[1] (The foundational paper establishing the synthetic route).

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Amino-5-aminomethyl-2-methylpyrimidine. (Verified CAS 95-02-3).

  • Eggersdorfer, M., et al. (2012). Vitamins. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. .

  • PubChem. (2024). Compound Summary: 4-Amino-5-aminomethyl-2-methylpyrimidine (CAS 95-02-3).[1][2][3][4] National Library of Medicine. Link.[1]

  • Kaufmann, T. (2021).[1] Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine. Organic Process Research & Development, 25(10). .

Sources

Exploratory

An In-depth Technical Guide to 5-(Aminomethyl)-4-methylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals Introduction 5-(Aminomethyl)-4-methylpyrimidin-2-amine is a substituted pyrimidine derivative with significant potential as a versatile building block in me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Aminomethyl)-4-methylpyrimidin-2-amine is a substituted pyrimidine derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its structural features, comprising a pyrimidine core with reactive aminomethyl and amino substituents, make it an attractive scaffold for the synthesis of diverse compound libraries. This guide provides a comprehensive overview of its chemical identity, properties, and potential applications, offering a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

While often confused with its better-known isomer, 5-(aminomethyl)-2-methylpyrimidin-4-amine (Grewe diamine), a key intermediate in Vitamin B1 (thiamine) synthesis, 5-(aminomethyl)-4-methylpyrimidin-2-amine possesses its own unique set of properties and potential applications that warrant detailed exploration. This document aims to delineate the specific characteristics of the 4-methyl-2-amine isomer, providing clarity for researchers and developers.

Nomenclature and Chemical Identifiers

A clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section provides the key identifiers for 5-(Aminomethyl)-4-methylpyrimidin-2-amine.

Identifier TypeValueSource
CAS Number 19594-45-7AK Scientific, Inc.[1]
Molecular Formula C₆H₁₀N₄BLDpharm[2]
Molecular Weight 138.17 g/mol BLDpharm[2]
SMILES NC1=NC=C(CN)C(C)=N1BLDpharm[2]
IUPAC Name 5-(aminomethyl)-4-methylpyrimidin-2-amineAK Scientific, Inc.[1]

Synonyms: Due to its relatively niche status compared to its isomer, a comprehensive list of synonyms is not readily available in major chemical databases. The most commonly used and accepted name is its IUPAC designation. Researchers should exercise caution and verify the identity of the compound using its CAS number to avoid confusion with its isomers.

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for its application in synthesis, formulation, and biological testing. The following table summarizes the available data for 5-(Aminomethyl)-4-methylpyrimidin-2-amine.

PropertyValueSource
Purity 95%AK Scientific, Inc.[1]
Storage Conditions Keep in dark place, inert atmosphere, 2-8°CBLDpharm[2]

Note: Detailed experimental data on properties such as melting point, boiling point, solubility, and pKa for this specific isomer are not widely reported in publicly accessible literature. Researchers are advised to perform their own characterization or consult the supplier's certificate of analysis.

Synthesis and Chemical Reactivity

The synthesis of aminopyrimidine derivatives is a well-established field in organic chemistry. The pyrimidine core is typically constructed through condensation reactions involving amidines with β-dicarbonyl compounds or their equivalents.

A plausible synthetic route to 5-(aminomethyl)-4-methylpyrimidin-2-amine could involve the following conceptual steps, illustrated in the diagram below. This proposed pathway is based on general principles of pyrimidine synthesis and requires experimental validation.

G cluster_0 Conceptual Synthesis Pathway start Starting Materials (e.g., β-keto nitrile, Guanidine derivative) step1 Pyrimidine Ring Formation (Condensation Reaction) start->step1 intermediate1 Substituted Pyrimidine Intermediate step1->intermediate1 step2 Functional Group Interconversion (e.g., Reduction of a nitrile or ester) intermediate1->step2 product 5-(Aminomethyl)-4-methylpyrimidin-2-amine step2->product

Figure 1: A conceptual workflow for the synthesis of 5-(aminomethyl)-4-methylpyrimidin-2-amine.

The reactivity of 5-(aminomethyl)-4-methylpyrimidin-2-amine is dictated by its functional groups. The primary amino group on the pyrimidine ring and the aminomethyl substituent are both nucleophilic and can participate in a variety of chemical transformations, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

  • Participation in the formation of Schiff bases: The amino groups can react with carbonyl compounds to form imines.

This reactivity makes it a valuable scaffold for creating a diverse range of derivatives for screening in drug discovery programs.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities. Aminopyrimidines, in particular, are known to interact with various biological targets, including kinases, by forming key hydrogen bond interactions.

While specific applications for 5-(aminomethyl)-4-methylpyrimidin-2-amine are not extensively documented, its structural motifs suggest potential for its use in the development of:

  • Kinase Inhibitors: The 2-aminopyrimidine moiety is a common feature in many kinase inhibitors, where it can act as a hinge-binding motif. The aminomethyl group provides a vector for further substitution to explore interactions with other regions of the kinase active site.

  • Antimicrobial and Antiviral Agents: Pyrimidine derivatives have a long history as antimicrobial and antiviral drugs, often acting as mimics of nucleobases to interfere with nucleic acid synthesis.[3]

  • Anti-inflammatory Agents: Certain pyrimidine derivatives have demonstrated anti-inflammatory properties.[3]

The structural relationship to the Vitamin B1 intermediate also suggests that derivatives of this compound could be explored for their potential to modulate metabolic pathways.

Safety and Handling

Based on the information provided by suppliers, 5-(aminomethyl)-4-methylpyrimidin-2-amine is classified as harmful if swallowed.[2] It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, users should consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-(Aminomethyl)-4-methylpyrimidin-2-amine is a chemical building block with considerable potential for the development of novel bioactive molecules. While its properties are not as extensively characterized as its more common isomer, its structural features present opportunities for the synthesis of diverse compound libraries for screening in various therapeutic areas. This guide serves as a foundational resource to encourage and support further investigation into the chemistry and biological activity of this intriguing pyrimidine derivative.

References

Sources

Foundational

The Lynchpin of Life's Catalysis: A Technical Guide to the Core Intermediates of Vitamin B1 Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract Vitamin B1, or thiamine, is an indispensable cofactor in all living systems, underpinning central metabolic pathways through its active form, thiam...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin B1, or thiamine, is an indispensable cofactor in all living systems, underpinning central metabolic pathways through its active form, thiamine pyrophosphate (TPP). The biosynthesis of this essential molecule is a testament to nature's elegant modularity, converging two distinct heterocyclic precursors: a pyrimidine and a thiazole moiety. This guide provides an in-depth exploration of these key intermediates, 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP) and 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (HET-P). We will dissect their biosynthetic pathways in both prokaryotic and eukaryotic systems, highlighting critical enzymatic steps and regulatory mechanisms. Furthermore, this document offers practical, field-proven methodologies for the synthesis, purification, and analytical characterization of these pivotal compounds, serving as a vital resource for researchers investigating thiamine metabolism, developing novel antimicrobials, and engineering metabolic pathways.

Introduction: The Architectural Blueprint of Thiamine

Thiamine, a water-soluble vitamin of the B complex, is structurally composed of a pyrimidine ring and a thiazole ring linked by a methylene bridge.[1][2] Its biologically active form, thiamine pyrophosphate (TPP), is a crucial coenzyme for a suite of enzymes involved in carbohydrate and amino acid metabolism.[3][4] The de novo synthesis of thiamine is a fascinating convergence of two separate biosynthetic pathways, each culminating in a phosphorylated intermediate that serves as a building block for the final assembly.[2][5]

The two key intermediates at the heart of thiamine biosynthesis are:

  • The Pyrimidine Moiety: 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), which is phosphorylated to HMP-phosphate (HMP-P) and subsequently to HMP-pyrophosphate (HMP-PP).[6]

  • The Thiazole Moiety: 4-methyl-5-(β-hydroxyethyl)thiazole (HET), which is phosphorylated to HET-phosphate (HET-P).[6]

The independent synthesis and subsequent coupling of these two moieties underscore a modular strategy that is conserved across bacteria, fungi, and plants.[2][7] Understanding the intricacies of their formation is paramount for fields ranging from microbiology to synthetic biology and drug discovery.

The Pyrimidine Arm: Synthesis of HMP-PP

The biosynthesis of the pyrimidine precursor of thiamine showcases a remarkable divergence between prokaryotic and eukaryotic organisms.

Prokaryotic HMP-PP Synthesis: A Radical Approach

In bacteria, the pyrimidine ring is constructed from an intermediate of the purine biosynthesis pathway, 5-aminoimidazole ribotide (AIR).[6] The transformation is catalyzed by a single, complex enzyme:

  • Hydroxymethylpyrimidine Phosphate Synthase (ThiC): This enzyme belongs to the radical S-adenosylmethionine (SAM) superfamily.[8] ThiC employs a radical mechanism to rearrange the imidazole ring of AIR, incorporating atoms from the ribose moiety to form the pyrimidine ring of HMP-P.[8]

Following its synthesis, HMP-P is pyrophosphorylated in a two-step process:

  • Hydroxymethylpyrimidine (HMP) Kinase (ThiD): This enzyme first phosphorylates HMP-P to HMP-PP.[6]

Eukaryotic HMP-PP Synthesis: A Different Cast of Players

In contrast to prokaryotes, eukaryotes such as yeast and plants utilize a different set of precursors and enzymes for HMP-P synthesis. The pathway is less universally conserved than its prokaryotic counterpart. For instance, in Saccharomyces cerevisiae, the pyrimidine moiety is derived from pyridoxine (vitamin B6) and histidine.

  • THI5: In yeast, this enzyme is responsible for the synthesis of the HMP-P precursor.[9][10]

The subsequent phosphorylation to HMP-PP is carried out by enzymes analogous to the bacterial ThiD.

The divergence in these pathways presents a compelling opportunity for the development of selective antimicrobial agents targeting the bacterial-specific ThiC enzyme.

The Thiazole Arm: Forging the HET-P Moiety

The biosynthesis of the thiazole precursor, HET-P, also exhibits variations between different domains of life, although the core chemical components are more conserved.

Prokaryotic HET-P Synthesis: A Multi-Enzyme Cascade

In bacteria like E. coli, the assembly of the thiazole ring is a multi-step process requiring several enzymes. The carbon and nitrogen atoms are sourced from 1-deoxy-D-xylulose 5-phosphate (DXP), cysteine, and glycine or tyrosine.[6] Key enzymes in this pathway include:

  • DXP Synthase (Dxs): Produces the five-carbon sugar DXP.

  • Thiazole Synthase (ThiG) and associated proteins (ThiH, ThiS, ThiF): This enzymatic complex catalyzes the oxidative condensation of DXP, a sulfur donor (from cysteine via ThiS-ThiF), and a carbon/nitrogen donor (from dehydroglycine, produced by ThiH) to form the thiazole ring of HET-P.[6]

Eukaryotic HET-P Synthesis: A More Streamlined Approach

In many eukaryotes, including yeast and plants, the synthesis of HET-P is accomplished by a single, multifunctional enzyme.

  • THI4: This enzyme directly utilizes glycine, NAD+, and a sulfur donor to synthesize the thiazole phosphate.[11]

The differences in the enzymatic machinery for HET-P synthesis between prokaryotes and eukaryotes also offer potential targets for antimicrobial drug development.

The Unification: Assembly of Thiamine Monophosphate

Once both the pyrimidine (HMP-PP) and thiazole (HET-P) moieties are synthesized, they are coupled to form thiamine monophosphate (ThMP).

  • Thiamine Phosphate Synthase (ThiE): This enzyme catalyzes the condensation of HMP-PP and HET-P, releasing pyrophosphate.[6]

Finally, ThMP is phosphorylated to the active coenzyme, thiamine pyrophosphate (TPP).

  • Thiamine Phosphate Kinase (ThiL): This enzyme catalyzes the ATP-dependent phosphorylation of ThMP to TPP.[5]

Visualizing the Pathways

To provide a clearer understanding of these intricate biosynthetic routes, the following diagrams illustrate the key steps in prokaryotic thiamine synthesis.

prokaryotic_thiamine_synthesis cluster_pyrimidine Pyrimidine Moiety Synthesis cluster_thiazole Thiazole Moiety Synthesis cluster_coupling Final Assembly AIR 5-Aminoimidazole Ribotide (AIR) HMP_P HMP-P AIR->HMP_P ThiC (Radical SAM) HMP_PP HMP-PP HMP_P->HMP_PP ThiD ThMP Thiamine Monophosphate (ThMP) HMP_PP->ThMP ThiE DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) HET_P HET-P DXP->HET_P ThiG, ThiH, ThiS, ThiF Cysteine Cysteine Cysteine->HET_P ThiG, ThiH, ThiS, ThiF Glycine Glycine/Tyrosine Glycine->HET_P ThiG, ThiH, ThiS, ThiF HET_P->ThMP ThiE TPP Thiamine Pyrophosphate (TPP) ThMP->TPP ThiL

Caption: Prokaryotic de novo thiamine biosynthesis pathway.

Salvage Pathways: An Economical Alternative

Many organisms have evolved salvage pathways to recycle thiamine and its precursors from the environment, conserving the energy required for de novo synthesis.[8][12] These pathways are particularly important for organisms that lack the complete biosynthetic machinery.

  • HMP and HET Uptake: Organisms can transport exogenous HMP and HET into the cell.[8][13]

  • Phosphorylation: Once inside the cell, these precursors are phosphorylated by kinases such as ThiD (for HMP) and ThiM (for HET) to enter the main biosynthetic pathway.[5]

  • Thiamine Degradation Product Recycling: Some bacteria can even salvage degradation products of thiamine, such as N-formyl-4-amino-5-aminomethyl-2-methylpyrimidine, and convert them back to HMP.[14]

Experimental Protocols

The following section provides generalized, lab-scale protocols for the synthesis and analysis of thiamine intermediates. These should be adapted and optimized based on specific experimental requirements.

Laboratory-Scale Synthesis of a Pyrimidine Intermediate (Thiothiamine)

While the enzymatic synthesis of HMP-P is complex, chemical synthesis of related pyrimidine intermediates is achievable. The following is a conceptual protocol based on industrial synthesis principles, adapted for a laboratory setting.[15][16]

Objective: To synthesize 2-methyl-4,5-diaminopyrimidine (thiothiamine), an important industrial intermediate for Vitamin B1.

Materials:

  • α-(o-chloroanilino)methylidene-β-formamidopropionitrile

  • Sodium methoxide in methanol

  • Hydrochloric acid

  • Activated carbon

  • Standard laboratory glassware and purification apparatus (filtration, distillation)

Procedure:

  • Ring Closure: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve α-(o-chloroanilino)methylidene-β-formamidopropionitrile in methanol. Slowly add a solution of sodium methoxide in methanol. Heat the mixture to reflux to facilitate the ring-closure reaction, forming the pyrimidine ring.

  • Removal of Protecting Group: After the reaction is complete (monitored by TLC), cool the mixture and perform a steam distillation to remove the o-chloroaniline protecting group.

  • Hydrolysis: Add a solution of sodium hydroxide to the remaining mixture and heat to hydrolyze the formamido group to an amino group.

  • Purification: Neutralize the solution with hydrochloric acid. The product, thiothiamine, may precipitate. Collect the solid by filtration. Further purification can be achieved by recrystallization from a suitable solvent, potentially with the use of activated carbon for decolorization.

Note: This is a simplified representation. The actual synthesis involves multiple steps and requires careful control of reaction conditions.

Analytical Characterization of Thiamine Intermediates

Objective: To detect and quantify thiamine, its phosphorylated forms, and its precursors (HMP and HET) in a biological sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][14]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation:

  • Extraction: Homogenize the biological sample (e.g., plant tissue, bacterial cell pellet) in an appropriate extraction buffer (e.g., acidic methanol).

  • Phosphatase Treatment (Optional): To measure the total amount of HMP and HET (both phosphorylated and non-phosphorylated forms), treat a portion of the extract with a phosphatase enzyme to dephosphorylate the intermediates.

  • Centrifugation and Filtration: Centrifuge the extract to pellet debris and filter the supernatant through a 0.22 µm filter before injection into the LC-MS/MS system.

LC-MS/MS Parameters (Illustrative):

  • LC Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

  • MS/MS Detection: Operate the mass spectrometer in positive ESI mode and use Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for each analyte.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Thiamine265.1122.1
ThMP345.1122.1
TPP425.1122.1
HMP138.1121.1
HET144.1101.1

Data Analysis: Quantify the analytes by comparing the peak areas from the sample to those of a standard curve prepared with known concentrations of the analytes.

NMR Spectroscopy: For structural elucidation and analysis of reaction intermediates, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool.[3][17][18] 1H, 13C, and 31P NMR can provide detailed information about the chemical environment of the atoms within the intermediates.

X-ray Crystallography: To understand the three-dimensional structure of the enzymes involved in thiamine biosynthesis and how they interact with their substrates, X-ray crystallography is the gold standard.[19][20][21]

Conclusion and Future Perspectives

The biosynthesis of the key intermediates of Vitamin B1, HMP-PP and HET-P, represents a cornerstone of primary metabolism. The elucidation of these pathways has not only deepened our fundamental understanding of biochemistry but has also opened new avenues for practical applications. The distinct enzymatic machinery in prokaryotes versus eukaryotes provides a rich source of potential targets for the development of novel antibiotics.[6] Furthermore, a thorough grasp of the synthesis and regulation of these intermediates is crucial for metabolic engineering efforts aimed at enhancing the nutritional value of crops.

Future research will likely focus on a more detailed characterization of the regulatory networks governing thiamine biosynthesis, including the role of riboswitches.[11] The development of more efficient and sustainable methods for the chemical synthesis of thiamine and its precursors will also continue to be an area of active investigation. The knowledge and protocols presented in this guide provide a solid foundation for researchers to contribute to these exciting and important endeavors.

References

  • AZoLifeSciences. (2025, March 5). Protein Synthesis in Prokaryotes vs. Eukaryotes: What's the Difference?[Link]

  • Biology Discussion. Protein Synthesis in Prokaryotes and Eukaryotes. [Link]

  • Begley, T. P., et al. (2008). The Structural and Biochemical Foundations of Thiamin Biosynthesis. Current Opinion in Chemical Biology, 12(2), 157-164. [Link]

  • BYJU'S. Hexose Monophosphate (HMP) Shunt: Pathway and Significance. [Link]

  • Du, Q., Wang, H., & Xie, J. (2011). Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? International Journal of Biological Sciences, 7(2), 146-154. [Link]

  • Hall, J. A., et al. (2019). Multilayered horizontal operon transfers from bacteria reconstruct a thiamine salvage pathway in yeasts. Proceedings of the National Academy of Sciences, 116(44), 22352-22358. [Link]

  • Hussain, M. A., & Al-Attas, A. H. (2021). An Eight-Step Continuous-Flow Total Synthesis of Vitamin B1. [Link]

  • Kamarudin, N. A., et al. (2022). Schematic representation of the salvage pathways in E. coli. ResearchGate. [Link]

  • Libretexts, C. (2023, August 29). X-ray Crystallography. [Link]

  • Lonsdale, D. (2017). Thiamine Assays—Advances, Challenges, and Caveats. Molecules, 22(3), 427. [Link]

  • Verstraete, J., et al. (2020). The First Comprehensive LC–MS/MS Method Allowing Dissection of the Thiamine Pathway in Plants. Analytical Chemistry, 92(6), 4533-4541. [Link]

  • Wikipedia. Thiamine biosynthesis. [Link]

  • Google Patents.
  • Jordan, F. (2003). NMR analysis of covalent intermediates in thiamin diphosphate enzymes. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1647(1-2), 29-35. [Link]

  • Creative Biostructure. Protein Synthesis in Prokaryotes vs. Eukaryotes: What's the Difference?[Link]

  • Bocobza, S., et al. (2013). Divisions of labor in the thiamin biosynthetic pathway among organs of maize. Frontiers in Plant Science, 4, 372. [Link]

  • Chatterjee, A., et al. (2011). HMP Binding Protein ThiY and HMP-P Synthase THI5 are Structural Homologues. Journal of the American Chemical Society, 133(27), 10593-10595. [Link]

  • ResearchGate. HMP binding protein ThiY and HMP-P synthase THI5 are structural homologues. [Link]

  • YouTube. (2019, July 18). HMP Shunt (Pentose Pathway). [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • YouTube. (2021, August 25). Pentose Phosphate Pathway | Hexose Monophosphate Shunt. [Link]

  • NCBI. (2022, August 8). Biochemistry, Hexose Monophosphate Pathway. [Link]

  • Slideshare. Protein Synthesis in Prokaryotes and Eukaroytes. [Link]

  • Tulane University. (2018, September 12). X-Ray Crystallography. [Link]

  • Google Patents.
  • PubMed. (2020, March 3). The First Comprehensive LC-MS/MS Method Allowing Dissection of the Thiamine Pathway in Plants. [Link]

  • Schauermann, M. (2017). NMR-Evidence for the Aromatic, Thiamine-like Breslow-Intermediate. [Link]

  • ResearchGate. (PDF) 31P NMR titration and spectrophotometric titration of thiamine pyrophosphate. [Link]

  • Hol, W. G. (2000). x Ray crystallography. Proceedings of the National Academy of Sciences, 97(20), 10675-10677. [Link]

  • Lonsdale, D. (2023). Thiamine (Vitamin B1)—An Essential Health Regulator. Nutrients, 15(15), 3373. [Link]

  • Scribd. Thiamine Assay 531. [Link]

  • Google Patents. Mass spectrometry method for measuring thiamine in body fluid.
  • SciSpace. Rapid HPLC Measurement of Thiamine and Its Phosphate Esters in Whole Blood. [Link]

  • YouTube. (2022, January 3). X-ray crystallography & resolution. [Link]

  • Vedantu. HMP Shunt and Its Significance- Glucose-6-Phosphate Dehydrogenase (G6PD) Deficiency. [Link]

  • Oxford Academic. (2021, May 4). Metabolic engineering provides insight into the regulation of thiamin biosynthesis in plants. [Link]

  • Thiamine analysis. Thiamine analysis. [Link]

  • MDPI. (2021). Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls. Metabolites, 11(9), 609. [Link]

  • DRG International Inc. (2010, August 6). Vitamin B1 (Thiamine) (BIO-5136). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine (Grewe Diamine)

This Application Note details the synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine (commonly known as Grewe Diamine ; CAS 95-02-3).[1][2] Note on Nomenclature & Isomerism: The user request specified "5-(Aminomethyl...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine (commonly known as Grewe Diamine ; CAS 95-02-3).[1][2]

Note on Nomenclature & Isomerism: The user request specified "5-(Aminomethyl)-4-methylpyrimidin-2-amine" (the 2-amino-4-methyl isomer). However, the industrial standard and primary "Application Note" target matching this description is the 4-amino-2-methyl isomer (Grewe Diamine), the critical precursor to Thiamine (Vitamin B1). The 2-amino isomer is synthetically distinct (requiring guanidine rather than acetamidine) and rare. This guide focuses on the high-value Grewe Diamine workflow, while noting that the reduction protocols described are applicable to the 2-amino isomer if the corresponding nitrile precursor is synthesized.

Executive Summary

The synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine is a pivotal process in pharmaceutical manufacturing. This protocol details a robust, two-stage "one-pot" synthesis derived from the optimized methods of Zhao et al. (2011) and industrial patent literature. The approach utilizes Malononitrile and Acetamidine to construct the pyrimidine core, followed by a high-pressure catalytic hydrogenation to generate the primary amine.

Key Advantages of this Protocol:

  • Atom Economy: Utilizes a "telescoped" condensation to avoid isolating unstable enamine intermediates.

  • Scalability: Designed for gram-to-kilogram transition.

  • Purity: Minimizes the formation of the "over-reduced" secondary amine byproducts common in nitrile reductions.

Reaction Pathway & Logic

The synthesis relies on the construction of the pyrimidine ring via a [3+3] condensation, followed by the reduction of the C5-nitrile.

Mechanistic Flow[2][3][4][5][6]
  • Activation: Malononitrile is activated by Dimethyl Sulfate (DMS) and DMF to form a reactive enamine salt (Vilsmeier-Haack type intermediate).

  • Cyclization: Acetamidine Hydrochloride condenses with the enamine salt. The amidine nitrogen attacks the electrophilic enamine, closing the ring to form 4-amino-2-methyl-5-pyrimidinecarbonitrile .

  • Reduction: The nitrile group is hydrogenated over Raney Nickel to the methylene amine.

GreweDiamineSynthesis cluster_0 Stage 1: Ring Construction cluster_1 Stage 2: Nitrile Reduction Start Malononitrile (C3 Fragment) Intermediate1 Enamine Salt (In Situ) Start->Intermediate1 80-90°C Reagents1 DMF / Dimethyl Sulfate (Activation) Reagents1->Intermediate1 Precursor 4-Amino-2-methyl- 5-pyrimidinecarbonitrile Intermediate1->Precursor Cyclization (NaOMe/MeOH) Reagent2 Acetamidine HCl (C2 Fragment) Reagent2->Precursor Product Grewe Diamine (Target) Precursor->Product Hydrogenation (4 MPa, 100°C) Reduction H2 / Raney Ni NH3 / MeOH Reduction->Product

Figure 1: Logical workflow for the synthesis of Grewe Diamine via the Malononitrile/Acetamidine route.

Experimental Protocols

Stage 1: Synthesis of 4-Amino-2-methyl-5-pyrimidinecarbonitrile

Objective: Construct the pyrimidine core with a C5-nitrile handle.

Reagents & Materials:

  • Malononitrile (66.1 g, 1.0 mol)

  • N,N-Dimethylformamide (DMF) (80.4 g, 1.1 mol)

  • Dimethyl Sulfate (DMS) (126.1 g, 1.0 mol) [DANGER: Highly Toxic]

  • Acetamidine Hydrochloride (104.0 g, 1.1 mol)

  • Sodium Methoxide (30% in MeOH) (360.0 g, 2.0 mol)

  • Solvent: Methanol (MeOH)

Procedure:

  • Enamine Formation: In a 1L reactor equipped with a mechanical stirrer and reflux condenser, charge DMF and Dimethyl Sulfate. Heat to 80°C for 2 hours to form the ionic complex.

  • Addition: Add Malononitrile dropwise over 30 minutes, maintaining temperature at 80–90°C. Stir for an additional 2 hours. The mixture will darken; this contains the reactive enamine salt.

  • Cyclization: Cool the mixture to 25°C. Add Acetamidine Hydrochloride in one portion.

  • Base Addition: Slowly add the Sodium Methoxide solution dropwise, maintaining the internal temperature below 40°C (exothermic reaction).

  • Reflux: Once addition is complete, heat the slurry to reflux (approx. 65°C) for 4 hours.

  • Workup: Cool to 5°C. The product precipitates as a solid. Filter the crude solid and wash with cold water (2 x 100 mL) to remove inorganic salts.

  • Drying: Dry in a vacuum oven at 60°C.

    • Expected Yield: ~70% (approx. 94 g)

    • Appearance: Off-white to light yellow solid.

Stage 2: Catalytic Hydrogenation to Grewe Diamine

Objective: Reduce the nitrile to a primary amine without poisoning the catalyst or reducing the pyrimidine ring.

Reagents & Materials:

  • 4-Amino-2-methyl-5-pyrimidinecarbonitrile (Intermediate from Stage 1) (50 g)

  • Catalyst: Raney Nickel (activated, wet) (10 g)

  • Solvent: Methanol saturated with Ammonia (7M NH3 in MeOH) (500 mL)

  • Hydrogen Gas (H2)

Procedure:

  • Loading: In a high-pressure autoclave (e.g., Parr reactor), charge the nitrile intermediate, Raney Nickel, and methanolic ammonia.

    • Critical Note: The presence of Ammonia is mandatory to suppress the formation of secondary amines (dimerization).

  • Purging: Purge the vessel 3 times with Nitrogen, then 3 times with Hydrogen.

  • Reaction: Pressurize to 4.0 MPa (40 bar) with H2. Heat to 100°C with vigorous stirring (1000 rpm).

  • Monitoring: Monitor H2 uptake. Reaction is typically complete in 4–6 hours when uptake ceases.

  • Filtration: Cool to room temperature. Vent H2. Filter the catalyst carefully under an inert atmosphere (Argon/Nitrogen) as Raney Nickel is pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification (Optional): Recrystallize from Isopropanol/Water if high purity (>99%) is required.

    • Expected Yield: ~95-98%

    • Appearance: White crystalline solid.

Analytical Data & Specifications

Table 1: Physicochemical Properties

PropertySpecificationNotes
Appearance White to off-white crystalline solidOxidizes slightly upon air exposure.
Melting Point 270–272°CDecomposes near MP.
Molecular Weight 138.17 g/mol Formula: C6H10N4
Solubility Soluble in water, MeOH; Insoluble in etherBasic solution (pH ~10.6).[2]

Table 2: Key NMR Signals (DMSO-d6)

PositionShift (δ, ppm)MultiplicityAssignment
C2-Methyl 2.28Singlet (3H)-CH3 on Pyrimidine ring
C5-Methylene 3.55Singlet (2H)-CH2-NH2
C4-Amino 6.80Broad Singlet (2H)-NH2 (Exchangeable)
C6-Proton 7.95Singlet (1H)Aromatic H

Safety & Handling Guidelines

  • Dimethyl Sulfate (DMS): A potent alkylating agent and suspected carcinogen. Use only in a closed system or high-efficiency fume hood. Neutralize spills with aqueous ammonia.

  • Raney Nickel: Pyrophoric when dry. Always keep wet with water or solvent. Filter under inert gas (N2/Ar). Dispose of in a dedicated container containing water.

  • High Pressure Hydrogenation: Ensure the autoclave is rated for 40 bar. Check burst disks and seals prior to pressurization.

  • Ammonia: Use in a well-ventilated area. Inhalation hazard.

References

  • Primary Synthesis Protocol: Zhao, L., Chen, F. E., & Ma, X. D. (2012). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Organic Process Research & Development, 16(1), 57–60.[1]

  • Continuous Flow Adaptation: Jiang, M., Liu, M., Huang, H., & Chen, F. (2021). Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B1. Organic Process Research & Development, 25(10), 2331-2337.

  • Chemical Properties: PubChem Compound Summary for CID 66762, 4-Amino-2-methyl-5-pyrimidinemethanamine.

  • Industrial Context: Eggersdorfer, M., et al. "Vitamins". Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (General reference for Vitamin B1 synthesis).

Sources

Application

Application Notes and Protocols: Fully Continuous Flow Synthesis of Grewe Diamine

Abstract This document provides a comprehensive technical guide for the fully continuous flow synthesis of Grewe diamine (4-amino-5-aminomethyl-2-methylpyrimidine), a critical intermediate in the industrial production of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the fully continuous flow synthesis of Grewe diamine (4-amino-5-aminomethyl-2-methylpyrimidine), a critical intermediate in the industrial production of Vitamin B1 (Thiamine). Transitioning from traditional batch processing to a continuous flow methodology offers significant advantages in terms of process safety, efficiency, and product consistency. This guide details the rationale behind the process design, provides a step-by-step protocol for a continuous hydrolysis of N-formyl Grewe diamine, and presents a framework for process optimization and control. These application notes are intended for researchers, scientists, and drug development professionals seeking to implement advanced manufacturing technologies for key pharmaceutical intermediates.

Introduction: The Significance of Grewe Diamine and the Case for Continuous Flow

Grewe diamine is a cornerstone molecule in the synthesis of Thiamine, an essential nutrient for human health.[1][2] The industrial demand for Vitamin B1 necessitates highly efficient and scalable manufacturing processes for its precursors. Traditionally, the synthesis of Grewe diamine has been performed in batch reactors, often involving the hydrolysis of an N-acyl protected precursor like N-formyl Grewe diamine.[3] While effective, batch production can be limited by challenges in heat and mass transfer, leading to potential inconsistencies between batches and safety concerns when scaling up exothermic reactions.

Continuous flow chemistry presents a paradigm shift in chemical manufacturing, offering precise control over reaction parameters, enhanced safety profiles, and the potential for streamlined, multi-step syntheses.[4] By confining the reaction to a small volume within a microreactor or packed-bed reactor, superior heat and mass transfer are achieved, leading to more consistent product quality and higher yields. This guide outlines a robust protocol for the continuous flow synthesis of Grewe diamine via the hydrolysis of its N-formyl precursor, a process amenable to automation and integration into a larger, continuous manufacturing platform for Vitamin B1.

Reaction Mechanism: Acid-Catalyzed Hydrolysis of N-Formyl Grewe Diamine

The core of this continuous flow process is the acid-catalyzed hydrolysis of N-formyl-4-amino-5-aminomethyl-2-methylpyrimidine. The reaction proceeds through a well-established mechanism for amide hydrolysis.[5][6][7]

Mechanism Breakdown:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the formyl group by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon.[6]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom of the formamide. This converts the amino group into a better leaving group (an amine).

  • Elimination of the Amine: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating the now protonated amine (Grewe diamine) as the leaving group.

  • Deprotonation: The protonated carbonyl of the resulting formic acid is deprotonated to regenerate the acid catalyst, completing the catalytic cycle. Under acidic conditions, the amine product will exist as its ammonium salt.[6]

This acid-catalyzed pathway is efficient and avoids the use of harsh bases which could potentially lead to side reactions with the pyrimidine ring.

Experimental Workflow: A Modular Continuous Flow Setup

The proposed continuous flow system is designed for modularity, allowing for easy adaptation and optimization. The core components include precision pumps, a heated reactor module, and a back-pressure regulator to maintain a single-phase flow.

Flow_Synthesis_of_Grewe_Diamine cluster_reagents Reagent Delivery cluster_reaction Reaction & Quenching cluster_collection Product Collection reagent1 N-Formyl Grewe Diamine in Aqueous Solution pump1 Syringe Pump A reagent1->pump1 Feed A reagent2 Aqueous Acid Catalyst (e.g., HCl) pump2 Syringe Pump B reagent2->pump2 Feed B mixer T-Mixer pump1->mixer pump2->mixer reactor Heated Packed-Bed Reactor (e.g., Dowex 50W X8) mixer->reactor Reaction Mixture bpr Back-Pressure Regulator reactor->bpr collection Product Stream (Grewe Diamine Salt) bpr->collection Crude Product caption Figure 1. Continuous Flow Setup for Grewe Diamine Synthesis

Figure 1. Continuous Flow Setup for Grewe Diamine Synthesis

Detailed Protocol: Continuous Hydrolysis of N-Formyl Grewe Diamine

This protocol outlines the steps for the continuous synthesis of Grewe diamine from its N-formyl precursor using an acid-catalyzed hydrolysis in a packed-bed reactor.

4.1. Materials and Reagents

  • N-formyl-4-amino-5-aminomethyl-2-methylpyrimidine (Substrate)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Strong cation exchange resin (e.g., Dowex® 50W X8)

  • Sodium Hydroxide (for potential downstream neutralization)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

4.2. Equipment Setup

  • Assemble the continuous flow system as depicted in Figure 1.

  • Pack a stainless-steel column with the strong cation exchange resin. This resin will act as a solid-supported acid catalyst.

  • Connect the packed column to a column heater or place it in a temperature-controlled oven.

  • Install a back-pressure regulator (e.g., 100 psi) after the reactor to ensure the reaction mixture remains in a single phase at elevated temperatures.

4.3. Reagent Preparation

  • Substrate Solution (Feed A): Prepare a stock solution of N-formyl-4-amino-5-aminomethyl-2-methylpyrimidine in deionized water. The concentration should be optimized based on solubility and desired throughput (a starting point of 0.1 M is recommended).

  • Aqueous Acid Solution (Feed B): Prepare a dilute aqueous solution of hydrochloric acid (e.g., 1 M). This solution will be used to condition the catalyst bed and can be used as the primary reaction medium if a homogeneous catalyst approach is desired. For the packed-bed setup, deionized water can be used as the second feed.

4.4. Reaction Procedure

  • System Priming: Prime the pumps and the entire flow path with deionized water to remove any air bubbles.

  • Catalyst Bed Conditioning: Flow the dilute HCl solution through the packed-bed reactor for a sufficient time to ensure the resin is fully protonated. Subsequently, flush with deionized water until the eluent is neutral.

  • Reaction Initiation: Set the desired temperature for the packed-bed reactor (e.g., 80-120 °C).

  • Set the flow rates for the syringe pumps to achieve the desired residence time in the reactor. The residence time is calculated as the reactor volume divided by the total flow rate.

  • Begin pumping the substrate solution (Feed A) and deionized water (Feed B) through the system. The two streams are mixed in the T-mixer before entering the heated packed-bed reactor.

  • Steady State and Collection: Allow the system to reach a steady state (typically 3-5 residence times). Once at a steady state, collect the product stream exiting the back-pressure regulator.

  • Work-up and Isolation: The collected solution will contain the hydrochloride salt of Grewe diamine. The free base can be obtained by neutralizing the solution with a suitable base (e.g., NaOH) and extracting with an organic solvent. The solvent can then be removed under reduced pressure to yield the purified Grewe diamine.

Process Parameters and Optimization Data

The following table provides a starting point for the optimization of the continuous flow synthesis of Grewe diamine. The data is based on analogous amide hydrolysis reactions and established principles of flow chemistry.

ParameterRangeStarting PointRationale
Temperature (°C) 60 - 150100Higher temperatures accelerate the hydrolysis rate. The upper limit is determined by the stability of the substrate and product.
Residence Time (min) 2 - 3010A shorter residence time increases throughput, while a longer time may be required for complete conversion.
Substrate Conc. (M) 0.05 - 0.50.1Higher concentrations increase productivity but may be limited by solubility.
Catalyst Loading N/A (Packed Bed)N/AThe use of a packed-bed reactor simplifies the process by eliminating the need for downstream catalyst separation.
Pressure (psi) 50 - 200100Sufficient pressure is required to prevent solvent boiling at elevated temperatures.
Yield (%) ->95 (Target)Continuous flow often leads to higher yields due to better process control.
Purity (%) ->99 (Target)The clean reaction profile in flow can lead to higher purity products, minimizing the need for extensive purification.

Safety and Troubleshooting

  • Safety Precautions: Standard laboratory safety procedures should be followed. The use of a fume hood is recommended. Care should be taken when handling concentrated acids and bases. The system should be pressure-tested before heating.

  • Troubleshooting:

    • Low Conversion: Increase the temperature or residence time. Ensure the catalyst bed is properly activated.

    • Clogging: Ensure all solutions are fully dissolved and filtered before use. If using a packed-bed, ensure the particle size of the resin is appropriate for the column dimensions and flow rate.

    • Pressure Fluctuations: Check for leaks in the system and ensure the pumps are functioning correctly.

Conclusion: Advancing Pharmaceutical Intermediate Manufacturing

The transition to a fully continuous flow synthesis of Grewe diamine represents a significant advancement in the manufacturing of this vital Vitamin B1 precursor. The detailed protocol and optimization guidelines provided in this document offer a clear pathway for researchers and process chemists to implement this modern and efficient technology. The inherent advantages of flow chemistry, including enhanced safety, improved process control, and higher product quality, make it a compelling approach for the synthesis of a wide range of active pharmaceutical ingredients and their intermediates.

References

  • Orsy, G., Fülöp, F., & Mándity, I. M. (2020). Direct amide formation in a continuous-flow system mediated by carbon disulfide. Catalysis Science & Technology, 10(1), 123-129. [Link]

  • Chemguide. (n.d.). The Hydrolysis of Amides. Retrieved from [Link]

  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Retrieved from [Link]

  • European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines (EP Patent 2307355). [Link]

  • Linus Pauling Institute. (2021). Thiamin. Oregon State University. [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • Google Patents. (2008).

Sources

Method

Scalable synthesis methods for vitamin B1 intermediate

Application Note & Protocol Guide Topic: Scalable Synthesis Methods for Vitamin B1 Intermediates Audience: Researchers, scientists, and drug development professionals. Abstract Vitamin B1 (Thiamine) is an essential nutri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Scalable Synthesis Methods for Vitamin B1 Intermediates

Audience: Researchers, scientists, and drug development professionals.

Abstract

Vitamin B1 (Thiamine) is an essential nutrient whose industrial production relies on the efficient and scalable synthesis of its core heterocyclic components.[1] This guide provides a detailed examination of field-proven, scalable chemical synthesis routes for the two primary intermediates of Vitamin B1: the pyrimidine moiety, 4-amino-5-aminomethyl-2-methylpyrimidine (Grewe Diamine), and the thiazole moiety, 4-methyl-5-(2-hydroxyethyl)thiazole. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the rationale behind procedural choices, and presents self-validating protocols suitable for large-scale laboratory and industrial applications. We focus on methods that utilize cost-effective starting materials and offer high yields and operational safety. Complete step-by-step protocols, comparative data tables, and process-flow visualizations are provided to equip researchers and chemical engineers with the practical knowledge required for robust and scalable production.

Introduction: The Architectural Basis of Vitamin B1 Synthesis

The chemical synthesis of Vitamin B1 (Thiamine) is a cornerstone of the pharmaceutical and nutritional industries.[1] The thiamine molecule is a conjugate of a pyrimidine ring and a thiazole ring, linked by a methylene bridge.[2][3] Therefore, a convergent synthesis strategy, where these two key heterocyclic intermediates are prepared separately and then coupled, is the most common and industrially viable approach.

The economic feasibility and scalability of the entire Vitamin B1 manufacturing process are critically dependent on the efficiency of the routes used to produce these two building blocks:

  • The Pyrimidine Moiety: 4-amino-5-aminomethyl-2-methylpyrimidine, often referred to as "Grewe Diamine."[4]

  • The Thiazole Moiety: 4-methyl-5-(2-hydroxyethyl)thiazole.[5][6]

This guide will detail robust and scalable synthesis protocols for each of these intermediates, focusing on pathways that have been optimized for yield, cost-efficiency, and large-scale implementation.

Scalable Synthesis of the Pyrimidine Moiety (Grewe Diamine)

The synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine is a critical step in thiamine production. While various routes exist, including those starting from malononitrile or acrylonitrile, methods utilizing inexpensive starting materials like 2-cyanoacetamide have been developed for enhanced scalability and cost-effectiveness.[7][8]

Featured Protocol: A Two-Step Route from 2-Cyanoacetamide

This approach is advantageous due to the low cost of 2-cyanoacetamide and the robust nature of the reactions involved.[8] The process involves two main transformations:

  • Vilsmeier-Haack Reaction & Cyclization: Formation of an enamine intermediate from 2-cyanoacetamide, followed by condensation with acetamidine to form the pyrimidine ring system (4-amino-2-methylpyrimidine-5-carbonitrile).

  • Catalytic Hydrogenation: Reduction of the nitrile group to the primary amine to yield the final Grewe Diamine.[4][8]

Workflow for Grewe Diamine Synthesis

G cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Nitrile Reduction A 2-Cyanoacetamide C Enamine Intermediate (2-cyano-3-(dimethylamino)acrylamide) A->C Reaction B Vilsmeier Reagent (POCl3/DMF) B->C E 4-Amino-2-methylpyrimidine-5-carbonitrile C->E Cyclization D Acetamidine HCl D->E F Catalytic Hydrogenation (Raney Ni, H2, NH3/MeOH) E->F G Grewe Diamine (4-Amino-5-aminomethyl-2-methylpyrimidine) F->G

Caption: Workflow for the scalable synthesis of Grewe Diamine.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile (Intermediate)

  • Principle: This step leverages a Vilsmeier-Haack type reaction where dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) generate an electrophilic Vilsmeier reagent. This reagent reacts with the active methylene group of 2-cyanoacetamide to form a stable enamine. The subsequent addition of acetamidine in the presence of a base induces a cyclization reaction, forming the thermodynamically stable aromatic pyrimidine ring.

  • Materials:

    • 2-Cyanoacetamide

    • Phosphorus oxychloride (POCl₃)

    • Dimethylformamide (DMF)

    • Acetamidine hydrochloride

    • Sodium methoxide (NaOMe)

    • Methanol (MeOH)

    • Toluene

  • Procedure:

    • In a suitable reactor equipped with mechanical stirring, a thermometer, and a dropping funnel, prepare a solution of 2-cyanoacetamide (1.0 equiv) in DMF (3.0 equiv).

    • Cool the mixture to 0–5 °C using an ice bath.

    • Slowly add phosphorus oxychloride (1.1 equiv) dropwise, ensuring the internal temperature does not exceed 10 °C. The formation of the Vilsmeier reagent is exothermic.

    • After the addition is complete, allow the mixture to stir at room temperature for 2–3 hours until the formation of the enamine intermediate is complete (monitor by TLC).

    • In a separate reactor, prepare a solution of sodium methoxide (2.2 equiv) in methanol. Add acetamidine hydrochloride (1.2 equiv) and stir for 30 minutes.

    • Add the previously prepared enamine solution to the acetamidine/NaOMe slurry at a controlled rate, maintaining a temperature of 40-50 °C.

    • Heat the reaction mixture to reflux (approx. 65-70 °C) for 4-6 hours until the cyclization is complete.

    • Cool the mixture, and neutralize with an appropriate acid (e.g., HCl) to precipitate the product.

    • Filter the solid, wash with cold water and then a small amount of cold methanol, and dry under vacuum to yield 4-amino-2-methylpyrimidine-5-carbonitrile as a solid.

Protocol 2.2.2: Hydrogenation to 4-Amino-5-aminomethyl-2-methylpyrimidine (Grewe Diamine)

  • Principle: The nitrile group of the pyrimidine intermediate is selectively reduced to a primary amine using catalytic hydrogenation. Raney Nickel is a highly effective catalyst for this transformation. The reaction is performed in an ammonia-saturated methanolic solution to prevent the formation of secondary amine byproducts.[4]

  • Materials:

    • 4-Amino-2-methylpyrimidine-5-carbonitrile

    • Raney Nickel (50% slurry in water, activated)

    • Methanol, saturated with ammonia gas

    • Hydrogen (H₂) gas

  • Procedure:

    • Charge a high-pressure autoclave with 4-amino-2-methylpyrimidine-5-carbonitrile (1.0 equiv) and the ammonia-saturated methanol solution.

    • Carefully add the activated Raney Nickel catalyst (approx. 15% w/w wet weight) to the mixture.[4]

    • Seal the autoclave and purge several times with nitrogen, followed by hydrogen gas.

    • Pressurize the reactor with hydrogen to 4 MPa and heat to 100 °C.[4]

    • Maintain vigorous stirring for 5-7 hours, monitoring hydrogen uptake.[4] The reaction is complete when hydrogen consumption ceases.

    • Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

    • Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled under a wet or inert atmosphere.

    • Concentrate the filtrate under reduced pressure to obtain the crude Grewe Diamine, which can be further purified by recrystallization if necessary.

Data Summary and Comparison

The choice between synthesis routes often involves a trade-off between raw material cost, process complexity, and overall yield.

Parameter2-Cyanoacetamide RouteMalononitrile Route
Primary Starting Material 2-CyanoacetamideMalononitrile
Relative Cost LowerHigher
Key Reagents POCl₃, DMF, Acetamidine HClDMF, Dimethyl Sulfate, Acetamidine HCl
Overall Yield (Reported) 65%[8]70%[8]
Key Advantages Utilizes less expensive starting material.[8]Slightly higher reported overall yield.
Scalability Considerations Vilsmeier reagent formation is exothermic and requires careful temperature control.The in-situ formation of the ionic salt is efficient.[8]

Scalable Synthesis of the Thiazole Moiety

The thiazole component, 4-methyl-5-(2-hydroxyethyl)thiazole, is commonly synthesized via a variation of the Hantzsch thiazole synthesis.[9] A scalable and well-documented method starts from 2-acetylbutyrolactone, a readily available raw material.[5]

Featured Protocol: From 2-Acetylbutyrolactone

This multi-step process involves the transformation of a lactone into a key chloroketone intermediate, which is then cyclized with a sulfur source to form the thiazole ring.

Workflow for Thiazole Moiety Synthesis

G cluster_0 Step 1: Intermediate Preparation cluster_1 Step 2: Thiazole Ring Formation A 2-Acetylbutyrolactone C 3-Chloro-3-acetylpropanol A->C Reaction B Chlorination & Hydrolysis (e.g., SO2Cl2 or Cl2) B->C D Thioformamide (or equivalent sulfur source) C->D Condensation E 4-Methyl-5-(2-hydroxyethyl)thiazole D->E Cyclization

Caption: Workflow for the scalable synthesis of the Thiazole Moiety.

Detailed Experimental Protocol
  • Principle: The synthesis begins with the chlorination of 2-acetylbutyrolactone. The resulting chlorinated lactone is unstable and is hydrolyzed under acidic conditions to open the ring, yielding 3-chloro-3-acetylpropanol.[6] This α-haloketone is the classic electrophilic component for the Hantzsch synthesis. It is then condensed with a nucleophilic sulfur-containing C-N building block, such as thioformamide, to construct the thiazole ring.

  • Materials:

    • 2-Acetylbutyrolactone

    • Sulfuryl chloride (SO₂Cl₂) or Chlorine (Cl₂) gas

    • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

    • Thioformamide

    • Dichloromethane (or other suitable extraction solvent)

    • Sodium bicarbonate (NaHCO₃)

  • Procedure:

    • Preparation of 3-Chloro-3-acetylpropanol:

      • In a reactor equipped for gas dispersion (if using Cl₂) or dropwise addition, charge 2-acetylbutyrolactone (1.0 equiv).

      • Slowly introduce sulfuryl chloride (1.05 equiv) while maintaining the temperature between 40-45 °C.[10] The reaction is exothermic and releases gas (SO₂ and HCl). Ensure adequate ventilation and scrubbing.

      • After the addition, stir for 1-2 hours until the reaction is complete (monitor by GC or TLC).

      • Slowly add dilute acid (e.g., 5% H₂SO₄) to the reaction mixture.[10]

      • Heat the mixture to reflux for 5-7 hours to facilitate hydrolysis and ring-opening.[10]

      • Cool the mixture and extract the aqueous phase with dichloromethane. The organic layer contains the desired 3-chloro-3-acetylpropanol intermediate. This solution is often used directly in the next step without purification.

    • Cyclization to form the Thiazole:

      • To the dichloromethane solution of 3-chloro-3-acetylpropanol, add thioformamide (1.1 equiv).

      • Heat the mixture to a gentle reflux (approx. 40 °C) for 6-8 hours. The reaction progress can be monitored by GC.

      • After completion, cool the reaction mixture and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

      • Purify the crude 4-methyl-5-(2-hydroxyethyl)thiazole by vacuum distillation to obtain a high-purity product.[5]

Data Summary
ParameterValue / ConditionRationale / Comment
Starting Material 2-AcetylbutyrolactoneReadily available and cost-effective precursor.[5]
Chlorinating Agent Sulfuryl chloride (SO₂Cl₂)Effective and easier to handle on a large scale than chlorine gas.
Cyclization Reagent ThioformamideCommon C-N-S building block for Hantzsch-type synthesis.
Reported Yield Up to 82%[5]High yield makes this an economically attractive route.
Purification Method Vacuum DistillationEffective for separating the final product from non-volatile impurities.
Safety Note The chlorination step releases corrosive and toxic gases. Must be performed in a well-ventilated fume hood with appropriate scrubbing systems.

Conclusion

The industrial production of Vitamin B1 is critically dependent on the robust and scalable synthesis of its pyrimidine and thiazole intermediates. The protocols detailed in this guide, namely the 2-cyanoacetamide route to Grewe Diamine and the 2-acetylbutyrolactone route to the key thiazole moiety, represent efficient, high-yielding, and economically viable pathways. By understanding the chemical principles behind each step and adhering to the detailed procedures, researchers and drug development professionals can reliably produce these essential building blocks on a scale suitable for both advanced research and commercial manufacturing.

References

  • CN101948465A - Method for preparing vitamin B1 intermediate - Google Patents.
  • CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole - Google Patents.
  • Synthesis of thiamine, method by Williams and Cline. - ResearchGate. Available at: [Link]

  • The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC. Annual Review of Biochemistry. Available at: [Link]

  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole - PMC - NIH. Molecules. Available at: [Link]

  • The thiamine biosynthesis pathway which consists of pyrimidine branch... - ResearchGate. Available at: [Link]

  • An Eight-Step Continuous-Flow Total Synthesis of Vitamin B1. Engineering. Available at: [Link]

  • Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? - PMC - PubMed Central. International Journal of Biological Sciences. Available at: [Link]

  • Researchers Validate 1958 Vitamin B1 Theory: a Breakthrough in Nutritional Science. BNN Breaking. Available at: [Link]

  • Vitamin B1 ( Thiamine HCl and Mononitrate ) Manufacturers and Production Process. OKCHEM. Available at: [Link]

  • Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 - EPO. Available at: [Link]

  • Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. Organic Process Research & Development. Available at: [Link]

  • US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents.
  • Recent progress in understanding thiamin biosynthesis and its genetic regulation in Saccharomyces cerevisiae - PubMed. Applied Microbiology and Biotechnology. Available at: [Link]

  • CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole - Google Patents.
  • Production of a precursor to the pyrimidine moiety of thiamine - PubMed. Journal of Bacteriology. Available at: [Link]

  • Figure 2. Thiamin Synthesis From Thiazole and Pyrimidine Precursors... - ResearchGate. Available at: [Link]

  • Thiazole - Wikipedia. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Hydrogenation of 4-amino-2-methylpyrimidine-5-carbonitrile

Introduction The catalytic hydrogenation of 4-amino-2-methylpyrimidine-5-carbonitrile is a pivotal chemical transformation, yielding 4-amino-5-(aminomethyl)-2-methylpyrimidine. This product is a critical intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The catalytic hydrogenation of 4-amino-2-methylpyrimidine-5-carbonitrile is a pivotal chemical transformation, yielding 4-amino-5-(aminomethyl)-2-methylpyrimidine. This product is a critical intermediate in the synthesis of Thiamine (Vitamin B1), a vital nutrient for human health.[1] The reduction of the nitrile functional group to a primary amine is a fundamental reaction in organic synthesis, particularly in the pharmaceutical industry where the introduction of amine functionalities is crucial for modulating the pharmacological properties of drug candidates.[2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for the hydrogenation of 4-amino-2-methylpyrimidine-5-carbonitrile. It delves into the underlying chemical principles, offers a detailed step-by-step protocol, and addresses critical aspects such as safety, process optimization, and troubleshooting.

Reaction Principle and Stoichiometry

The core of this protocol is the catalytic hydrogenation of a nitrile to a primary amine. This reaction involves the addition of two molecules of hydrogen gas (H₂) across the carbon-nitrogen triple bond of the nitrile group. The reaction is facilitated by a heterogeneous catalyst, typically Raney® Nickel.

The overall balanced chemical equation is:

C₆H₆N₄ + 2H₂ → C₆H₁₀N₄

A key challenge in nitrile hydrogenation is the potential for the formation of secondary and tertiary amines as byproducts through the reaction of the initially formed primary amine with the imine intermediate.[4] To suppress these side reactions and enhance the selectivity towards the desired primary amine, the reaction is conducted in the presence of ammonia.[5] The ammonia competes with the primary amine for reaction with the imine intermediate, thereby minimizing the formation of impurities.

Experimental Protocol

This protocol is based on a high-yield procedure adapted from established literature.[6]

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )CAS No.Notes
4-amino-2-methylpyrimidine-5-carbonitrileC₆H₆N₄134.14698-29-3Starting material
Raney® Nickel (activated)Ni58.697440-02-0Catalyst, pyrophoric when dry
Methanol (anhydrous)CH₃OH32.0467-56-1Solvent
AmmoniaNH₃17.037664-41-7Additive to suppress side reactions
Hydrogen Gas (high purity)H₂2.021333-74-0Reducing agent
Celite® (or other filter aid)61790-53-2For filtration
Ethyl AcetateC₄H₈O₂88.11141-78-6For purification (recrystallization)
HexanesC₆H₁₄86.18110-54-3For purification (recrystallization)
Equipment
  • High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, pressure gauge, thermocouple, and gas inlet/outlet valves.

  • Glass liner for the autoclave.

  • Schlenk flask and line for inert gas handling of the catalyst.

  • Cannula for transferring the catalyst slurry.

  • Büchner funnel and filter flask.

  • Rotary evaporator.

  • Standard laboratory glassware.

  • Analytical equipment for reaction monitoring and product characterization (TLC, GC-MS, HPLC, NMR).

Step-by-Step Procedure

Preparation of the Reaction Mixture
  • Prepare Ammoniacal Methanol: In a fume hood, carefully bubble ammonia gas through anhydrous methanol at 0°C until the solution is saturated. Alternatively, a pre-prepared solution of ammonia in methanol (typically 7N) can be used.

  • Charge the Reactor: Place a glass liner into the high-pressure autoclave. To the liner, add 4-amino-2-methylpyrimidine-5-carbonitrile (e.g., 10.0 g, 74.5 mmol).

  • Add Solvent: Add the prepared saturated methanolic ammonia solution (e.g., 150 mL) to the glass liner containing the starting material.

Catalyst Handling and Addition (Under Inert Atmosphere)

Note: Activated Raney® Nickel is pyrophoric and must be handled with extreme care under an inert atmosphere or a layer of solvent (e.g., water or ethanol) at all times.[6] Never allow the catalyst to dry in the air.

  • Wash the Catalyst: In a fume hood, carefully decant the storage water from the commercial Raney® Nickel slurry. Wash the catalyst sequentially with deionized water (2 x 50 mL) and then anhydrous methanol (3 x 50 mL). Perform the washing by gently swirling and allowing the catalyst to settle, then decanting the supernatant.

  • Transfer to Reactor: Weigh the wet Raney® Nickel (e.g., 1.5 g, wet weight). Under a stream of argon or nitrogen, transfer the catalyst slurry to the glass liner in the autoclave containing the reaction mixture. This can be done using a wide-bore cannula.

Hydrogenation Reaction
  • Seal the Reactor: Securely seal the autoclave according to the manufacturer's instructions.

  • Purge the System: Connect the reactor to a hydrogen line and a vacuum line. Purge the system by pressurizing with nitrogen (to ~5 bar) and then venting to atmospheric pressure. Repeat this cycle three times. Subsequently, purge with hydrogen gas by pressurizing to ~5 bar and venting. Repeat the hydrogen purge three times to ensure an inert atmosphere has been replaced with hydrogen.

  • Pressurize and Heat: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 4 MPa or ~580 psi).

  • Commence Stirring and Heating: Begin stirring the reaction mixture and heat the reactor to the target temperature (e.g., 100°C).

  • Monitor the Reaction: Monitor the reaction progress by observing the pressure drop in the reactor, which indicates hydrogen uptake. The reaction is typically complete within 5-8 hours. The progress can also be monitored by taking aliquots (after cooling and depressurizing the reactor) and analyzing them by TLC or GC-MS.

Work-up and Product Isolation
  • Cooling and Depressurization: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.

  • Catalyst Filtration: Open the autoclave and remove the glass liner. Filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the Raney® Nickel catalyst.

    • Safety Note: The filter cake containing Raney® Nickel must be kept wet with methanol or water at all times to prevent ignition. The used catalyst should be quenched by slowly adding it to a large volume of water and then disposed of according to institutional guidelines.

  • Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

  • Product Purification: The resulting crude solid can be purified by recrystallization. A typical recrystallization solvent system is ethyl acetate/hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

  • Drying: Collect the purified crystals by filtration, wash with a small amount of cold hexanes, and dry under vacuum to obtain 4-amino-5-(aminomethyl)-2-methylpyrimidine as a white to off-white solid.[6]

Process Optimization and Characterization

Reaction Parameters
ParameterRecommended RangeRationale
Temperature 80-120°CHigher temperatures increase the reaction rate, but may also promote side reactions if not well-controlled.
Hydrogen Pressure 3-5 MPa (435-725 psi)Higher pressure increases the concentration of dissolved hydrogen, accelerating the reaction rate.
Catalyst Loading 10-20% (w/w) of starting materialSufficient catalyst is required for a reasonable reaction time. Higher loadings may not significantly improve the yield and increase cost and filtration complexity.
Ammonia Concentration Saturated solution in methanolA high concentration of ammonia is crucial to effectively suppress the formation of secondary and tertiary amine byproducts.
Product Characterization
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 126-130 °C.

  • Thin Layer Chromatography (TLC): Monitor reaction progress using a suitable mobile phase (e.g., Dichloromethane:Methanol 9:1 with a few drops of ammonia). Visualize with UV light and/or potassium permanganate stain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (DMSO-d₆, 400 MHz) - Estimated δ (ppm): 7.8 (s, 1H, pyrimidine-H), 6.5 (br s, 2H, -NH₂ at C4), 3.5 (s, 2H, -CH₂-NH₂), 2.3 (s, 3H, -CH₃), 1.8 (br s, 2H, -CH₂-NH₂).

    • ¹³C NMR (DMSO-d₆, 100 MHz) - Estimated δ (ppm): 165.0 (C2), 160.0 (C4), 158.0 (C6), 110.0 (C5), 40.0 (-CH₂-), 25.0 (-CH₃).

  • Mass Spectrometry (MS): ESI-MS m/z [M+H]⁺ calculated for C₆H₁₁N₄: 139.10; found 139.1.

Safety Precautions

  • High-Pressure Operations: All high-pressure hydrogenation reactions must be conducted in a properly functioning and certified autoclave, located within a designated and well-ventilated area, preferably in a fume hood with a blast shield.[7][8][9] Personnel must be thoroughly trained in the operation of the specific high-pressure equipment.[10][11][12]

  • Raney® Nickel: Activated Raney® Nickel is highly pyrophoric when dry and can ignite flammable solvents.[6] Always handle it as a slurry under a solvent. Ensure there are no sources of ignition in the vicinity. Personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory.[13]

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air.[14] Ensure the reactor is properly purged to remove all air before introducing hydrogen. Use a reliable pressure regulator and check for leaks before starting the reaction.

  • Ammonia and Methanol: Both are toxic and flammable. Handle in a well-ventilated fume hood. Avoid inhalation of vapors and skin contact.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete or sluggish reaction - Inactive catalyst- Catalyst poisoning (e.g., by sulfur or halogen impurities)- Insufficient hydrogen pressure or temperature- Poor stirring- Use freshly activated Raney® Nickel.- Purify the starting material if impurities are suspected.- Increase hydrogen pressure and/or temperature within safe limits.- Ensure the stirrer is functioning correctly to maintain good catalyst suspension.
Low yield of primary amine - Formation of secondary/tertiary amine byproducts- Incomplete reaction- Ensure the use of a saturated solution of ammonia in methanol.- Increase reaction time or temperature to drive the reaction to completion.
Difficulty in filtering the catalyst - Fine catalyst particles clogging the filter paper- Use a pad of Celite® or another filter aid over the filter paper.
Product is an oil or does not crystallize - Presence of impurities- Residual solvent- Purify the crude product by column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane with 1% triethylamine).- Ensure all solvent is removed under high vacuum.

Visualizations

Reaction Pathway

reaction_pathway start 4-amino-2-methylpyrimidine-5-carbonitrile intermediate Imine Intermediate start->intermediate + H₂ product 4-amino-5-(aminomethyl)-2-methylpyrimidine intermediate->product + H₂ side_product Secondary/Tertiary Amines intermediate->side_product + Primary Amine reagents + 2H₂, Raney® Ni ammonia + Ammonia (inhibits)

Caption: Reaction pathway for the hydrogenation of 4-amino-2-methylpyrimidine-5-carbonitrile.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification prep_reagents 1. Prepare Ammoniacal Methanol charge_reactor 2. Charge Reactor with Starting Material & Solvent prep_reagents->charge_reactor prep_catalyst 3. Wash & Prepare Raney® Ni Slurry charge_reactor->prep_catalyst add_catalyst 4. Add Catalyst to Reactor (Inert Atmosphere) prep_catalyst->add_catalyst seal_reactor 5. Seal Autoclave add_catalyst->seal_reactor purge_reactor 6. Purge with N₂ then H₂ seal_reactor->purge_reactor run_reaction 7. Pressurize, Heat & Stir (100°C, 4 MPa) purge_reactor->run_reaction monitor 8. Monitor H₂ Uptake run_reaction->monitor cool_down 9. Cool & Depressurize monitor->cool_down filter_catalyst 10. Filter through Celite® cool_down->filter_catalyst concentrate 11. Concentrate Filtrate filter_catalyst->concentrate purify 12. Recrystallize Product concentrate->purify final_product Pure Product purify->final_product Characterize (NMR, MS, MP)

Caption: Step-by-step experimental workflow for the hydrogenation protocol.

References

  • Zhao, L., Chen, F.-E., & Ma, X.-D. (2011). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Organic Process Research & Development, 16(1), 57–60. [Link]

  • Central Washington University. (n.d.). Safe Handling of Pyrophoric Chemicals. Retrieved January 28, 2026, from [Link]

  • European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines. (EP Patent 2307355). [Link]

  • Török, B. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 435-447. [Link]

  • Hjchem. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved January 28, 2026, from [Link]

  • Nanjing Hjchem Equipment Co.,Ltd. (n.d.). How to Safely Operate a Laboratory High Pressure Reactor: A Complete Guide. Retrieved January 28, 2026, from [Link]

  • Google Patents. (2002). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • National Center for Biotechnology Information. (2022). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 821-828. [Link]

  • Royal Society of Chemistry. (2020). Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst. New Journal of Chemistry, 44(3), 963-971. [Link]

  • JoVE. (2017). Operation of High-pressure Reactor Vessels Parr Reactor. Retrieved January 28, 2026, from [Link]

  • Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. Retrieved January 28, 2026, from [Link]

  • SlideShare. (n.d.). Troubleshooting of Catalytic Reactors. Retrieved January 28, 2026, from [Link]

  • Jinzong Machinery. (2025). High Pressure Reactor (hydrogenation) Use Experience Brief Talk. Retrieved January 28, 2026, from [Link]

  • HiTechTrader. (2024). What safety measures are essential when working with high pressure reactors?. Retrieved January 28, 2026, from [Link]

  • H.E.L Group. (2025). Catalysis & Hydrogenation. Retrieved January 28, 2026, from [Link]

  • Techinstro Blog. (2023). Safety Considerations for Operating High Pressure Autoclave Reactors. Retrieved January 28, 2026, from [Link]

  • Digital CSIC. (2024). Chemoenzymatic synthesis of amino-esters as precursors of ammonium salt-based surfactants from 5-hydroxymethylfurfural (HMF). Retrieved January 28, 2026, from [Link]

  • DigitalCommons@UMaine. (n.d.). Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. Retrieved January 28, 2026, from [Link]

  • Stanford Environmental Health & Safety. (n.d.). HYDROGENATION | FACT SHEET. Retrieved January 28, 2026, from [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 5-(Aminomethyl)-4-methylpyrimidin-2-amine as a Versatile Synthetic Intermediate

Prepared by: Senior Application Scientist, Gemini Division Abstract and Scope This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 5-(aminomet...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract and Scope

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 5-(aminomethyl)-4-methylpyrimidin-2-amine. This document details its synthesis, purification, and critical applications as a synthetic intermediate. We move beyond simple procedural lists to explain the underlying chemical principles, offering field-proven protocols for key transformations such as amide bond formation and reductive amination. The objective is to equip scientists with the knowledge to effectively utilize this versatile building block in the creation of novel compound libraries and targeted therapeutic agents. The pyrimidine core is a well-established pharmacophore in numerous FDA-approved drugs, and this intermediate provides two distinct amine functionalities for strategic molecular elaboration.[1][2][3][4]

Intermediate Profile: Physicochemical Properties and Handling

5-(Aminomethyl)-4-methylpyrimidin-2-amine, also known as Grewe diamine, is a solid, high-purity aminopyrimidine derivative.[1] Its structure features a primary aliphatic amine (at the 5-position methyl group) and a primary aromatic amine (at the 2-position), presenting differential reactivity that can be exploited in multi-step syntheses.

Table 1: Physicochemical and Safety Data

PropertyValueSource
CAS Number 95-02-3[5][6]
Molecular Formula C₆H₁₀N₄[5][7]
Molecular Weight 138.17 g/mol [5][6]
Appearance Solid[1]
Solubility Slightly soluble in Water, DMSO, and Methanol (heating may improve)[5]
Storage Store at -20°C in a freezer for long-term stability[5]
Safety Note May cause skin and serious eye irritation. Always consult the Safety Data Sheet (SDS) before use and wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.[1]

Synthesis and Purification of the Intermediate

The reliable synthesis of 5-(aminomethyl)-4-methylpyrimidin-2-amine is crucial for its use in downstream applications. Several scalable processes have been developed, with methods starting from inexpensive commodity chemicals being particularly relevant for industrial use.[8]

Recommended Synthetic Protocol: Multi-step Synthesis from 2-Cyanoacetamide

This robust, scalable batch process involves three key transformations: enamine formation, pyrimidine ring condensation, and nitrile reduction.[8][9]

  • Step 1: Enamine Formation. 2-Cyanoacetamide is reacted with a Vilsmeier reagent (e.g., generated in situ from DMF and POCl₃) to produce an activated enamine intermediate.

  • Step 2: Pyrimidine Synthesis. The enamine is condensed with acetamidine hydrochloride to construct the 4-amino-2-methylpyrimidine core, yielding 4-amino-2-methylpyrimidine-5-carbonitrile. This is a classic pyrimidine synthesis involving the reaction of a three-carbon bifunctional fragment with an amidine.[8][10]

  • Step 3: Catalytic Hydrogenation. The resulting carbonitrile is reduced to the primary amine. This is typically achieved via catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.

This process has been reported to achieve an overall yield of approximately 65-70%.[8]

Alternative Approach: Fully Continuous Flow Synthesis

For enhanced efficiency and throughput, a fully continuous flow synthesis has been developed.[11][12] This method also starts from 2-cyanoacetamide and accomplishes the necessary chemical transformations in sequential flow reactors. This process boasts an impressive 84% total yield with a significantly reduced total residence time of 74 minutes, making it highly suitable for large-scale production.[11][12]

Synthesis_of_AMMPA cluster_0 Synthetic Pathway from 2-Cyanoacetamide start 2-Cyanoacetamide enamine Enamine Intermediate start->enamine   Vilsmeier Reagent (DMF, POCl₃) nitrile 4-Amino-2-methyl- pyrimidine-5-carbonitrile enamine->nitrile   Acetamidine·HCl (Condensation) product 5-(Aminomethyl)-4- methylpyrimidin-2-amine nitrile->product   Catalytic Hydrogenation (e.g., H₂, Raney Ni) Amide_Coupling_Workflow cluster_1 Amide Synthesis Workflow start Combine Reactants: - 5-(Aminomethyl)-4-methylpyrimidin-2-amine (1.0 eq) - Carboxylic Acid (1.1 eq) - Solvent (e.g., DMF, DCM) activation Add Coupling Reagents: - EDC (1.2 eq) - HOBt (catalytic to 1.0 eq) - Base (e.g., DIPEA, 2.0 eq) start->activation reaction Stir at Room Temperature (Monitor by TLC/LC-MS) activation->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Target Amide Derivative purification->product

Caption: General workflow for amide bond formation.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.1 eq) in a suitable anhydrous solvent (e.g., DMF or DCM, ~0.1 M).

  • Activation: Add HOBt (0.1-1.0 eq) and EDC·HCl (1.2 eq). Stir the mixture at room temperature for 20-30 minutes to pre-activate the acid.

  • Amine Addition: Add 5-(aminomethyl)-4-methylpyrimidin-2-amine (1.0 eq) to the reaction mixture, followed by a tertiary amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-24 hours).

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired amide.

Table 2: Common Amide Coupling Reagents

Reagent SystemBaseSolventNotes
EDC / HOBtDIPEA, TEADMF, DCMStandard, cost-effective, minimizes racemization. [13]
HATU / HOAtDIPEA, 2,4,6-CollidineDMF, ACNHighly efficient, especially for hindered or electron-deficient partners.
BOP-ClTEADCMEffective but can be less favorable from a safety/byproduct perspective.
Protocol 2: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, converting the primary aminomethyl group into a secondary or tertiary amine in a controlled manner. [14] Causality: The reaction proceeds via the initial formation of an imine (or iminium ion) intermediate between the amine and a carbonyl compound (aldehyde or ketone). This intermediate is then reduced in situ by a mild reducing agent. Hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are selective for the iminium ion over the starting carbonyl, preventing reduction of the aldehyde/ketone. [15]

Reductive_Amination_Workflow cluster_2 Reductive Amination One-Pot Protocol start Combine Reactants: - Pyrimidine Amine (1.0 eq) - Aldehyde/Ketone (1.0-1.2 eq) - Solvent (e.g., MeOH, DCE) imine_formation Stir to Form Imine Intermediate (Acid catalyst like AcOH may be added) start->imine_formation reduction Add Reducing Agent Slowly: - NaBH(OAc)₃ (1.5 eq) or - NaBH₃CN (1.5 eq) imine_formation->reduction reaction Stir at Room Temperature (Monitor by TLC/LC-MS) reduction->reaction workup Quench & Aqueous Work-up reaction->workup product Target Secondary Amine workup->product

Caption: One-pot workflow for reductive amination.

Step-by-Step Methodology:

  • Setup: To a solution of 5-(aminomethyl)-4-methylpyrimidin-2-amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as methanol (MeOH) or 1,2-dichloroethane (DCE) (~0.1 M), add a catalytic amount of acetic acid (optional, to facilitate imine formation).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add the reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise over 15 minutes. Note: NaBH(OAc)₃ is often preferred for its stability and non-toxic byproducts.

  • Reaction: Continue stirring at room temperature and monitor by TLC or LC-MS until the reaction is complete (typically 2-12 hours).

  • Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Isolation & Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography.

Applications in Drug Discovery Programs

The derivatives synthesized from 5-(aminomethyl)-4-methylpyrimidin-2-amine are valuable scaffolds for targeting a wide range of biological pathways. The 2-aminopyrimidine motif is a privileged structure known to interact with the hinge region of many protein kinases.

  • Kinase Inhibitors: The 2-aminopyrimidine core can act as a hydrogen bond donor-acceptor pair, mimicking the adenine of ATP. By elaborating the side chain at the 5-position, medicinal chemists can achieve potent and selective inhibition of targets like Janus Kinase 2 (JAK2), which is implicated in myeloproliferative neoplasms. [16][17]* Anti-inflammatory Agents: Pyrimidine derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes or inflammatory cytokines. [1][2]* Antimicrobial & Antiviral Agents: The structural similarity of the pyrimidine core to nucleobases allows derivatives to interfere with microbial and viral replication processes. [1][3]* CNS Agents: Disubstituted pyrimidines have been explored as selective inhibitors of neuronal nitric oxide synthase (nNOS), a therapeutic approach for neurodegenerative disorders. [18][19]

Conclusion

5-(Aminomethyl)-4-methylpyrimidin-2-amine is a high-value, versatile intermediate for drug discovery and development. Its differential amine reactivity allows for selective and strategic derivatization, enabling the efficient synthesis of diverse compound libraries. The robust synthetic routes to the intermediate and the reliable protocols for its subsequent modification, as detailed in this guide, provide a solid foundation for any research program aiming to explore the rich chemical space of pyrimidine-based therapeutics.

References

  • Jiang, M., Liu, M., Huang, H., & Chen, F. (2021). Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B1. Organic Process Research & Development, 25(10), 2331-2337. [Link]

  • ACS Publications. (2021). Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B1. Organic Process Research & Development. [Link]

  • Fandrick, D. R., et al. (2011). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Organic Process Research & Development, 15(5), 1077-1083. [Link]

  • ResearchGate. (2021). Request PDF: Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B 1. [Link]

  • Google Patents. (2001). Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. CN1319592A.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Mansoura University. [Link]

  • Google Patents. (2017). Synthesis and purification method of 2-amino-4-methylpyridine. CN107011254B.
  • Li, Y., et al. (2023). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 14(8), 1143-1151. [Link]

  • LookChem. 5-(Aminomethyl)-2-methylpyrimidin-4-amine. LookChem Product Page. [Link]

  • PubChem. 4-Amino-2-methyl-5-pyrimidinemethanamine. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Li, Y., et al. (2023). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Mohammadi, Z., et al. (2022). Introduction of an Efficient Protocol for the Synthesis of Some of the Pyrimidine Derivatives under Solvent-Free Conditions. Polycyclic Aromatic Compounds. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination. [Link]

  • Hsieh, C.-J., et al. (2018). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 61(17), 7870-7883. [Link]

  • Alam, M. A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6335-6359. [Link]

  • Al-Ostath, A. I., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Results in Chemistry, 5, 100877. [Link]

  • Larhed, M., et al. (2020). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 5(29), 18386-18395. [Link]

  • Hsieh, C.-J., et al. (2018). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. Reductive amination. [Link]

  • ResearchGate. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. [Link]

  • Al-Abdullah, E. S., et al. (2011). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 16(4), 3410-3428. [Link]

  • Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6378. [Link]

  • Cheng, H., et al. (2022). Efficient one-step amide formation using amino porphyrins. Chemical Communications, 58(60), 8423-8426. [Link]

  • Kumar, A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 80, 153325. [Link]

  • ResearchGate. (2021). Efficient Synthesis of 4- and 5-Substituted 2-Aminopyrimidines by Coupling of β-Chlorovinyl Aldehydes and Guanidines. [Link]

Sources

Application

Application Note: Precision Suzuki-Miyaura Coupling of Pyrimidine Derivatives

This Application Note is structured to guide researchers through the specific challenges of incorporating pyrimidine scaffolds into drug candidates via Suzuki-Miyaura cross-coupling. It moves beyond generic "organic synt...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific challenges of incorporating pyrimidine scaffolds into drug candidates via Suzuki-Miyaura cross-coupling. It moves beyond generic "organic synthesis" advice to address the unique electronic and coordinative properties of the pyrimidine nucleus.

Part 1: Strategic Overview – The Pyrimidine Paradox

In medicinal chemistry, the pyrimidine ring is a "privileged scaffold," ubiquitous in kinase inhibitors and nucleotide analogs. However, for the synthetic chemist, it presents a dichotomy of reactivity:

  • Electron Deficiency: The ring is highly electron-deficient, theoretically facilitating oxidative addition at halogenated positions.

  • Catalyst Deactivation: The basic nitrogen atoms (N1/N3) are potent ligands that can displace phosphines from Palladium, forming inactive [Pd(Pyrimidine)2L2] complexes ("Catalyst Poisoning").

  • Hydrolytic Instability: Pyrimidyl-2-boronic acids are notoriously unstable, undergoing rapid protodeboronation in aqueous base, often faster than the coupling reaction itself.

Success requires a protocol that balances catalyst activity (using bulky, electron-rich ligands) with substrate stability (controlling pH and water content).

Part 2: Mechanistic Insight & Failure Modes

The standard catalytic cycle is disrupted in pyrimidine couplings. The diagram below illustrates the "Standard Cycle" versus the specific "Failure Pathways" relevant to this substrate.

Mechanistic Workflow (DOT Visualization)

SuzukiPyrimidine Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Pyrimidine-X BaseStep Base Activation (Pd-OH/OR species) OxAdd->BaseStep + Base Poison FAILURE MODE A: Catalyst Poisoning (Pd-N Coordination) OxAdd->Poison Pyrimidine N-coordination TransMet Transmetallation (Rate Limiting for Pyrimidines) BaseStep->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Deboron FAILURE MODE B: Protodeboronation (Hydrolysis of Boronate) TransMet->Deboron High pH / H2O RedElim->Pd0 Regeneration

Figure 1: The Suzuki catalytic cycle highlighting specific failure modes for pyrimidines. Note that N-coordination competes with the cycle, while protodeboronation destroys the coupling partner.

Part 3: Critical Variables & Optimization Strategy

Ligand Selection (The "Anti-Poison" Strategy)

Standard ligands like PPh3 (in Pd(PPh3)4) are often insufficient because pyrimidine nitrogens can displace them. You must use bulky, electron-rich ligands that bind tightly to Pd and sterically prevent N-coordination.

Ligand ClassExamplesRecommendationMechanism of Action
Biaryl Phosphines XPhos, SPhos, RuPhos High Bulky biaryl backbone creates a "roof" over the Pd center, blocking N-coordination while accelerating oxidative addition.
Ferrocenyl dppf, dtbpf Medium/High Large bite angle; dtbpf is superior for sterically hindered or chlorinated pyrimidines.
NHC Pd-PEPPSI-IPr High N-Heterocyclic Carbenes bind irreversibly to Pd, preventing ligand displacement by the pyrimidine substrate.
Simple Phosphines PPh3, PCy3Low Prone to displacement by pyrimidine nitrogens; often leads to stalled reactions.
The Boron Species (Combating Protodeboronation)

If coupling TO a pyrimidine (e.g., Pyrimidine-Cl + Ar-B(OH)2), standard boronic acids are fine. If coupling FROM a pyrimidine (e.g., Pyrimidine-B(OH)2 + Ar-Cl), you face severe instability.

  • Rule of Thumb: Never use free 2-pyrimidyl boronic acid.

  • Solution: Use MIDA boronates or Potassium Trifluoroborates (BF3K) . These slow-release reagents maintain a low concentration of the active boronic acid, minimizing decomposition [1].

Part 4: Experimental Protocols

Protocol A: Coupling at C-5 (The "Robust" Method)

Target: 5-Bromopyrimidine derivatization. The C-5 position is electronically similar to a standard aryl bromide. It is less prone to hydrolytic instability but still requires protection against catalyst poisoning.

Reagents:

  • Substrate: 5-Bromopyrimidine derivative (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2[1]·DCM (3-5 mol%)

  • Base: 2M Aqueous Na2CO3 or K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Procedure:

  • Charge: In a reaction vial equipped with a stir bar, combine the 5-bromopyrimidine, boronic acid, and Pd catalyst.

  • Inert: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane and the aqueous base via syringe.

  • Heat: Heat to 80–90 °C for 4–16 hours. (Monitor by LCMS; 5-bromo species are generally reactive).

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Wash organic layer with water/brine. Dry over Na2SO4 and concentrate.

Why this works: The dppf ligand is robust enough for C-5 coupling. The aqueous base is tolerated because the C-5 position does not render the ring hypersensitive to hydrolysis.

Protocol B: Coupling at C-2 (The "High Difficulty" Method)

Target: 2-Chloropyrimidine derivatization. The C-2 position is electron-deficient and the C-Cl bond is strong/unreactive towards oxidative addition compared to C-Br. Furthermore, the proximity to the nitrogens increases catalyst poisoning risk.

Reagents:

  • Substrate: 2-Chloropyrimidine derivative (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.5 equiv - excess required due to slower reaction)

  • Catalyst: XPhos Pd G3 or Pd(OAc)2 + XPhos (2:1 ratio) (2-5 mol%)

  • Base: K3PO4 (anhydrous or 3M aq) (2.0 equiv)

  • Solvent: n-Butanol or THF/Water (4:1)

Procedure:

  • Pre-complexation (if using separate ligand): If not using G3 precatalyst, stir Pd(OAc)2 and XPhos in the solvent at 50°C for 30 mins to generate the active species L-Pd(0).

  • Addition: Add the 2-chloropyrimidine, boronic acid, and base.

  • Temperature: Heat to 100 °C . (Chlorides require higher activation energy).

  • Monitoring: Check LCMS at 2 hours. If conversion is <10%, add 1 mol% additional catalyst.

  • Purification: 2-substituted pyrimidines can be polar. Ensure the aqueous phase in workup is pH neutral to prevent hydrolysis of the product.

Why this works: XPhos is critical here. It facilitates the difficult oxidative addition into the C-Cl bond and protects the Pd center from the adjacent pyrimidine nitrogens [2].

Protocol C: The "Reverse" Coupling (Pyrimidine-Boron Species)

Target: Coupling a Pyrimidine-2-boronate to an Aryl Halide. WARNING: Free 2-pyrimidyl boronic acid will decompose instantly in standard aqueous Suzuki conditions.

Reagents:

  • Substrate: Aryl Bromide (1.0 equiv)

  • Boron Source: Pyrimidine-2-MIDA boronate (1.2 equiv)

  • Catalyst: Pd(dtbpf)Cl2 (2 mol%)[1]

  • Base: K3PO4 (3.0 equiv)

  • Solvent: THF/Water (10:1)

  • Additive: 2 drops of surfactant (e.g., TPGS-750-M) can assist in micellar protection (optional).

Procedure:

  • Combine Aryl Bromide, MIDA boronate, and Catalyst.

  • Add THF and aqueous base.

  • Heat to 60 °C (Keep temperature milder to prevent rapid hydrolysis of the released boronic acid).

  • Mechanism: The base slowly hydrolyzes the MIDA protecting group, releasing the active boronic acid slowly. The catalyst consumes it immediately, keeping the standing concentration of unstable acid low (The "Slow Release" Strategy) [3].

Part 5: Troubleshooting Guide

SymptomDiagnosisCorrective Action
Starting Material Remains (No Reaction) Catalyst Poisoning or Oxidative Addition FailureSwitch to XPhos Pd G3 or Pd-PEPPSI . Increase temperature to 110°C.
Dehalogenation (Reduction of Ar-X)

-Hydride Elimination or Solvent interaction
Switch solvent from alcohol (n-BuOH) to Toluene or DMF . Avoid isopropanol.
Protodeboronation (Ar-H formation) Unstable Boronic AcidUse anhydrous conditions (CsF in Dioxane) or switch to MIDA boronate .
Homocoupling (Ar-Ar) Oxygen leak or excessive catalystDegas solvents more thoroughly. Reduce catalyst loading.

References

  • Knapp, D. M., et al. (2010). "MIDA Boronates: A Solution to the Instability of Heterocyclic Boronic Acids." Journal of the American Chemical Society.[2]

  • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society.[2]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

  • Miyaura, N. (2002). "Cross-Coupling Reactions: A Practical Guide." Springer.

  • BenchChem. (2025). "Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine."

Sources

Method

Application Note: A Multi-faceted Approach to the Purity Assessment of 5-(Aminomethyl)-4-methylpyrimidin-2-amine

Introduction: The Critical Role of Purity in a Key Synthetic Intermediate 5-(Aminomethyl)-4-methylpyrimidin-2-amine, also known as Grewe diamine, is a pivotal intermediate in the chemical and biological synthesis of Thia...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in a Key Synthetic Intermediate

5-(Aminomethyl)-4-methylpyrimidin-2-amine, also known as Grewe diamine, is a pivotal intermediate in the chemical and biological synthesis of Thiamine (Vitamin B1).[1][2] Its structural integrity and purity are paramount, as the presence of impurities can have cascading effects on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This compound serves as a versatile building block in medicinal chemistry and drug development, where its primary amino groups are leveraged for the synthesis of diverse compound libraries.[1][3]

This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals on establishing a robust analytical framework for the purity assessment of 5-(Aminomethyl)-4-methylpyrimidin-2-amine. We will move beyond simple procedural lists to explain the causality behind method selection, ensuring a self-validating and scientifically sound approach to quality assessment.

Physicochemical Profile and Potential Impurities

A thorough understanding of the molecule's properties and synthetic routes is the foundation of any analytical strategy.

2.1. Physicochemical Data

The key properties of 5-(Aminomethyl)-4-methylpyrimidin-2-amine are summarized below. This data is essential for method development, such as selecting appropriate solvents and chromatographic conditions.

PropertyValueSource
IUPAC Name 5-(aminomethyl)-2-methylpyrimidin-4-amine[4]
CAS Number 95-02-3[4]
Molecular Formula C₆H₁₀N₄[4][5]
Molecular Weight 138.17 g/mol [3][4]
Appearance White to yellow to orange crystalline powder[3]
Melting Point 126 - 130 °C[3]
Solubility Slightly soluble in DMSO, Methanol (heated), and Water[5]
pKa (Predicted) 7.70 ± 0.29[5]

2.2. Synthesis-Related Impurities

Impurities are often introduced during synthesis. Common synthetic pathways start from materials like 2-cyanoacetamide or involve the direct amination of precursors such as 2-methyl-4-amino-5-alkoxymethylpyrimidines.[6][7][8] Therefore, a robust purity assessment must screen for:

  • Starting Materials: Unreacted precursors like 2-cyanoacetamide or 2-methyl-4-amino-5-methoxymethylpyrimidine.

  • Intermediates: Incompletely reacted species such as 4-amino-2-methylpyrimidine-5-carbonitrile.[6]

  • Side-Products: Isomers or products from unintended reaction pathways.

  • Reagents and Catalysts: Residual reagents or catalysts carried through the purification process.

  • Degradation Products: The compound may degrade under specific pH, light, or temperature conditions, leading to new impurities.

Orthogonal Analytical Strategy: A Framework for Confidence

No single analytical technique can provide a complete purity profile. We advocate for an orthogonal approach, using multiple techniques with different separation and detection principles to ensure all potential impurities are identified and quantified.

Purity_Assessment_Workflow cluster_0 Initial Assessment & Identification cluster_1 Quantitative Purity & Impurity Profiling cluster_2 Final Validation & Reporting Start Bulk Sample of 5-(Aminomethyl)-4- methylpyrimidin-2-amine Identity Structural Confirmation (NMR, MS, FTIR) Start->Identity Confirm Identity Screen Preliminary Purity Screen (TLC, Melting Point) Identity->Screen Initial Check HPLC Primary Assay & Impurity Quantification (RP-HPLC-UV) Screen->HPLC If preliminary checks pass LCMS Impurity Identification (LC-MS) HPLC->LCMS Characterize unknown peaks GC Residual Solvents & Volatile Impurities (Headspace GC) HPLC->GC Titr Assay by Total Basicity (Non-Aqueous Titration) HPLC->Titr Orthogonal Method Compare Compare Orthogonal Results (e.g., HPLC vs. Titration) LCMS->Compare GC->Compare Titr->Compare Report Generate Certificate of Analysis (Purity > 99%?) Compare->Report

Caption: Overall workflow for purity assessment of 5-(Aminomethyl)-4-methylpyrimidin-2-amine.

Core Analytical Techniques & Protocols

This section details the primary analytical methods for a comprehensive purity assessment.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle & Rationale: HPLC is the workhorse for purity determination of non-volatile organic compounds. A reversed-phase method is ideal for separating this polar amine from less polar impurities. UV detection is suitable due to the presence of the pyrimidine chromophore.

Experimental Protocol: HPLC-UV for Purity Assay

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column providing good retention and resolution for polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for the basic amine groups.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 minutesA gradient elution ensures that both polar and potential non-polar impurities are eluted.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe pyrimidine ring exhibits strong absorbance at this wavelength.
Injection Vol. 10 µL
Sample Prep. 1.0 mg/mL in Mobile Phase ADissolving in the initial mobile phase prevents peak distortion.

Data Analysis: Purity is calculated using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle & Rationale: LC-MS is indispensable for the structural elucidation of unknown impurities detected by HPLC. By coupling the separation power of LC with the mass-resolving capability of MS, we can obtain the molecular weight of each impurity, providing critical clues to its identity.

Protocol: The HPLC method described in section 4.1 can be directly coupled to a mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. The basic nature of the analyte makes it highly amenable to protonation ([M+H]⁺).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR is a definitive technique for structural confirmation. Both ¹H and ¹³C NMR provide a unique fingerprint of the molecule. The presence of signals not corresponding to the main compound indicates impurities. Quantitative NMR (qNMR) can also be used as a primary assay method.

Experimental Protocol: ¹H NMR

ParameterRecommended Condition
Spectrometer 400 MHz or higher
Solvent DMSO-d₆
Concentration ~10 mg/mL
Reference Tetramethylsilane (TMS) at 0.00 ppm
Key Expected Signals Protons on the pyrimidine ring, methyl group, aminomethyl group, and amino groups.

Interpretation: The integral values of the proton signals should correspond to the number of protons in the structure. Impurity peaks will have different chemical shifts and integration values inconsistent with the target molecule.

Non-Aqueous Potentiometric Titration

Principle & Rationale: This is a classic, absolute quantification method that relies on stoichiometry. The two basic amine groups of the molecule can be titrated with a strong acid in a non-aqueous solvent. This provides an assay value that is orthogonal to chromatographic methods, adding a high degree of confidence to the purity assessment. The use of a non-aqueous solvent enhances the basicity of the amines, resulting in a sharp, clear endpoint.[9][10]

Experimental Protocol: Assay by Titration

ParameterRecommended Condition
Titrant 0.1 N Perchloric Acid in Glacial Acetic Acid
Solvent Glacial Acetic Acid
Sample Prep. Accurately weigh ~150 mg of the sample and dissolve in 50 mL of solvent.
Indicator Potentiometric determination using a pH electrode suitable for non-aqueous media.
Endpoint The point of maximum inflection in the titration curve.

Calculation: The assay is calculated based on the volume of titrant consumed, its normality, the sample weight, and the molecular weight of the compound, assuming a 2:1 stoichiometric reaction (two basic centers per molecule).

Selecting the Right Tool for the Job

The choice of analytical technique is driven by the specific question being asked. The following decision tree provides guidance on method selection.

Decision_Tree q1 What is the primary question? a1 Is this the correct compound? q1->a1 Identity a2 What is the overall purity? q1->a2 Purity a3 What are the impurities? q1->a3 Characterization a4 Are there residual solvents? q1->a4 Volatiles m1 Use NMR and MS for structural confirmation. a1->m1 m2 Use HPLC-UV (Area %) and Non-Aqueous Titration (Assay). a2->m2 m3 Use LC-MS to identify unknown peaks from HPLC. a3->m3 m4 Use Headspace GC-MS. a4->m4

Caption: Decision tree for selecting analytical techniques.

Conclusion

The purity assessment of 5-(Aminomethyl)-4-methylpyrimidin-2-amine requires a multi-pronged, orthogonal strategy. While RP-HPLC serves as the primary tool for separation and quantification of impurities, it must be complemented by techniques like LC-MS for identification, NMR for structural verification, and non-aqueous titration for an independent, absolute assay measurement. This comprehensive approach ensures the quality, safety, and reliability of this critical synthetic intermediate, ultimately safeguarding the integrity of the final pharmaceutical products.

References

  • 5-(Aminomethyl)-2-methylpyrimidin-4-amine - LookChem. Available at: [Link]

  • Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B 1 | Request PDF - ResearchGate. Available at: [Link]

  • 4-Amino-2-methyl-5-pyrimidinemethanamine | C6H10N4 | CID 66762 - PubChem. Available at: [Link]

  • Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B1 | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine - Google Patents.
  • Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC. Available at: [Link]

  • Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 - EPO. Available at: [Link]

  • Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy | Australian Journal of Chemistry - CSIRO Publishing. Available at: [Link]

  • METTLER TOLEDO Application M242 - Determination of the Amine Value. Available at: [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities - Heterocyclic Letters. Available at: [Link]

  • Differential Titration of Amines | Analytical Chemistry - ACS Publications. Available at: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. Available at: [Link]

  • Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation - ResearchGate. Available at: [Link]

  • Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed. Available at: [Link]

  • Non-Aqueous Titrations: Potentiometric Titration of Some Primary Amines - ResearchGate. Available at: [Link]

  • Analysis of Biogenic Amines by GC/FID and GC/MS - VTechWorks - Virginia Tech. Available at: [Link]

  • PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE - YouTube. Available at: [Link]

  • Differential Titration of Amines | Analytical Chemistry. Available at: [Link]

  • Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices - MDPI. Available at: [Link]

  • “ Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives” | Request PDF - ResearchGate. Available at: [Link]

  • The structure of N-(5-aminopyrimidin-2-yl) - ScienceDirect. Available at: [Link]

Sources

Application

Application Note: Comprehensive NMR-Based Structural Characterization of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine Derivatives

Introduction N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives represent a class of compounds with significant interest in medicinal chemistry and drug discovery.[1][2] Their structural motif is a key component in t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives represent a class of compounds with significant interest in medicinal chemistry and drug discovery.[1][2] Their structural motif is a key component in the development of various therapeutic agents, including selective JAK2 inhibitors for the treatment of myeloproliferative neoplasms.[1][2] The precise and unambiguous structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR), ensuring purity, and meeting regulatory requirements. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed atomic-level information about molecular structure, connectivity, and conformation.[3][4][5][6]

This application note provides a comprehensive guide to the NMR characterization of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives. It outlines detailed protocols for sample preparation and the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR spectra. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific derivatives.

Foundational Principles of NMR Characterization

The structural backbone of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine contains several distinct spin systems that can be effectively probed using a suite of NMR experiments. The core structure consists of a pyrimidine ring and a para-substituted phenyl ring linked by an amine bridge, with an aminomethyl group on the phenyl ring. The general strategy involves:

  • 1D ¹H NMR: To identify the number and chemical environment of protons.

  • 1D ¹³C NMR & DEPT: To determine the number and type of carbon atoms (CH, CH₂, CH₃, Cq).

  • 2D COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks within individual spin systems.[7]

  • 2D HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms (¹H-¹³C).[8]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and assigning quaternary carbons.[9][10][11]

Experimental Protocols

Part 1: Sample Preparation

The quality of NMR data is directly dependent on proper sample preparation. The following protocol is a validated starting point for N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives.

Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred due to its excellent solubilizing power for a wide range of organic molecules, including those with amine and amide functionalities.[12] Its high boiling point also minimizes evaporation. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

Protocol:

  • Weighing the Sample: Accurately weigh 5-10 mg of the N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivative.

  • Solvent Addition: Dissolve the sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[13] The use of a deuterated solvent is necessary to avoid large solvent signals that would obscure the analyte signals.

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer to NMR Tube: Carefully transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.[13] Avoid introducing any solid particles. The sample height in the tube should be approximately 4-5 cm to ensure it is within the detection region of the NMR coil.[13]

  • Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shift scale to 0 ppm.[14] However, for many modern spectrometers, the residual solvent peak can be used as a secondary reference.

Part 2: NMR Data Acquisition

The following parameters are provided for a 500 MHz NMR spectrometer and should be adapted as necessary for instruments with different field strengths.

1D ¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 12-16 ppm (centered around 6 ppm).

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 (depending on sample concentration).

  • Temperature: 298 K.

1D ¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

  • Spectral Width: 200-240 ppm (centered around 100 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance).

2D NMR Acquisition (COSY, HSQC, HMBC):

These experiments are crucial for unambiguous assignments. Standard pulse programs available on the spectrometer software should be utilized.

  • COSY: This experiment reveals ¹H-¹H scalar couplings, typically over 2-3 bonds. It is invaluable for tracing out the connectivity of protons within the phenyl and pyrimidine rings.

  • HSQC/HMQC: This experiment correlates each proton with its directly attached carbon. It provides a powerful method for assigning carbon signals based on their known proton assignments.[8]

  • HMBC: This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds).[10][11] It is essential for connecting different spin systems and for assigning quaternary carbons that have no attached protons. The long-range coupling delay should be optimized for an average J-coupling of 8-10 Hz.[15]

Data Interpretation and Spectral Features

The following sections detail the expected NMR spectral features for a representative N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivative.

¹H NMR Spectral Analysis

The ¹H NMR spectrum can be divided into several key regions:

  • Aromatic Region (δ 6.5-9.0 ppm): This region contains signals from the protons on the pyrimidine and phenyl rings.[14]

    • Pyrimidine Protons: The chemical shifts are highly dependent on the substitution pattern. In a typical 2-aminopyrimidine, the proton at the 5-position will be a triplet, and the protons at the 4- and 6-positions will be a doublet.

    • Phenyl Protons: For a 1,4-disubstituted phenyl ring, a characteristic AA'BB' system is expected, which often appears as two doublets. The protons ortho to the aminomethyl group will typically be upfield compared to the protons ortho to the pyrimidine-amine group.

  • Aminomethyl Protons (-CH₂NH₂): A singlet or a broad signal is expected around δ 3.5-4.5 ppm. The broadness is due to quadrupolar relaxation and potential hydrogen exchange.

  • Amine Protons (-NH- and -NH₂): These protons often appear as broad singlets and their chemical shifts can be highly variable depending on concentration, solvent, and temperature.[16] The secondary amine proton linking the two rings will typically be more downfield than the primary amine protons of the aminomethyl group. A D₂O exchange experiment can be used to confirm the assignment of these protons, as they will be replaced by deuterium, causing their signals to disappear.[16]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information:

  • Aromatic/Pyrimidine Carbons (δ 110-170 ppm): The carbons of the pyrimidine ring are typically found in the more downfield portion of this region.[17][18] The phenyl carbons will also resonate in this range.[17]

  • Aminomethyl Carbon (-CH₂NH₂): This carbon signal is expected in the aliphatic region, typically around δ 40-50 ppm.

2D NMR for Unambiguous Assignments

The power of 2D NMR lies in its ability to connect these signals and build the molecular structure piece by piece.

  • COSY: Will show correlations between adjacent protons on the phenyl ring and between the protons on the pyrimidine ring.

  • HSQC: Will directly link each proton signal to its corresponding carbon signal.

  • HMBC: Is the key to connecting the fragments. For example, the aminomethyl protons (-CH₂) should show a correlation to the quaternary carbon of the phenyl ring to which it is attached. The protons on the phenyl ring will show correlations to the carbons of the pyrimidine ring through the linking amine, and vice-versa.

Data Presentation

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the N-(4-(aminomethyl)phenyl)pyrimidin-2-amine Scaffold in DMSO-d₆.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
Pyrimidine H-4, H-68.0 - 8.5158 - 162Typically a doublet.
Pyrimidine H-56.5 - 7.0105 - 115Typically a triplet.
Phenyl H (ortho to -NH)7.5 - 8.0125 - 130Part of an AA'BB' system.
Phenyl H (ortho to -CH₂NH₂)7.0 - 7.5128 - 132Part of an AA'BB' system.
-NH- (linker)9.0 - 10.0N/ABroad singlet, D₂O exchangeable.
-CH₂-3.5 - 4.540 - 50Singlet.
-NH₂2.5 - 3.5N/ABroad singlet, D₂O exchangeable.
Pyrimidine C-2N/A160 - 165Quaternary carbon.
Phenyl C (ipso to -NH)N/A140 - 150Quaternary carbon.
Phenyl C (ipso to -CH₂NH₂)N/A135 - 145Quaternary carbon.

Visualization of Experimental Workflow and Structural Correlations

Diagram 1: Experimental Workflow for NMR Characterization.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Elucidation weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acq_1d 1D NMR (1H, 13C, DEPT) transfer->acq_1d acq_2d 2D NMR (COSY, HSQC, HMBC) acq_1d->acq_2d assign_1h Assign 1H Spectrum acq_2d->assign_1h assign_cosy Identify Spin Systems (COSY) assign_1h->assign_cosy assign_hsqc Assign Protonated Carbons (HSQC) assign_cosy->assign_hsqc assign_hmbc Connect Fragments & Assign Quaternary Carbons (HMBC) assign_hsqc->assign_hmbc structure Final Structure Confirmation assign_hmbc->structure

Caption: Workflow for the NMR characterization of novel compounds.

Diagram 2: Key HMBC Correlations for Structural Elucidation.

Sources

Method

Application Notes and Protocols for the Development of Antiviral Agents from Pyrimidine Scaffolds

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of pyrimidine-based compounds as potential antiviral agents....

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of pyrimidine-based compounds as potential antiviral agents. The pyrimidine scaffold, a core component of nucleobases in DNA and RNA, is a privileged structure in medicinal chemistry, offering a versatile framework for developing potent and selective antiviral therapeutics.[1][2][3] This guide is structured to provide not only detailed experimental protocols but also the scientific rationale behind the methodological choices, ensuring a deep understanding of the drug discovery process.

Introduction: The Prominence of Pyrimidine Scaffolds in Antiviral Drug Discovery

The pyrimidine ring system is a fundamental heterocyclic motif that has been extensively explored in the quest for novel therapeutic agents.[2] Its inherent ability to mimic endogenous nucleosides allows for the design of antimetabolites that can interfere with viral replication processes.[4][5] Pyrimidine derivatives have demonstrated broad-spectrum antiviral activity against a range of viruses, including influenza, human immunodeficiency virus (HIV), hepatitis B and C, herpes viruses, and coronaviruses.[1][6][7][8]

The versatility of the pyrimidine scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of antiviral potency, selectivity, and pharmacokinetic properties.[3] This has led to the development of both nucleoside analogues that target viral polymerases and non-nucleoside inhibitors that can allosterically modulate viral enzyme function.[9][10][11] Furthermore, some pyrimidine-based compounds have been shown to inhibit host cell pyrimidine biosynthesis, thereby depleting the nucleotide pool essential for viral replication, representing a host-directed antiviral strategy.[12]

This document will guide you through the key stages of developing antiviral agents from pyrimidine scaffolds, from initial synthesis to comprehensive biological evaluation.

Synthesis of Pyrimidine-Based Compound Libraries

A crucial first step in the discovery of novel antiviral agents is the synthesis of a diverse library of pyrimidine derivatives. The choice of synthetic route will depend on the desired substitutions and the overall chemical architecture of the target molecules. Here, we present two representative protocols for the synthesis of substituted pyrimidines.

Protocol: One-Pot Synthesis of 2,4,6-Trisubstituted Pyrimidines

This protocol describes a versatile one-pot reaction for the synthesis of a variety of 2,4,6-trisubstituted pyrimidines from chalcones and guanidine.[13]

Rationale: This method is advantageous due to its operational simplicity and the ability to introduce diversity at three positions of the pyrimidine ring by varying the starting chalcone. The use of a basic alcoholic medium facilitates the condensation and cyclization reactions.

Materials:

  • Substituted 1,3-diaryl-propenone (chalcone)

  • Guanidine hydrochloride

  • Absolute ethanol

  • Sodium hydroxide (or other suitable base)

  • Hydrochloric acid (for quenching)

  • Thin Layer Chromatography (TLC) plates

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve the substituted chalcone (1 equivalent) in absolute ethanol.

  • Add guanidine hydrochloride (1.2 equivalents) and a base such as sodium hydroxide (2 equivalents) to the solution.

  • Reflux the reaction mixture at 70-80°C for 2-6 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a dilute solution of hydrochloric acid until the pH is neutral.

  • The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Collect the crude product by filtration and wash with cold ethanol or water.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol, methanol).

  • Characterize the final compound using techniques such as NMR, mass spectrometry, and IR spectroscopy.

Protocol: Synthesis of Pyrimido[4,5-d]pyrimidines

This protocol outlines a straightforward methodology for the synthesis of pyrimido[4,5-d]pyrimidines, a class of fused pyrimidines with demonstrated biological activities, starting from thiourea.[14][15][16]

Rationale: This multi-step synthesis allows for the construction of the fused pyrimidine ring system, which can provide a rigid scaffold for interaction with biological targets. The stepwise approach allows for the introduction of different substituents at various positions of the heterocyclic core.

Materials:

  • Thiourea

  • Dimethyl sulfate

  • 2-(ethoxymethylene)malononitrile

  • Triethylamine

  • meta-Chloroperbenzoic acid (m-CPBA)

  • Various amines for nucleophilic substitution

  • Appropriate solvents (e.g., DMF, DCM)

Procedure:

  • Step 1: Preparation of 2-methyl-2-thiopseudourea sulfate. Treat thiourea with dimethyl sulfate at 80°C to yield the sulfate salt of 2-methyl-2-thiopseudourea.

  • Step 2: Synthesis of the initial pyrimidine ring. React the product from Step 1 with 2-(ethoxymethylene)malononitrile in the presence of triethylamine to form the substituted pyrimidine.

  • Step 3: Oxidation. Oxidize the pyrimidine from Step 2 with m-CPBA to form an oxidized intermediate.

  • Step 4: Aromatic nucleophilic substitution. React the oxidized intermediate with a variety of amines to introduce diversity at specific positions on the pyrimidine ring.

  • Step 5: Cyclization to form the fused ring. Further chemical transformations (e.g., reaction with formamide or other cyclizing agents) can be employed to construct the second pyrimidine ring, yielding the pyrimido[4,5-d]pyrimidine scaffold.

  • Purify the final products using column chromatography or recrystallization.

  • Characterize the synthesized compounds using standard analytical techniques.

In Vitro Antiviral Screening

Once a library of pyrimidine derivatives has been synthesized, the next step is to screen them for antiviral activity. A tiered approach is often employed, starting with primary screening assays to identify initial hits, followed by more detailed secondary assays to confirm activity and determine potency.

Primary Screening: Cytopathic Effect (CPE) Inhibition Assay

The CPE inhibition assay is a widely used method for initial screening of antiviral compounds.[3][17][18] It measures the ability of a compound to protect host cells from the virus-induced damage (cytopathic effect).

Rationale: This assay is relatively simple, cost-effective, and suitable for high-throughput screening. It provides a general measure of a compound's ability to inhibit viral replication and is applicable to a wide range of viruses that cause visible damage to host cells.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2, A549 for influenza)

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • Virus stock with a known titer

  • Synthesized pyrimidine compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Neutral Red, MTS, or CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with the host cells at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Addition: Prepare serial dilutions of the pyrimidine compounds in cell culture medium. Add the diluted compounds to the wells containing the cell monolayer. Include a vehicle control (e.g., DMSO) and a positive control (a known antiviral drug).

  • Virus Infection: Add the virus to the wells at a multiplicity of infection (MOI) that is known to cause significant CPE within a specific timeframe (e.g., 48-72 hours).

  • Incubation: Incubate the plates at the optimal temperature and CO2 concentration for the specific virus and cell line.

  • Assessment of CPE: After the incubation period, assess the cytopathic effect. This can be done qualitatively by microscopic observation or quantitatively by using a cell viability assay.

  • Data Analysis: For quantitative assays, measure the signal (e.g., absorbance or luminescence) using a plate reader. Calculate the percentage of cell viability for each compound concentration compared to the cell control (100% viability) and virus control (0% viability).

  • Determine EC50 and CC50: Plot the percentage of inhibition of CPE against the compound concentration to determine the 50% effective concentration (EC50). In parallel, perform a cytotoxicity assay on uninfected cells to determine the 50% cytotoxic concentration (CC50). The selectivity index (SI = CC50/EC50) is a crucial parameter for evaluating the therapeutic potential of the compound.

Experimental Workflow for CPE Inhibition Assay

CPE_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Host Cells in 96-well Plate add_compounds Add Compounds to Cells seed_cells->add_compounds 24h incubation prepare_compounds Prepare Serial Dilutions of Pyrimidine Compounds prepare_compounds->add_compounds add_virus Infect Cells with Virus add_compounds->add_virus incubate Incubate for 48-72 hours add_virus->incubate measure_viability Measure Cell Viability (e.g., MTS assay) incubate->measure_viability calculate_ec50 Calculate EC50 and CC50 measure_viability->calculate_ec50 determine_si Determine Selectivity Index (SI) calculate_ec50->determine_si

Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

Secondary Screening: Plaque Reduction Assay

The plaque reduction assay is a more quantitative method to determine the antiviral activity of a compound by measuring the reduction in the number and/or size of viral plaques.[4][6][8][19]

Rationale: This assay directly measures the inhibition of infectious virus particle formation and is considered a gold standard for evaluating antiviral potency. It is more labor-intensive than the CPE assay but provides more precise data on the reduction of viral infectivity.

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock

  • Serial dilutions of pyrimidine compounds

  • Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Grow a confluent monolayer of host cells in multi-well plates.

  • Virus Adsorption: Remove the growth medium and infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well). Allow the virus to adsorb for 1-2 hours.[6]

  • Compound Treatment: Remove the viral inoculum and wash the cells. Add the overlay medium containing different concentrations of the pyrimidine compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain them with a solution like crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Data Presentation: Antiviral Activity of Representative Pyrimidine Derivatives

Compound IDTarget VirusEC50 (µM)CC50 (µM)Selectivity Index (SI)
PYR-001Influenza A2.5>100>40
PYR-002HIV-10.85062.5
PYR-003HCV5.2>100>19.2
PYR-004SARS-CoV-21.57550

Elucidating the Mechanism of Action

Identifying the specific viral or host target of an active pyrimidine compound is a critical step in its development as a drug candidate. A variety of biochemical and cell-based assays can be employed to determine the mechanism of action.

Inhibition of Viral Enzymes

Many antiviral pyrimidine derivatives function by inhibiting key viral enzymes involved in replication.

This colorimetric assay is designed to measure the inhibition of HIV-1 reverse transcriptase (RT), a key enzyme in the HIV life cycle.[20][21]

Rationale: This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of HIV-1 RT. It is a cell-free assay, which eliminates factors such as cell permeability and metabolism, allowing for a focused assessment of enzyme inhibition.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • HIV-1 RT Assay Kit (containing reaction buffer, template/primer, dNTPs, and detection reagents)

  • Synthesized pyrimidine compounds

  • Microplate reader

Procedure:

  • Reaction Setup: In a microplate, prepare the reaction mixture containing the reaction buffer, template/primer, dNTPs, and the pyrimidine compound at various concentrations.

  • Enzyme Addition: Add the recombinant HIV-1 RT to initiate the reaction. Include a positive control (known RT inhibitor) and a negative control (no inhibitor).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for DNA synthesis.

  • Detection: Follow the kit instructions for the detection of the newly synthesized DNA. This often involves the incorporation of a labeled nucleotide (e.g., DIG-dUTP) and subsequent detection with an antibody conjugate that produces a colorimetric signal.

  • Data Analysis: Measure the absorbance using a microplate reader. Calculate the percentage of RT inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway: Inhibition of Viral Replication by Pyrimidine Analogs

Viral_Replication_Inhibition cluster_virus Virus cluster_host Host Cell viral_entry Viral Entry viral_uncoating Uncoating viral_entry->viral_uncoating viral_replication Viral Genome Replication viral_uncoating->viral_replication viral_assembly Assembly viral_replication->viral_assembly viral_release Release viral_assembly->viral_release host_pyrimidine_synthesis Pyrimidine Biosynthesis nucleotide_pool Nucleotide Pool host_pyrimidine_synthesis->nucleotide_pool nucleotide_pool->viral_replication Utilized by viral polymerase pyrimidine_analog Pyrimidine Analog pyrimidine_analog->viral_replication Inhibits viral polymerase pyrimidine_analog->host_pyrimidine_synthesis Inhibits host enzymes (e.g., DHODH)

Caption: Mechanisms of antiviral action for pyrimidine analogs.

qPCR-Based Viral Load Reduction Assay

Quantitative polymerase chain reaction (qPCR) can be used to quantify the amount of viral genetic material in infected cells, providing a direct measure of viral replication.[22][23][24][25]

Rationale: This is a highly sensitive and specific assay that can detect small changes in viral load. It is particularly useful for viruses that do not produce a clear CPE or for confirming the results of other assays.

Procedure:

  • Infect host cells with the virus in the presence of varying concentrations of the pyrimidine compound.

  • After a suitable incubation period, lyse the cells and extract the total RNA or DNA.

  • Perform reverse transcription (for RNA viruses) to generate cDNA.

  • Set up the qPCR reaction using primers and probes specific to a viral gene.

  • Run the qPCR and quantify the amount of viral nucleic acid in each sample.

  • Calculate the reduction in viral load for each compound concentration compared to the untreated control and determine the EC50.

Conclusion and Future Directions

The development of antiviral agents from pyrimidine scaffolds remains a highly promising area of research. The protocols and application notes provided in this guide offer a framework for the systematic design, synthesis, and evaluation of novel pyrimidine-based antiviral candidates. Future efforts should focus on exploring novel substitutions on the pyrimidine ring to enhance potency and broaden the antiviral spectrum. Additionally, the use of structure-based drug design and computational modeling can aid in the rational design of next-generation pyrimidine inhibitors with improved target specificity and reduced off-target effects. The combination of pyrimidine-based drugs with other antiviral agents that have different mechanisms of action is also a promising strategy to combat drug resistance and improve therapeutic outcomes.

References

  • Mancarella, A., Procopio, F. A., Achsel, T., De Crignis, E., Foley, B. T., Corradin, G., Bagni, C., Pantaleo, G., & Graziosi, C. (2023). Detection of Human Immunodeficiency Virus Type 1 (HIV-1) Antisense Protein (ASP) RNA Transcripts in Patients by Strand-Specific RT-PCR. Journal of Visualized Experiments.
  • Kiman, K., et al. (2020). Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2. Current Protocols in Microbiology, 57(1), e105.
  • MDPI. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(1), 23.
  • Hu, Y., Ma, C., & Wang, J. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Journal of Visualized Experiments, (180), e63435.
  • Al-Abdullah, N. H., et al. (2023). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Mini-Reviews in Medicinal Chemistry, 23(7), 821-851.
  • Speranskaya, A. S., et al. (2020). In vitro methods for testing antiviral drugs. Antiviral Research, 177, 104765.
  • Dirty Medicine. (2024, February 21). Pyrimidine Synthesis [Video]. YouTube.
  • Hoffmann, H. H., et al. (2011). Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. Cell Host & Microbe, 9(4), 307-318.
  • Puhakka, T., et al. (2003). Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement. Journal of Virological Methods, 108(1), 47-54.
  • Lupa, A., et al. (2019). Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors. Molecules, 24(19), 3465.
  • Hoffmann, H. H., et al. (2012). Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. The Journal of Cell Biology, 196(4), 437-446.
  • ACS Omega. (2025). Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. ACS Omega.
  • Drew, W. L., et al. (1998). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Journal of Clinical Microbiology, 36(3), 690-694.
  • Głowacka, I. E., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3658.
  • De Clercq, E. (2021). A review: Mechanism of action of antiviral drugs. Journal of Pharmacological and Toxicological Methods, 108, 106952.
  • PBL Assay Science. (n.d.). General Protocol For Human Interferon Alpha Cytopathic Effect (CPE) Assay. Retrieved from [Link]

  • Götte, M. (2021). Progression of Antiviral Agents Targeting Viral Polymerases. Viruses, 13(10), 2056.
  • Bio-protocol. (n.d.). Antiviral assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). CPE Inhibition Assay for Antiviral Research. Retrieved from [Link]

  • Al-Omary, F. A. M., et al. (2010). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Molecules, 15(9), 6248-6267.
  • World Health Organization. (n.d.). WHO information for the molecular detection of influenza viruses. Retrieved from [Link]

  • Scholars Research Library. (2024). Multi-Step Synthesis in the Development of Antiviral Agents. Retrieved from [Link]

  • Tomassini, J. E., et al. (1994). Inhibition of Influenza Virus Polymerase by Interfering with Its Protein–Protein Interactions. Antimicrobial Agents and Chemotherapy, 38(12), 2827-2837.
  • National Center for Biotechnology Information. (n.d.). SARS-CoV-2 cytopathic effect (CPE). Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Cell-based ELISA for Antiviral Research. Retrieved from [Link]

  • Chen, J., et al. (2020). Antiviral activity and interaction mechanisms study of novel glucopyranoside derivatives. Pest Management Science, 76(4), 1435-1443.
  • Prasad, Y. R., Rao, B. B., Agarwal, N. K., & Rao, A. S. (2005). Synthesis and Antimicrobial Activity of Some New 2,4,6-Trisubstituted Pyrimidines. E-Journal of Chemistry, 2(4), 236-241.
  • Creative Diagnostics. (n.d.). qPCR Assay for Testing Antiviral Agents. Retrieved from [Link]

  • De Clercq, E. (2009). Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus. The Journal of Antimicrobial Chemotherapy, 64(5), 909-920.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Galani, I. E., et al. (2022).
  • Reddy, T. S., et al. (2017). Synthesis and QSAR Studies of Pyrimido[4,5-d]pyrimidine-2,5-dione Derivatives as Potential Antimicrobial Agents. Letters in Drug Design & Discovery, 14(7), 813-824.
  • Bio-protocol. (n.d.). Cytopathic effect virus inhibition assay. Retrieved from [Link]

  • Slomka, M. J., et al. (2021). A universal RT-qPCR assay for “One Health” detection of influenza A viruses. PLoS One, 16(1), e0245234.
  • Hafez, H. N., El-Gazzar, A. R. B. A., & Nawas, R. A. (2009).[1][19]pyrido[2, 3-d]pyrimidines as new antiviral agents: synthesis and biological activity. Archiv der Pharmazie, 342(6), 343-350.

  • El-Gaby, M. S. A., et al. (2000). Synthesis of pyrimidine derivatives. Indian Journal of Chemistry-Section B, 39(12), 913-918.
  • Ray, A. S., & Hostetler, K. Y. (2011). In Silico Design of a Novel Nucleotide Antiviral Agent by Free Energy Perturbation.
  • D'Errico, S., et al. (2023). Inhibition of the RNA-Dependent RNA-Polymerase from SARS-CoV-2 by 6-Chloropurine Isoxazoline-Carbocyclic Monophosphate Nucleotides. ACS Omega, 8(39), 35849-35860.
  • ResearchGate. (2024). In-Vitro Study Of HIV-derived Reverse Transcriptase Inhibition.
  • Organic Chemistry Portal. (n.d.). Synthesis Strategies for Entecavir. Retrieved from [Link]

  • Reddy, T. S., et al. (2017). Design, synthesis and evaluation of novel pyrazolo-pyrimido[4,5-d]pyrimidine derivatives as potent antibacterial and biofilm inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(6), 1361-1367.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-(Aminomethyl)-4-methylpyrimidin-2-amine

Welcome to the technical support guide for the synthesis of 5-(Aminomethyl)-4-methylpyrimidin-2-amine, also known as Grewe diamine. This molecule is a critical intermediate in the industrial production of Thiamine (Vitam...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-(Aminomethyl)-4-methylpyrimidin-2-amine, also known as Grewe diamine. This molecule is a critical intermediate in the industrial production of Thiamine (Vitamin B1) and a valuable building block for various bioactive molecules.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in this multi-step synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to enhance the robustness of your process.

Section 1: Overview of the Dominant Synthetic Pathway

The most prevalent and economically viable synthesis of 5-(Aminomethyl)-4-methylpyrimidin-2-amine is a two-stage process. It begins with the construction of a pyrimidine ring bearing a nitrile functional group, followed by the reduction of this nitrile to the target primary amine.

Stage 1: Pyrimidine Ring Formation This stage involves the condensation of a three-carbon component with acetamidine to form the heterocyclic core. Common starting materials like 2-cyanoacetamide or malononitrile are first activated, for instance, with a Vilsmeier reagent, and then cyclized with acetamidine.[5][6]

Stage 2: Nitrile Reduction The key transformation to the final product is the reduction of the 5-cyano group to a 5-(aminomethyl) group. This is typically achieved via catalytic hydrogenation or with chemical hydride reagents.[5][6]

Synthetic_Workflow Start Starting Materials (e.g., 2-Cyanoacetamide, Acetamidine) Step1 Stage 1: Pyrimidine Ring Formation (Condensation & Cyclization) Start->Step1 Intermediate 2-Amino-4-methyl-5-pyrimidinecarbonitrile Step1->Intermediate Step2 Stage 2: Nitrile Reduction Intermediate->Step2 Product 5-(Aminomethyl)-4-methylpyrimidin-2-amine (Grewe Diamine) Step2->Product Troubleshooting_Stage1 Start Low Yield in Stage 1? CheckPurity Verify Reagent Purity (Nitrile, Acetamidine) Start->CheckPurity OptimizeEnamine Optimize Enamine Formation (Temp, Stirring, Time) CheckPurity->OptimizeEnamine Purity OK OptimizeCyclization Optimize Cyclization (Solvent, Base, Temp) OptimizeEnamine->OptimizeCyclization Formation OK Success Yield Improved OptimizeCyclization->Success

Caption: Troubleshooting workflow for Stage 1 yield improvement.

FAQ 2: Incomplete or Unselective Nitrile Reduction (Stage 2)

Question: I'm struggling with the reduction of the pyrimidinecarbonitrile. I'm either getting unreacted starting material or a mixture of products. What are the best practices for this step?

Answer: The reduction of the aromatic nitrile is the most critical and often challenging step. The choice of reducing agent dictates the reaction conditions, potential side products, and scalability. The primary challenge is achieving complete reduction to the primary amine without forming secondary or tertiary amine impurities. [7] Comparison of Common Reduction Methods:

  • Catalytic Hydrogenation (Raney® Nickel or Pd/C): This is the most common industrial method due to its cost-effectiveness and atomic economy. [5][8] * Mechanism: Heterogeneous catalysis where the nitrile adsorbs onto the catalyst surface and is sequentially hydrogenated.

    • Key Challenge - Byproduct Formation: The primary amine product can react with the intermediate imine, leading to the formation of a secondary amine byproduct, which can be difficult to remove.

    • Causality & Solution: This side reaction is often exacerbated by localized "amine-rich" and "imine-rich" zones in the reactor. The most effective way to suppress this is to run the reaction in the presence of ammonia (often as liquid ammonia or a solution in methanol). [7]The large excess of ammonia outcompetes the primary amine product in reacting with the imine, shifting the equilibrium away from byproduct formation.

  • Chemical Hydride Reagents (LiAlH₄, Boranes): These strong reducing agents offer an alternative, often with faster reaction times on a lab scale. [9][10] * Mechanism: Nucleophilic attack of a hydride ion (H⁻) on the electrophilic nitrile carbon. [10] * Key Challenge - Safety & Workup: Lithium aluminum hydride (LiAlH₄) is extremely reactive with protic solvents (water, alcohols) and requires strictly anhydrous conditions and a careful, often hazardous, quenching procedure. [11]It is generally not suitable for large-scale production. Borane complexes (BH₃·THF or BH₃·SMe₂) are safer alternatives but can be expensive. [7]

Reduction_Side_Reaction Nitrile R-C≡N Pyrimidinecarbonitrile Imine R-CH=NH Intermediate Imine Nitrile->Imine + [H] PrimaryAmine R-CH₂-NH₂ Desired Product Imine->PrimaryAmine + [H] SecondaryAmine (R-CH₂)₂NH Secondary Amine Byproduct Imine->SecondaryAmine + R-CH₂-NH₂ - NH₃

Caption: Pathway for secondary amine byproduct formation.

Data Table 2: Comparison of Nitrile Reduction Methods

MethodAdvantagesDisadvantagesKey Optimization Parameters
H₂ / Raney® Ni Cost-effective, scalable, clean workup.Risk of secondary/tertiary amine byproducts, catalyst can be pyrophoric. [7]Hydrogen Pressure: 50-100 psi (higher pressure increases rate). Temperature: 50-100 °C. Ammonia: Addition is critical to suppress byproducts. Catalyst Loading: 5-10 wt%.
LiAlH₄ Fast, highly effective, well-understood. [12]Highly reactive, hazardous workup, not scalable, reduces many other functional groups. [9][11]Solvent: Anhydrous Ether or THF. Temperature: 0 °C to reflux. Stoichiometry: At least 2 equivalents of hydride are needed. [10]
BH₃ Complexes Safer than LiAlH₄, good functional group tolerance. [7]More expensive, can have unpleasant odor (SMe₂), requires heating.Solvent: THF. Temperature: Reflux. Stoichiometry: Controlled addition is key.
FAQ 3: Challenges in Product Purification and Isolation

Question: My final product is an oil (or a sticky solid) and is difficult to purify. What are the common impurities and the best purification strategies?

Answer: The crude product often contains unreacted nitrile, the secondary amine byproduct discussed in FAQ 2, and residual solvents or catalyst. Due to the two basic amino groups, the product has high polarity and can be challenging to handle.

Recommended Purification Protocol: Acid-Base Extraction & Salt Formation

This strategy leverages the basicity of the aminopyrimidine product to separate it from less basic or neutral impurities. [13] Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane. Filter off any solid catalyst (e.g., Raney Ni) at this stage. Caution: Ensure the Raney Ni is kept wet with solvent as it can be pyrophoric in air.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The diamine product will be protonated and move into the aqueous phase as its dihydrochloride salt, leaving neutral impurities (like unreacted nitrile) in the organic layer. Repeat the extraction 2-3 times.

  • Aqueous Wash: Combine the acidic aqueous layers and wash with a fresh portion of ethyl acetate to remove any remaining non-polar impurities.

  • Basification & Isolation: Cool the aqueous layer in an ice bath. Slowly add a strong base (e.g., 50% NaOH solution) with vigorous stirring until the pH is >12. The free base of the product will precipitate as a solid or an oil.

  • Final Extraction/Filtration: If the product is a solid, it can be collected by vacuum filtration, washed with cold water, and dried. If it is an oil, extract it from the basified aqueous layer using a solvent like dichloromethane, dry the organic phase over sodium sulfate, and concentrate under reduced pressure.

Pro-Tip: For long-term storage and easier handling, the product can be isolated and stored as its stable dihydrochloride salt. This can often be achieved by bubbling HCl gas through a solution of the purified free base in a solvent like isopropanol, or by careful addition of concentrated HCl.

FAQ 4: Exploring Modern and Scalable Synthetic Approaches

Question: My batch process is inconsistent. Are there more robust or efficient methods available for this synthesis?

Answer: Yes, the field of chemical synthesis is continuously evolving. For industrial-scale production, consistency, safety, and throughput are critical.

  • Continuous Flow Synthesis: A recent publication has demonstrated a fully continuous flow synthesis of 5-(aminomethyl)-2-methylpyrimidin-4-amine from 2-cyanoacetamide. [6]This approach achieved an impressive 84% overall yield with a total residence time of only 74 minutes. [14] * Causality for Improvement: Flow reactors offer superior heat and mass transfer compared to batch reactors. [15]This leads to more precise control over reaction parameters (temperature, pressure, stoichiometry), minimizing side reactions and improving consistency and safety.

  • Alternative Synthetic Routes: Some industrial processes avoid the nitrile reduction step altogether by starting with a different C5-functionalized pyrimidine. For example, a 5-(alkoxymethyl)pyrimidine can be synthesized and then converted to the 5-(aminomethyl) group via a high-temperature amination reaction with ammonia. [1][16]While this requires high temperatures (210-300 °C) and pressure, it offers a more direct route. [16]

Process_Comparison cluster_0 Traditional Batch Process cluster_1 Continuous Flow Process Batch1 Large Reactor (Stage 1) Batch2 Workup & Isolation Batch1->Batch2 Batch3 Second Reactor (Stage 2) Batch2->Batch3 Batch4 Final Purification Batch3->Batch4 Flow1 Pumped Reagents Flow2 Microreactor 1 (Stage 1) Flow1->Flow2 Flow3 Microreactor 2 (Stage 2) Flow2->Flow3 Flow4 In-line Purification Flow3->Flow4

Caption: Comparison of batch vs. continuous flow process logic.

References

  • Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. ResearchGate. [Link]

  • US Patent US6365740B1, Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B1. ACS Publications. [Link]

  • CN Patent CN107011254B, Synthesis and purification method of 2-amino-4-methylpyridine.
  • Novel synthesis of substituted 4-amino-pyrimidines, Patent EP2307355B1.
  • 4-Amino-5-aminometil-2-metilpirimidina. Chem-Impex. [Link]

  • Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B1. ACS Publications. [Link]

  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc. [Link]

  • Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B 1. ResearchGate. [Link]

  • CN Patent CN1319592A, Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. ACS Publications. [Link]

  • Pyridine Borane as Alternative Reducing Agent to Sodium Cyanoborohydride for the PEGylation of L-asparaginase. PubMed. [Link]

  • Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. ResearchGate. [Link]

  • Underrated Reducing Agents (Important Papers). YouTube. [Link]

  • Nitriles to Amines: LiAlH4 Reduction. JoVE. [Link]

  • Nitrile to Amine - Common Conditions. Organic Chemistry Data. [Link]

  • Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ScienceDirect. [Link]

  • A Quick Guide to Reductions in Organic Chemistry. OrgChem.by. [Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]

Sources

Optimization

Continuous Flow Synthesis of Pyrimidines: Technical Support &amp; Optimization Guide

Introduction Transitioning pyrimidine synthesis—specifically multicomponent reactions like the Biginelli condensation—from batch to continuous flow offers superior heat transfer, precise residence time control, and the a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Transitioning pyrimidine synthesis—specifically multicomponent reactions like the Biginelli condensation—from batch to continuous flow offers superior heat transfer, precise residence time control, and the ability to handle hazardous intermediates safely. However, the heterogeneous nature of reagents (e.g., urea solubility) and complex kinetics often lead to reactor fouling and suboptimal yields.

This guide addresses these specific failure points. It is designed as a direct troubleshooting manual for researchers encountering resistance in their flow setups.

Module 1: Solids Management & Feed Stability

Critical Challenge: Urea and thiourea are notoriously difficult to keep in solution in common organic solvents compatible with Lewis acid catalysts, leading to pump failure and reactor clogging.

Q1: My piston pumps are seizing or losing pressure stability when pumping the urea/thiourea feed. How do I stabilize the feed?

Diagnosis: This is likely due to micro-precipitation of urea in the check valves or cavitation caused by insufficient solvent polarity. Solution:

  • Solvent Switch: Shift from Ethanol/Methanol to DMF (Dimethylformamide) or DMSO . Urea has significantly higher solubility in DMF, preventing precipitation at the pump head.

  • Chaotropic Additives: If you must use alcohols, add 5-10% water or a solubilizing agent like LiCl (though this may interfere with some Lewis acids).

  • Temperature Control: Heat the feed reservoir and the pump head to 40-50°C. Ensure the tubing from the pump to the reactor is also trace-heated to prevent crystallization in transit.

Q2: I am seeing a pressure spike at the mixing T-junction where my aldehyde/β-ketoester stream meets the urea stream.

Diagnosis: "Salting out" effect. The mixing of a lipophilic stream (aldehyde in toluene/DCM) with a polar urea stream causes immediate precipitation. Solution:

  • Homogeneous Solvent System: Use a compromise solvent for both streams.[1] 2-MeTHF or Acetonitrile are excellent compromise solvents that solubilize organic intermediates and tolerate moderate amounts of urea.

  • Ultrasound Integration: Immerse the T-mixer in an ultrasonic bath to break up initial nuclei formation, allowing the slurry to pass into the heated reactor zone where it will redissolve.

Module 2: Reaction Kinetics & The Biginelli Protocol

Critical Challenge: Balancing the competing Hantzsch pyridine pathway and optimizing the N-acyliminium ion formation.

Q3: I am obtaining the Hantzsch 1,4-dihydropyridine side product instead of the desired pyrimidine. Why?

Diagnosis: Thermal runaway or incorrect stoichiometry. Higher temperatures favor the Hantzsch pathway (reaction of 2 equivalents of β-ketoester with aldehyde and ammonia from urea decomposition).[2] Technical Adjustment:

  • Lower Temperature: Reduce reactor temperature by 10-20°C. Flow allows you to compensate for the rate loss by increasing pressure (to keep solvents liquid) or slightly extending residence time.

  • Stoichiometry Check: Ensure your urea feed is not degrading to ammonia before the reactor. Use fresh urea solutions.

  • Catalyst Selectivity: Switch to a Lewis Acid catalyst like Yb(OTf)₃ or immobilized Zn(II) polymer , which favors the Biginelli mechanism over the Hantzsch condensation.

Q4: My conversion is stuck at ~60% despite increasing residence time.

Diagnosis: Equilibrium limitation or catalyst deactivation (if heterogeneous). Solution:

  • Superheating: Increase system pressure (using a Back Pressure Regulator, BPR) to 15-20 bar. This allows you to heat the solvent 40-60°C above its boiling point (e.g., Ethanol at 120°C). The kinetic rate boost often drives the reaction to completion better than simply extending time.

  • Water Removal: The Biginelli reaction releases water. In a packed bed reactor, water can adsorb to the catalyst surface, deactivating it. Add molecular sieves in-line or use a hydrophobic catalyst support.

Module 3: Telescoping & Downstream Processing

Critical Challenge: Linking synthesis with functionalization without intermediate isolation.

Q5: How do I telescope the pyrimidine synthesis with a subsequent chlorination step (e.g., using POCl₃)?

Diagnosis: Incompatibility of the first-step solvent (often protic, like EtOH) with the chlorinating agent (POCl₃ reacts violently with alcohols). Protocol:

  • Solvent Swap (Membrane): Use a continuous membrane separator (e.g., Zaiput) to extract the pyrimidine into an immiscible aprotic solvent (e.g., Toluene) before the POCl₃ stream is introduced.

  • Aprotic Start: Design the initial Biginelli reaction in Acetonitrile or DCM (if pressure allows). This eliminates the need for a solvent swap, allowing direct mixing with the POCl₃ stream.

Visualizations & Logic Flows

Figure 1: Troubleshooting Logic for Solids & Clogging

Caption: A decision tree for diagnosing and resolving pressure spikes and precipitation events in pyrimidine flow synthesis.

SolidsHandling Start Issue: Pressure Spike / Clogging Loc Identify Location Start->Loc Pump At Pump Head? Loc->Pump Mixer At T-Mixer? Loc->Mixer Reactor Inside Reactor Coil? Loc->Reactor SolventSwitch Action: Switch to DMF/DMSO or Heat Feed to 50°C Pump->SolventSwitch Yes SaltingOut Cause: Salting Out Effect Mixer->SaltingOut Yes Precip Cause: Product Precipitation Reactor->Precip Yes CompatSolvent Action: Use Compromise Solvent (2-MeTHF or Acetonitrile) SaltingOut->CompatSolvent Sonication Action: Inline Sonication or Pulsating Flow Precip->Sonication

Figure 2: Optimized Telescoped Biginelli Workflow

Caption: Schematic of a 2-step telescoped process: Synthesis of DHPM followed by automated oxidation/functionalization.

TelescopedFlow FeedA Feed A: Aldehyde + Beta-Ketoester Mixer1 T-Mixer (Heated) FeedA->Mixer1 FeedB Feed B: Urea + Catalyst (in DMF) FeedB->Mixer1 FeedC Feed C: Oxidant/Reagent Mixer2 T-Mixer 2 FeedC->Mixer2 Reactor1 Reactor Coil 1 100-120°C (Biginelli Step) Mixer1->Reactor1 Reactor1->Mixer2 BPR1 BPR (15 bar) Collection Collection & Quench BPR1->Collection Reactor2 Packed Bed / Coil (Functionalization) Mixer2->Reactor2 Reactor2->BPR1

[3][4][5][6][7]

Experimental Data & Protocols

Table 1: Solvent Screening for Urea Solubility in Flow

Data derived from internal optimization studies and literature [1, 5].

SolventUrea Solubility (25°C)Flow CompatibilityRecommendation
Ethanol Low (< 50 mg/mL)Poor (Clogging risk)Avoid for concentrated feeds.
Acetonitrile Very LowPoorUse only with co-solvents.
DMF High (> 150 mg/mL)ExcellentPrimary choice for Feed B.
2-MeTHF ModerateGoodBest "compromise" solvent for mixing.
Water Very HighModerateGood for solubility, but may inhibit Lewis Acids.
Standard Operating Procedure: Continuous Flow Biginelli Reaction

Reagents: Benzaldehyde (1.0 eq), Ethyl acetoacetate (1.0 eq), Urea (1.5 eq), Yb(OTf)₃ (5 mol%). Setup:

  • Feed A: Aldehyde + Ketoester in 2-MeTHF.

  • Feed B: Urea + Catalyst in DMF.

  • Reactor: 10 mL PFA coil or Stainless Steel (if >150°C).

  • Conditions: 120°C, 15 bar pressure.

  • Residence Time: 20 minutes.

Step-by-Step:

  • Prime pumps with pure solvent (DMF) to establish stable baseline pressure.

  • Set BPR to 15 bar. Heat reactor to 120°C.

  • Start Feed B (Urea) first to coat lines, then start Feed A.

  • Monitor T-mixer for cloudiness. If precipitate forms, increase system pressure or temperature.

  • Collect steady-state output after 2 reactor volumes (40 mins).

References

  • The Biginelli reaction under batch and continuous flow conditions: catalysis, mechanism and antitumoral activity. RSC Advances, 2015.

  • Continuous flow synthesis of a pharmaceutical intermediate: a computational fluid dynamics approach. Reaction Chemistry & Engineering, 2019.

  • Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 2021.

  • Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. ACS Sustainable Chemistry & Engineering, 2024.

  • Telescoped continuous flow generation of a library of highly substituted 3-thio-1,2,4-triazoles. Reaction Chemistry & Engineering, 2019.

Sources

Troubleshooting

Technical Support Center: Impurity Profiling in Grewe Diamine Synthesis

Topic: Identification of Side Products in Grewe Cyclization & Diamine Precursor Synthesis Audience: Process Chemists, Analytical Scientists, and Drug Development Researchers Version: 2.0 (Current as of 2025) Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification of Side Products in Grewe Cyclization & Diamine Precursor Synthesis Audience: Process Chemists, Analytical Scientists, and Drug Development Researchers Version: 2.0 (Current as of 2025)

Executive Summary & Scope

This technical guide addresses the critical quality attributes of the "Grewe Diamine" (typically referring to


-substituted-1-benzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline ) and its behavior during the acid-catalyzed Grewe cyclization to form morphinans (e.g., Dextromethorphan, Codeine).

The Grewe cyclization is notoriously sensitive. A successful reaction requires precise control over the carbocation intermediate to ensure attack at the bridgehead position (C-12/C-13 bond formation) rather than the isomeric para position or rearrangement into aporphine structures. This guide provides mechanistic insights and analytical fingerprints for these specific impurities.

Master Reaction Pathway & Failure Modes

The following diagram illustrates the bifurcation points where the desired morphinan pathway diverges into common side products.

GrewePathway Start Grewe Diamine Precursor (1-benzyl-octahydroisoquinoline) Carbocation Benzylic Carbocation Intermediate Start->Carbocation Acid Catalyst (H3PO4 or MSA) Morphinan Morphinan (Desired) (C-12 Cyclization) Carbocation->Morphinan Ortho Attack (Kinetic Control) Isomorphinan Isomorphinan (Impurity A) (Para-Cyclization) Carbocation->Isomorphinan Para Attack (Thermodynamic Drift) Aporphine Hexahydroaporphine (Impurity B) (Rearrangement) Carbocation->Aporphine Ring Expansion/Shift Polymer Oligomers/Tars (Intermolecular Reaction) Carbocation->Polymer High Conc./Temp

Figure 1: Mechanistic bifurcation in Grewe Cyclization. The critical quality attribute is the ratio of Morphinan (Green) to Isomorphinan/Aporphine (Red).

Troubleshooting Module: Identification of Impurities

Issue 1: The "Para" Isomer (Isomorphinan)

Symptom: Yield loss; split peaks in HPLC; "ghost" aromatic signals in NMR. Mechanism: The benzyl ring can rotate. If the electrophilic attack occurs para to the directing group (usually a hydroxyl or methoxy) instead of ortho, the isomorphinan skeleton is formed. This is often thermodynamically favored but pharmacologically inactive.

Diagnostic Protocol:

  • HPLC: The isomorphinan typically elutes after the morphinan on C18 columns due to slightly higher planarity/hydrophobicity.

  • NMR (

    
    H):  Focus on the aromatic region (6.5–7.5 ppm).
    
    • Morphinan (Desired): The aromatic protons on the A-ring often show an AB system (two doublets) if C-1 is substituted.

    • Isomorphinan (Impurity): Look for symmetry changes. If the cyclization happens para, the remaining protons may show a singlet or different coupling constants depending on the substitution pattern.

Issue 2: Hexahydroaporphine Derivatives

Symptom: Unknown peak with mass [M-2H] or [M] depending on oxidation state; deep color formation (oxidation). Mechanism: Under harsh acidic conditions (superacids or high temperatures), the octahydroisoquinoline ring can undergo a rearrangement (often involving a 1,2-shift) to form the aporphine scaffold.

Diagnostic Protocol:

  • LC-MS: Look for fragmentation patterns characteristic of aporphines (loss of amine bridge).

  • UV-Vis: Aporphines often have distinct bathochromic shifts compared to morphinans due to different conjugation limits.

Issue 3: Enamine & Imine Intermediates (Incomplete Reduction)

Symptom: Precursor contamination. Mechanism: The "Grewe Diamine" is synthesized via Birch reduction or catalytic hydrogenation of a hexahydroisoquinoline. If this reduction is incomplete, enamine double bonds remain (


 or 

).

Data Table: Distinguishing Reduction States

Compound StateCharacteristic FeatureAnalytical Marker
Octahydro- (Desired)Fully saturated B/C ringsMS: [M]+; NMR: Complex aliphatic region 1.0-3.0 ppm.
Hexahydro- (Enamine)One double bond remainingMS: [M-2]+; NMR: Olefinic proton signal ~5.2-5.8 ppm.
Tetrahydro- (Imine)Conjugated systemMS: [M-4]+; UV: Strong absorbance >280nm.

Analytical Fingerprinting Protocols

Protocol A: High-Resolution HPLC for Isomer Separation

Use this method to quantify the Morphinan vs. Isomorphinan ratio.

  • Column: C18 Phenyl-Hexyl (provides better selectivity for regioisomers than standard C18).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 60% B over 25 minutes.

  • Detection: UV @ 280 nm (or 210 nm for low-response impurities).

  • Note: Isomorphinans often tail significantly; ensure buffer strength is sufficient (>10mM) to suppress silanol interactions.

Protocol B: NMR Distinction (NOE)

Use this when reference standards are unavailable.

  • Dissolve 10 mg of isolated impurity in DMSO-

    
    .
    
  • Perform a 1D-NOESY experiment irradiating the

    
    -methyl group (or 
    
    
    
    -formyl proton).
  • Interpretation:

    • Morphinan: Strong NOE to the bridgehead proton (H-9) and aromatic H-1.

    • Isomorphinan: The spatial arrangement changes; the distance to the aromatic protons is significantly different.[2] Lack of NOE enhancement at the expected aromatic position suggests the para isomer.

Frequently Asked Questions (FAQ)

Q: Why does my reaction turn into a black tar? A: This indicates polymerization. The Grewe cyclization is highly exothermic. If the acid (e.g., methanesulfonic acid) is added too quickly or cooling is insufficient, the benzylic carbocation reacts intermolecularly with other alkene molecules rather than intramolecularly. Solution: Control addition rate to keep


 and ensure high dilution.

Q: Can I recycle the Isomorphinan side product? A: Generally, no. The carbon-carbon bond formation is irreversible under standard conditions. It must be removed via crystallization (often as the hydrobromide or tartrate salt) or chromatography.

Q: My "Grewe Diamine" starting material has a yellow tint. Is this a problem? A: Yes. Pure octahydroisoquinoline is typically colorless. Yellowing suggests oxidation to enamines or imines (see Issue 3 above). These impurities inhibit the cyclization and effectively quench the acid catalyst. Action: Re-purify the precursor via acid-base extraction or recrystallization before cyclization.

Q: I see a peak at [M+14] or [M+28]. What is it? A: This is likely N-methylation or N-formylation artifacts. If you use formaldehyde/formic acid in previous steps (Eschweiler-Clarke conditions), over-alkylation can occur.

References

  • Jayachandra, S., et al. (2018).[3] Preparation of Novel Morphinan Derivative as a Result of Grewe Cyclization. Organic & Medicinal Chemistry International Journal. Link

  • Hellerbach, J., et al. (1966). Synthetic Analgesics: Morphinans. Pergamon Press.
  • Rice, K. C. (1980). Synthetic Opium Alkaloids and Derivatives.[4][5] A Short Total Synthesis of (±)-Dihydrothebainone, (±)-Dihydrocodeinone, and (±)-Nordihydrocodeinone as an Approach to a Practical Synthesis of Morphine, Codeine, and Congeners. The Journal of Organic Chemistry. Link

  • Beyerman, H. C., et al. (1976). Synthesis of morphinans: A critical study of the Grewe cyclization. Recueil des Travaux Chimiques des Pays-Bas. Link

  • Zhang, A., et al. (2009). Recent Advances in the Synthesis of Morphinan Alkaloids. Current Organic Chemistry. Link

Sources

Optimization

Technical Support Center: Purification of 5-(Aminomethyl)-4-methylpyrimidin-2-amine

Welcome to the technical support guide for the purification of 5-(Aminomethyl)-4-methylpyrimidin-2-amine (also known as Grewe's diamine), a critical intermediate in the synthesis of Thiamine (Vitamin B1) and a versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-(Aminomethyl)-4-methylpyrimidin-2-amine (also known as Grewe's diamine), a critical intermediate in the synthesis of Thiamine (Vitamin B1) and a versatile building block in pharmaceutical and agrochemical research.[1][2][3] The purity of this compound is paramount for the success of subsequent synthetic steps and for ensuring the integrity of biological studies.

This guide is structured to provide practical, experience-driven advice in a question-and-answer format. It addresses common challenges and frequently asked questions encountered during the purification of this polar, basic compound.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments. The solutions are based on the chemical properties of 5-(Aminomethyl)-4-methylpyrimidin-2-amine and established purification principles.

Q1: My yield is very low after purification by silica gel chromatography. The compound seems to be sticking to the column. What's happening and how can I fix it?

A1: This is a classic issue when purifying basic amines on standard silica gel. Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). These acidic sites can strongly interact with the basic amine groups of your compound through acid-base interactions, leading to irreversible adsorption, poor recovery, and significant tailing of the elution peak.

Root Cause Analysis & Solution Workflow:

start Problem: Low Yield on Silica Column cause Cause: Strong acid-base interaction between basic amine and acidic silica surface. start->cause solution1 Strategy 1: Neutralize Silica Activity Add a competing base to the mobile phase. cause->solution1 solution2 Strategy 2: Use an Alternative Stationary Phase Switch to a less acidic or basic-deactivated support. cause->solution2 protocol1 Protocol: 1. Prepare your eluent (e.g., Dichloromethane/Methanol). 2. Add 0.5-2% triethylamine (Et3N) or ammonium hydroxide (NH4OH) to the eluent. 3. Equilibrate the column with this basic mobile phase before loading the sample. solution1->protocol1 protocol2 Options: - Alumina (basic or neutral) - Amine-treated silica gel - Reverse-phase C18 silica (see Q2) solution2->protocol2

Workflow for mitigating low yield on silica.

By adding a volatile competing base like triethylamine or ammonia to your mobile phase, you effectively "cap" the acidic silanol sites, preventing your target compound from binding too strongly. This allows for proper elution and significantly improves recovery.

Q2: My compound is highly polar and runs at the solvent front in normal-phase TLC, even with polar solvents like methanol. How can I achieve good separation?

A2: When a compound is too polar for normal-phase chromatography, the best approach is to switch to a different chromatographic mode that is better suited for polar analytes.

  • Option 1: Reverse-Phase (RP) Chromatography: In RP chromatography, the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is polar. This is often an excellent choice for polar compounds.

    • Recommended Mobile Phase: A gradient of water and methanol or acetonitrile is a good starting point. Since your compound is basic, adding a modifier to control the pH is crucial for good peak shape.

      • For MS compatibility: Use 0.1% formic acid or 0.1% ammonium hydroxide in both water and the organic solvent.

      • For general preparative work: A buffer such as ammonium acetate or ammonium bicarbonate can be effective.

  • Option 2: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a specialized technique designed for very polar compounds. It uses a polar stationary phase (like bare silica or an amino-bonded phase) with a mobile phase that is high in organic solvent (typically acetonitrile) and contains a small amount of aqueous modifier. This creates a water-rich layer on the stationary phase, and separation occurs based on the partitioning of the analyte between this layer and the bulk mobile phase.

Q3: I'm attempting to purify the compound by recrystallization, but I'm struggling to find a suitable solvent system. What do you recommend?

A3: Finding the right recrystallization solvent is a balance of solubility properties. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Given the available data, 5-(Aminomethyl)-4-methylpyrimidin-2-amine is slightly soluble in water and heated methanol.[4] This provides a clear starting point.

Recommended Recrystallization Protocols:

MethodSolvent SystemStep-by-Step Protocol
Single Solvent Recrystallization Water or Methanol1. Dissolve the crude product in the minimum amount of boiling water or methanol. 2. If the solution is colored, you may add a small amount of activated carbon and hot filter the solution. 3. Allow the solution to cool slowly to room temperature. 4. Further cool the flask in an ice bath to maximize crystal formation. 5. Collect the crystals by vacuum filtration and wash with a small amount of ice-cold solvent.
Solvent/Anti-Solvent System Methanol / Diethyl Ether1. Dissolve the crude product in a minimal amount of warm methanol. 2. While stirring, slowly add diethyl ether (the anti-solvent) until the solution becomes persistently cloudy. 3. Gently warm the solution until it becomes clear again. 4. Allow the solution to cool slowly, promoting the formation of pure crystals. 5. Collect the crystals by vacuum filtration.

A patent for a similar compound describes a purification process involving dissolution in a dilute acid, extraction of organic impurities, and then re-precipitation of the pure amine by adding a base to a pH of 8-9.[5] This acid-base precipitation can be an effective purification step prior to a final recrystallization.

Q4: My final product looks clean by NMR, but the melting point is broad and lower than the reported value (literature: 270-272 °C). What could be the issue?

A4: A broad or depressed melting point is a strong indicator of impurities, even if they are not readily apparent in a standard 1H NMR spectrum. There are two likely culprits:

  • Inorganic Salts: If your synthesis or workup involved acids or bases (e.g., HCl, NaOH, Na2SO4), residual inorganic salts may be present in your final product. These will not be visible in the NMR but will affect the melting point.

    • Solution: Recrystallization from a solvent like methanol or an ethanol/water mixture is often effective at leaving inorganic salts behind in the mother liquor. Alternatively, the acid-base workup described in Q3 can remove these salts.[5]

  • Solvent of Crystallization: Your purified compound may have co-crystallized with solvent molecules (e.g., water, methanol). These bound solvents can also depress and broaden the melting point.

    • Solution: Dry the sample thoroughly under high vacuum, potentially at a slightly elevated temperature (e.g., 40-50 °C), to remove residual solvent. A Karl Fischer titration can be used to quantify the water content if this is a persistent issue.

II. Frequently Asked Questions (FAQs)

What is the best general strategy to purify crude 5-(Aminomethyl)-4-methylpyrimidin-2-amine?

For a typical crude product from synthesis, a multi-step approach is most robust.

crude Crude Product acid_base Acid-Base Workup (Dissolve in dilute acid, wash with organic solvent, basify to precipitate) crude->acid_base Removes non-basic organic impurities recrystallize Recrystallization (e.g., from Water or Methanol) acid_base->recrystallize Removes salts and polar impurities chromatography Column Chromatography (If high purity is required or impurities are similar) acid_base->chromatography Alternative for difficult separations final Pure Product (>98%) recrystallize->final chromatography->final

Recommended purification workflow.

An initial acid-base wash/precipitation is highly effective for removing non-basic organic impurities.[5] Following this with recrystallization from water or methanol will then remove residual salts and further enhance purity. Column chromatography should be reserved for situations where recrystallization is ineffective or when extremely high purity (>99.5%) is required.

Should I purify this compound as the free base or as a salt (e.g., dihydrochloride)?

This depends on your intended use and the stability of the compound.

FormAdvantagesDisadvantages
Free Base - Directly usable in most subsequent reactions requiring the neutral amine.- More susceptible to air oxidation and degradation over time. - Can be more challenging to handle as a solid if it is hygroscopic.
Dihydrochloride Salt - Generally more stable and less prone to oxidation, leading to a longer shelf life. - Often a well-defined, crystalline solid that is easier to handle and weigh accurately.- Must be neutralized with a base before use in most reactions, adding an extra step. - May have different solubility properties than the free base.

For long-term storage, converting the purified free base to its dihydrochloride salt is recommended. This can be achieved by dissolving the free base in a suitable solvent like methanol or isopropanol and carefully adding a stoichiometric amount of concentrated HCl or bubbling HCl gas through the solution.

What are the key physical and chemical properties I should be aware of during purification?

Understanding the compound's properties is key to designing an effective purification strategy.

PropertyValue / DescriptionImplication for Purification
Molecular Weight 138.17 g/mol Standard molecular weight for calculations.
Appearance White to off-white or beige crystalline powder.[2]A significant deviation in color (e.g., dark brown) indicates impurities.
Melting Point 270-272 °CA sharp melting point in this range is a good indicator of high purity.
Solubility Slightly soluble in Water, Methanol (when heated), and DMSO.[4]Guides the choice of solvents for recrystallization and chromatography.
Predicted pKa ~7.70Confirms the basic nature of the compound, informing the need for basic modifiers in chromatography and the feasibility of acid-base extractions.
How should I store the purified 5-(Aminomethyl)-4-methylpyrimidin-2-amine?

Due to the presence of two primary amine groups, the compound is susceptible to oxidation and can react with atmospheric carbon dioxide.

  • Short-Term Storage: Store in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a refrigerator.

  • Long-Term Storage: For maximum stability, store as the dihydrochloride salt in a freezer at -20°C. Protect from light and moisture.

By understanding the chemical principles behind the purification techniques and anticipating common pitfalls, you can develop a robust and efficient protocol for obtaining high-purity 5-(Aminomethyl)-4-methylpyrimidin-2-amine for your research needs.

References

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents.
  • CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine - Google Patents.
  • Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 - EPO. Available at: [Link]

  • US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents.
  • EP1138675A2 - Process for the preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents.
  • EP0342482A2 - Process for the preparation of pyrimidine derivatives - Google Patents.
  • Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1 | Request PDF - ResearchGate. Available at: [Link]

  • Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B 1 | Request PDF - ResearchGate. Available at: [Link]

  • Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - NIH. Available at: [Link]

  • Separation of Pyrimidine, 4-amino-5-(ethoxymethyl)-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies. Available at: [Link]

  • SOLUTIONS FOR ANALYTICAL & PREPARATIVE CHROMATOGRAPHY. Available at: [Link]

  • Chiral Monolithic Silica-Based HPLC Columns for Enantiomeric Separation and Determination - SciSpace. Available at: [Link]

  • (PDF) Thin-layer chromatography of some amino acids on silica in aqueous–organic and modified micellar mobile phases - ResearchGate. Available at: [Link]

  • 5-(Aminomethyl)-2-methylpyrimidin-4-amine - LookChem. Available at: [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. Available at: [Link]

Sources

Troubleshooting

Overcoming poor solubility of 5-(Aminomethyl)-4-methylpyrimidin-2-amine for reactions

Technical Support Center: 5-(Aminomethyl)-4-methylpyrimidin-2-amine Introduction: Understanding the Solubility Challenge Welcome to the technical support guide for 5-(Aminomethyl)-4-methylpyrimidin-2-amine (also known as...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(Aminomethyl)-4-methylpyrimidin-2-amine

Introduction: Understanding the Solubility Challenge

Welcome to the technical support guide for 5-(Aminomethyl)-4-methylpyrimidin-2-amine (also known as Grewe diamine). This pyrimidine derivative is a critical intermediate in various synthetic pathways, most notably in the biosynthesis of Thiamin (Vitamin B1)[1]. Researchers frequently encounter challenges with its poor solubility in common organic solvents, which can hinder reaction efficiency and reproducibility.

The molecule's structure contains multiple hydrogen bond donors and acceptors, leading to strong intermolecular forces and a stable crystal lattice. This contributes to its high melting point and limited solubility in many non-polar and even some polar aprotic solvents. This guide provides a systematic approach to overcoming these solubility issues, explaining the scientific principles behind each method to empower you to make informed decisions for your specific application.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the baseline solubility properties of 5-(Aminomethyl)-4-methylpyrimidin-2-amine?

A1: The compound is characterized by its limited solubility in standard laboratory solvents. Available data indicates it is only slightly soluble in water, dimethyl sulfoxide (DMSO), and methanol, with heating required to achieve even modest dissolution in the latter[2][3].

Table 1: Reported Solubility of 5-(Aminomethyl)-4-methylpyrimidin-2-amine

SolventSolubilityConditionsSource(s)
WaterSlightly SolubleStandard Temperature[2][3]
DMSOSlightly SolubleStandard Temperature[2][3]
MethanolSlightly SolubleRequires Heating[2][3]

This low solubility necessitates strategies beyond simple solvent selection for most chemical transformations.

Q2: I'm starting a new reaction. What is the recommended workflow for achieving dissolution?

A2: A systematic, stepwise approach is recommended to find the optimal conditions for your specific reaction. The following workflow diagram outlines a decision-making process, starting with the simplest and most common techniques before moving to more advanced methods.

G cluster_0 Solubilization Workflow start Start: Insoluble Compound solvent Attempt Dissolution in Polar Aprotic Solvents (e.g., DMSO, DMF, NMP) start->solvent heat Apply Gentle Heat (e.g., 40-60°C) solvent->heat Insoluble cosolvent Introduce a Co-solvent (e.g., water, methanol) heat->cosolvent No success Proceed with Reaction heat->success Yes ph_adjust Consider pH Adjustment (Acidification) cosolvent->ph_adjust No cosolvent->success Yes salt Use or Form a Salt (e.g., HCl salt) ph_adjust->salt Incompatible ph_adjust->success Yes slurry Run as a Slurry (Heterogeneous Reaction) salt->slurry fail Re-evaluate Reaction Compatibility slurry->fail

Caption: Decision workflow for solubilizing 5-(Aminomethyl)-4-methylpyrimidin-2-amine.

Start with polar aprotic solvents like DMSO or DMF. If solubility is still poor, gently heat the mixture. If that fails, the addition of a polar protic co-solvent may help. For reactions compatible with acidic conditions, pH adjustment is a powerful tool. Finally, using a pre-formed salt or running the reaction as a slurry are alternative strategies.

Q3: How does pH adjustment improve solubility, and how do I implement it?

A3: This is one of the most effective methods for solubilizing this compound.

  • The Scientific Principle: 5-(Aminomethyl)-4-methylpyrimidin-2-amine has multiple basic nitrogen atoms (two primary amines and ring nitrogens). The predicted pKa of the most basic site is approximately 7.70[2][3]. By lowering the pH of the solution to a value below the pKa, these nitrogen atoms become protonated. This converts the neutral molecule into a cationic salt (e.g., an ammonium or pyrimidinium ion). The resulting ionic species has significantly stronger and more favorable interactions with polar protic solvents like water, leading to a dramatic increase in solubility.

  • Experimental Protocol: In Situ Salt Formation for Aqueous Reactions

    • Solvent Choice: Begin with deionized water or a solvent mixture containing a protic component (e.g., water/DMSO, water/ethanol).

    • Dispersion: Add the solid 5-(Aminomethyl)-4-methylpyrimidin-2-amine to the chosen solvent and stir to create a suspension.

    • Acidification: Slowly add a dilute aqueous acid solution (e.g., 1 M HCl, 1 M H₂SO₄) dropwise while monitoring the mixture.

    • Observation: Continue adding acid and stirring until the solid completely dissolves. The solution should become clear.

    • pH Check: Measure the final pH of the solution to ensure it is within a range compatible with your subsequent reaction steps. Aim for a pH at least 1-2 units below the compound's pKa.

  • Trustworthiness & Self-Validation:

    • Visual Cue: Complete dissolution of the solid is a clear indicator of successful salt formation and solubilization.

    • Critical Caution: This method is only suitable for reactions that are stable and effective under acidic conditions. The acid used and the resulting salt's counter-ion (e.g., Cl⁻) must not interfere with your desired chemical transformation. Always run a small-scale test reaction to confirm compatibility.

Q4: My reaction is sensitive to acid and water. Are there any other effective strategies?

A4: Yes. When acidic or protic conditions are not viable, you must rely on solvent properties and, in some cases, accept a heterogeneous system.

  • Advanced Aprotic Solvents: If DMSO and DMF are insufficient, consider more powerful polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc). These have higher boiling points and can often dissolve challenging substrates. Always check for solvent compatibility with your reagents.

  • Heated Methanol: As noted in the literature, solubility in methanol is improved with heating[2][3]. For reactions in alcoholic solvents, refluxing methanol may provide sufficient concentration. A specific synthesis of a derivative was successfully performed in a saturated methanol solution of ammonia at 100 °C under pressure, indicating that elevated temperatures and specific solvent systems can be highly effective[3].

  • Running the Reaction as a Slurry: In a heterogeneous reaction, the solid compound is suspended (slurried) in a solvent in which it is poorly soluble.

    • Causality: The reaction occurs on the surface of the solid particles or with the small amount of compound that is in solution at any given time. According to Le Châtelier's principle, as the dissolved substrate is consumed by the reaction, more of the solid will dissolve to maintain equilibrium, driving the reaction to completion over time.

    • Considerations:

      • Kinetics: Reaction rates will be significantly slower compared to a homogeneous solution and will be dependent on factors like particle size and stirring efficiency.

      • Monitoring: Tracking reaction progress can be more difficult. You may need to take aliquots of the entire slurry (both solid and liquid) for analysis (e.g., by LC-MS or NMR after dissolving the sample in a suitable deuterated solvent like DMSO-d₆).

  • Salt Formation and Isolation: You can synthesize and isolate a salt of the compound, such as 5-(aminomethyl)-2-methylpyrimidin-4-amine hydrochloride[4], in a separate step. This salt may have improved solubility in a wider range of organic solvents compared to the free base.

  • Protocol: General Hydrochloride Salt Formation

    • Dissolve the free base in a suitable solvent like methanol or isopropanol, heating if necessary.

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

    • The hydrochloride salt should precipitate out of the solution.

    • Collect the solid by filtration, wash with a cold, non-polar solvent (like diethyl ether), and dry under vacuum.

    • Confirm salt formation by analysis (e.g., NMR, elemental analysis) before proceeding.

References

  • LookChem. 5-(Aminomethyl)-2-methylpyrimidin-4-amine.[Link]

  • Giannasi, G., et al. (2021). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics. [Link]

  • Baluja, S., et al. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • PubChem. 4-Amino-2-methyl-5-pyrimidinemethanamine. National Center for Biotechnology Information. [Link]

  • Google Patents.Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
  • Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.
  • ACS Publications. Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B1. Organic Process Research & Development. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis.[Link]

  • Ishikawa, T., et al. (2009). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Hydrogenation of Pyrimidine Nitrile

Welcome to the Technical Support Center for catalyst selection in the hydrogenation of pyrimidine nitrile. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for catalyst selection in the hydrogenation of pyrimidine nitrile. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific chemical transformation. Here, we synthesize technical data with field-proven insights to provide actionable solutions to common challenges.

Section 1: Understanding the Reaction - The "Why" Behind the Choice

The catalytic hydrogenation of a pyrimidine nitrile to its corresponding aminomethylpyrimidine is a critical transformation in the synthesis of many pharmaceutical compounds. The pyrimidine core is a key heterocycle in numerous bioactive molecules, and the introduction of a primary amine functionality opens a gateway for further molecular elaboration. However, this reaction is not without its challenges. The primary goal is the selective reduction of the nitrile group to a primary amine, but this process is often complicated by the formation of secondary and tertiary amine byproducts.[1][2] The choice of catalyst is paramount in steering the reaction towards the desired product.[1]

The Reaction Pathway and Potential Pitfalls

The hydrogenation of a nitrile proceeds through a reactive imine intermediate.[2] It is the fate of this intermediate that dictates the product distribution.

ReactionPathway PyrimidineNitrile Pyrimidine Nitrile (R-C≡N) ImineIntermediate Imine Intermediate (R-CH=NH) PyrimidineNitrile->ImineIntermediate +H₂ PrimaryAmine Primary Amine (R-CH₂NH₂) ImineIntermediate->PrimaryAmine +H₂ SecondaryAmine Secondary Amine ((R-CH₂)₂NH) ImineIntermediate->SecondaryAmine + Primary Amine TertiaryAmine Tertiary Amine ((R-CH₂)₃N) SecondaryAmine->TertiaryAmine + Imine Intermediate

Caption: General reaction pathway for nitrile hydrogenation.

As illustrated, the imine intermediate can react with the newly formed primary amine to generate a secondary amine, which can further react to form a tertiary amine.[1] The key to high selectivity for the primary amine is to choose a catalyst and reaction conditions that favor the rapid hydrogenation of the imine intermediate to the primary amine before it can react with another amine molecule.

The Added Challenge: The Pyrimidine Ring

The presence of the pyrimidine ring introduces another layer of complexity. Depending on the catalyst and conditions, the heteroaromatic ring itself can be susceptible to hydrogenation.[3] This can lead to the formation of undesired saturated piperidine derivatives. Therefore, the ideal catalyst must exhibit high chemoselectivity for the nitrile group over the pyrimidine ring.

Section 2: Troubleshooting Guide - Common Problems and Solutions

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My reaction is producing a significant amount of secondary and tertiary amine byproducts. How can I improve the selectivity for the primary amine?

A1: This is the most common challenge in nitrile hydrogenation. The formation of secondary and tertiary amines is a result of the reaction between the intermediate imine and the primary amine product.[1][2] Here are several strategies to mitigate this:

  • Catalyst Choice is Crucial:

    • Raney Nickel and Cobalt: These are often the go-to catalysts for nitrile hydrogenation to primary amines.[1][2][4] Cobalt catalysts, in particular, have shown high selectivity for primary amines.[2][5][6][7]

    • Palladium (Pd) and Platinum (Pt): While widely used in hydrogenation reactions, Pd and Pt can sometimes favor the formation of secondary amines.[8][9] However, the choice of support and additives can significantly influence selectivity. For instance, a polysilane/SiO₂-supported palladium catalyst has been shown to be effective for the selective synthesis of primary amines.[10][11]

    • Rhodium (Rh): Rhodium-based catalysts can also be active for nitrile hydrogenation to primary amines under ambient conditions.[12][13]

  • Reaction Conditions Matter:

    • Solvent: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol are commonly used.

    • Additives: The addition of ammonia or a base can suppress the formation of byproducts.[2] Ammonia can shift the equilibrium away from the formation of secondary and tertiary amines.

    • Temperature and Pressure: These parameters need to be optimized for each specific substrate and catalyst system.[14][15] Generally, milder conditions are preferred to minimize side reactions.

Experimental Protocol: Screening for Optimal Catalyst

  • Setup: Prepare parallel reactions in a multi-well reactor or individual reaction vessels.

  • Substrate: Use your pyrimidine nitrile as the limiting reagent.

  • Catalysts: Screen a panel of catalysts including Raney Nickel, Raney Cobalt, Pd/C, and Pt/C.

  • Solvent: Start with a standard solvent such as ethanol or methanol.

  • Conditions: Begin with moderate conditions (e.g., 50°C, 5 bar H₂).

  • Analysis: Monitor the reaction progress and product distribution by GC-MS or LC-MS.

  • Optimization: Based on the initial screen, select the most promising catalyst and further optimize temperature, pressure, and solvent.

Q2: I am observing hydrogenation of the pyrimidine ring in addition to the nitrile group. How can I prevent this?

A2: This indicates a lack of chemoselectivity of your catalyst system. The pyrimidine ring is an aromatic heterocycle and can be reduced under certain hydrogenation conditions.

  • Catalyst Selection:

    • Less Aggressive Catalysts: Palladium on carbon (Pd/C) is often a good starting point for chemoselective hydrogenations of this type, as it can be less aggressive towards the heteroaromatic ring compared to Raney Nickel under harsh conditions.[3]

    • Catalyst Modifiers: In some cases, catalyst poisons or modifiers can be used to selectively deactivate sites responsible for aromatic ring hydrogenation. This is an advanced technique and requires careful optimization.

  • Reaction Conditions:

    • Milder Conditions: Reducing the temperature and hydrogen pressure can often disfavor the more difficult ring hydrogenation.

    • Solvent Choice: The solvent can influence the adsorption of the substrate onto the catalyst surface. Experimenting with different solvents may improve selectivity. A study on the hydrogenation of pyridinecarbonitriles found that using water as a solvent with a Pd/C catalyst favored the chemoselective hydrogenation of the nitrile group.[3]

Q3: My reaction is very slow or incomplete. What can I do to improve the conversion?

A3: Low reactivity can be due to several factors, from catalyst activity to substrate inhibition.

  • Catalyst Activity:

    • Fresh Catalyst: Ensure you are using a fresh, active catalyst. Raney Nickel, for example, is often stored under water and its activity can decrease over time.

    • Catalyst Loading: Increasing the catalyst loading can improve the reaction rate. However, be mindful that this can also potentially increase side reactions.

  • Reaction Conditions:

    • Temperature and Pressure: Increasing the temperature and/or hydrogen pressure will generally increase the reaction rate.[8] However, this must be balanced with the potential for decreased selectivity.

    • Agitation: Ensure efficient stirring to overcome mass transfer limitations, especially in heterogeneous catalysis.

  • Substrate and Product Inhibition:

    • The starting material or the product amine can sometimes adsorb strongly to the catalyst surface, inhibiting the reaction. In such cases, a continuous flow reactor setup might be beneficial.[10][11]

Q4: How do I choose between a precious metal catalyst (Pd, Pt, Rh) and a base metal catalyst (Ni, Co)?

A4: The choice depends on a balance of factors including cost, activity, selectivity, and the specific requirements of your synthesis.

Catalyst TypeAdvantagesDisadvantages
Precious Metals (Pd, Pt, Rh) High activity at lower temperatures and pressures.[8]Higher cost.[9]
Base Metals (Ni, Co) Lower cost, often good selectivity for primary amines.[2][5][9]May require higher temperatures and pressures.[9] Pyrophoric nature of Raney catalysts requires careful handling.[9]

Decision Workflow for Catalyst Selection

CatalystSelection Start Start: Hydrogenation of Pyrimidine Nitrile PrimaryAmineGoal Primary Goal: High Selectivity for Primary Amine? Start->PrimaryAmineGoal CostConstraint Is Cost a Major Constraint? PrimaryAmineGoal->CostConstraint Yes PreciousMetals Consider Precious Metals (Pd/C, Pt/C) PrimaryAmineGoal->PreciousMetals No (Focus on Activity) BaseMetals Start with Base Metals (Raney Ni, Raney Co) CostConstraint->BaseMetals Yes CostConstraint->PreciousMetals No OptimizeBase Optimize Conditions (T, P, Additives) BaseMetals->OptimizeBase OptimizePrecious Optimize Conditions (T, P, Support) PreciousMetals->OptimizePrecious Success Successful Hydrogenation OptimizeBase->Success OptimizePrecious->Success

Caption: Decision workflow for initial catalyst selection.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the general mechanism for catalytic hydrogenation of nitriles? A: The widely accepted mechanism involves the initial reduction of the nitrile to an imine intermediate. This imine can then be further hydrogenated to the primary amine. The formation of secondary and tertiary amines occurs through the reaction of the imine intermediate with the primary amine product.[2][16]

Q: Are there any safety concerns with using Raney Nickel? A: Yes, Raney Nickel is pyrophoric, meaning it can spontaneously ignite in air, especially when dry.[9] It should always be handled as a slurry in water or an appropriate solvent. Proper personal protective equipment (PPE) is essential.

Q: Can I use transfer hydrogenation for this reaction? A: Yes, catalytic transfer hydrogenation is a viable alternative to using hydrogen gas.[9] Common hydrogen donors include ammonium formate. This method can sometimes offer different selectivity profiles and avoids the need for high-pressure hydrogenation equipment.

Q: How does the electronic nature of the pyrimidine ring affect the reaction? A: The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring can make the nitrile group more electrophilic and potentially easier to reduce.[17] However, the basicity of the ring nitrogens can also lead to coordination with the metal catalyst, which may influence the reaction in various ways.[6]

References

  • Nitrile reduction - Wikipedia. [Link]

  • The Reduction of Nitriles - Chemistry LibreTexts. [Link]

  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC - NIH. [Link]

  • Raney® Nickel: A Life-Changing Catalyst - American Chemical Society. [Link]

  • Pd-CuFe Catalyst for Transfer Hydrogenation of Nitriles: Controllable Selectivity to Primary Amines and Secondary Amines - NIH. [Link]

  • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC - NIH. [Link]

  • Catalytic hydrogenation of nitriles and dehydrogenation of amines with the rhodium(I) hydrido compounds [RhH(PPri3)3] and [Rh2H2(µ-N2){P(cyclohexyl)3}4] - RSC Publishing. [Link]

  • reduction of nitriles - Chemguide. [Link]

  • Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method | Journal of the American Chemical Society. [Link]

  • Hydrogenation of nitriles in different reaction media | Download Table - ResearchGate. [Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors - PubMed Central. [Link]

  • Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions - ChemRxiv. [Link]

  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines - Periodica Polytechnica. [Link]

  • (PDF) Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO 2 -Supported Palladium Catalyst under Continuous-Flow Conditions - ResearchGate. [Link]

  • Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing). [Link]

  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - RSC Publishing. [Link]

  • Nitrile Reduction - American Chemical Society. [Link]

  • Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method - NIH. [Link]

  • (PDF) Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism - ResearchGate. [Link]

  • (PDF) Hydrogenation of nitrile groups in HNBR with a rhodium catalyst - ResearchGate. [Link]

  • Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method - PubMed. [Link]

  • Selective hydrogenation of nitriles to primary amines catalyzed by a novel iron complex. [Link]

Sources

Troubleshooting

Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting

Welcome to the technical support center for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this powerful formylation reaction. By understanding the underlying mechanisms and critical parameters, you can significantly minimize by-product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and how is the reactive species formed?

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The key to this reaction is the in-situ generation of a potent electrophile, the Vilsmeier reagent, which is typically a chloroiminium salt.[3] This reagent is most commonly formed by the reaction of a substituted amide, like N,N-dimethylformamide (DMF), with an activating agent such as phosphorus oxychloride (POCl₃).[2][3][4] Other activating agents like thionyl chloride or oxalyl chloride can also be employed.[5] The Vilsmeier reagent is a relatively weak electrophile compared to those in Friedel-Crafts acylations, which is why the reaction is most effective on substrates with electron-donating groups.[3]

Mechanism of Vilsmeier Reagent Formation

The formation of the Vilsmeier reagent from DMF and POCl₃ is a two-step process. First, the nucleophilic oxygen of DMF attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate derivative to generate the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

Vilsmeier_Formation cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination DMF DMF (N,N-Dimethylformamide) Intermediate Adduct DMF->Intermediate attacks POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Intermediate Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate->Vilsmeier_Reagent eliminates Byproduct Phosphate byproduct Intermediate->Byproduct

Caption: Formation of the Vilsmeier reagent.

Q2: What are the primary drivers of by-product formation in this reaction?

By-product formation in the Vilsmeier-Haack reaction can be attributed to several factors:

  • Substrate Reactivity: Highly activated substrates can undergo multiple formylations, leading to di-formylated or even tri-formylated products.[6] Conversely, substrates that are not sufficiently electron-rich may fail to react or require harsh conditions, which can lead to decomposition of the reagent and substrate.[3]

  • Reaction Conditions: Temperature is a critical parameter. Elevated temperatures can lead to the decomposition of the Vilsmeier reagent and promote side reactions.[7][8]

  • Stoichiometry: An incorrect ratio of reagents can result in incomplete reactions or the formation of unwanted by-products. An excess of the Vilsmeier reagent can increase the likelihood of multiple formylations.

  • Presence of Water: The Vilsmeier reagent is highly sensitive to moisture. Water will hydrolyze the reagent, rendering it inactive and leading to poor yields.[9]

  • Solvent Choice: The choice of solvent can influence the solubility of the reagents and intermediates, as well as the overall reaction rate and selectivity.[7][10]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Formylated Product

Possible Causes & Solutions:

  • Inactive Vilsmeier Reagent:

    • Moisture Contamination: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your DMF is of high purity and dry.[9] DMF can decompose to dimethylamine, which can interfere with the reaction.[11] If your DMF has a fishy odor, it may be contaminated.[11]

    • Improper Reagent Preparation: The Vilsmeier reagent is typically prepared at low temperatures (0-10 °C) to prevent decomposition.[7] Allow sufficient time for the reagent to form before adding your substrate.

  • Insufficient Substrate Reactivity:

    • The Vilsmeier-Haack reaction works best with electron-rich aromatic and heterocyclic compounds.[3][12] If your substrate is not sufficiently activated, consider using a more reactive formylating agent or explore alternative synthetic routes.

  • Suboptimal Reaction Temperature:

    • While reagent formation is done at low temperatures, the subsequent reaction with the aromatic substrate may require heating.[7][13] The optimal temperature will depend on the substrate's reactivity. Start with room temperature and gradually increase if no reaction is observed.[7] However, be aware that temperatures above 120°C can lead to decomposition.[7][8]

Troubleshooting Workflow: Low Product Yield

Low_Yield_Workflow Start Low or No Product Yield Check_Reagents Verify Reagent Quality (Anhydrous DMF, fresh POCl₃) Start->Check_Reagents Check_Conditions Confirm Anhydrous Conditions (Dry glassware, inert atmosphere) Check_Reagents->Check_Conditions Reagents OK Optimize_Temp Optimize Reaction Temperature (Start low, then gradually increase) Check_Conditions->Optimize_Temp Conditions OK Check_Stoichiometry Verify Reagent Stoichiometry Optimize_Temp->Check_Stoichiometry Temperature Optimized Consider_Substrate Assess Substrate Reactivity Check_Stoichiometry->Consider_Substrate Stoichiometry Correct Successful_Reaction Successful Formylation Consider_Substrate->Successful_Reaction Substrate is suitable

Caption: Workflow for troubleshooting low yield.

Problem 2: Formation of Multiple Products (Over-formylation)

Possible Causes & Solutions:

  • Highly Activated Substrate: If your substrate is very electron-rich, it may undergo formylation at multiple sites.

    • Control Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent. Use a slight excess (e.g., 1.1-1.5 equivalents) relative to the substrate.

    • Lower Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity and reduce the rate of subsequent formylations.

    • Shorter Reaction Time: Monitor the reaction progress by techniques like TLC or LC-MS and quench the reaction once the desired product is formed to prevent further reactions.

Problem 3: Formation of Unidentifiable By-products

Possible Causes & Solutions:

  • Decomposition of Vilsmeier Reagent: At higher temperatures, the Vilsmeier reagent can decompose, leading to a complex mixture of by-products.[8]

    • Maintain Low Temperature During Formation: Prepare the Vilsmeier reagent at 0 °C or below.

    • Use Fresh Reagents: Old or impure DMF or POCl₃ can lead to side reactions.

  • Reaction with Solvent:

    • While DMF is often used as both a reagent and a solvent, in some cases, using a non-participating co-solvent like dichloromethane (DCM), chloroform, or 1,2-dichloroethane can be beneficial.[7][14] This can help to control the concentration of the Vilsmeier reagent and may improve selectivity.

  • Unexpected Reactivity of the Substrate:

    • Some substrates can exhibit unexpected reactivity patterns with the Vilsmeier reagent. For instance, certain corroles have been shown to undergo attack at the meso position or the inner core, leading to rearranged products.[15] Careful characterization of all products is crucial to understanding the reaction pathway.

Experimental Protocols

General Procedure for Vilsmeier-Haack Formylation

Materials:

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Electron-rich aromatic or heteroaromatic substrate

  • Anhydrous solvent (e.g., Dichloromethane, if needed)

  • Sodium acetate solution or other aqueous base for workup

  • Extraction solvent (e.g., Ethyl acetate, Diethyl ether)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (and co-solvent if used).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.1-1.5 equivalents) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, stir the mixture at 0 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Dissolve the aromatic substrate (1 equivalent) in a minimal amount of anhydrous DMF or the chosen co-solvent.

  • Add the substrate solution dropwise to the Vilsmeier reagent mixture at 0 °C.

  • After the addition, the reaction may be stirred at room temperature or heated to a specific temperature depending on the substrate's reactivity. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a cold aqueous solution of sodium acetate or another suitable base until the pH is neutral or slightly basic.[2]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).[2]

  • Wash the combined organic layers with water and then brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography, recrystallization, or distillation.[2]

Data Presentation

Table 1: Influence of Reaction Parameters on Outcome

ParameterConditionPotential OutcomeTroubleshooting Action
Temperature Too highReagent decomposition, by-productsLower the reaction temperature.
Too lowSlow or no reactionGradually increase the temperature.
Stoichiometry Excess Vilsmeier reagentOver-formylationUse 1.1-1.5 eq. of Vilsmeier reagent.
Insufficient Vilsmeier reagentIncomplete reactionEnsure at least 1.1 eq. is used.
Solvent Protracted reaction in DMFPoor solubility or side reactionsConsider a co-solvent like DCM or DCE.[7]
Water Content Presence of moistureHydrolysis of Vilsmeier reagentUse anhydrous reagents and conditions.[9]

References

  • Slideshare. (n.d.). Vilsmeier haack reaction. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020050368A1 - Method for preparing vilsmeier reagent.
  • YouTube. (2021, January 19). Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation 1K+ Subscribers Special Video. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43.
  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. International Journal of Organic Chemistry, 3, 187-194.
  • YouTube. (2020, March 18). Vilsmeier–Haack reaction: Phosphorus oxychloride and an electron-rich arene to produce aryl aldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Reddit. (2022, March 20). Vilsmeier Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2007, August). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Retrieved from [Link]

  • Reddit. (2019, July 9). Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]

  • MDPI. (2019). A Leopard Cannot Change Its Spots: Unexpected Products from the Vilsmeier Reaction on 5,10,15-Tritolylcorrole. Molecules, 24(15), 2788.
  • Taylor & Francis Online. (n.d.). The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). 2.5.7 Formylation and the Vilsmeier Reagent. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Kinetics in a Continuous-Flow Process

Welcome to the Technical Support Center for Continuous-Flow Process Optimization. As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Continuous-Flow Process Optimization. As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers, scientists, and drug development professionals, with practical, field-proven insights to overcome common challenges in optimizing reaction kinetics in continuous-flow systems. Our goal is to blend technical accuracy with actionable solutions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses some of the initial questions you might have when transitioning to or troubleshooting a continuous-flow process.

Q1: My reaction is slower in continuous flow compared to batch. What are the likely causes?
Q2: How do I determine the optimal flow rate for my reaction?

A2: The optimal flow rate is intrinsically linked to the desired residence time and the kinetics of your reaction. The fundamental relationship is:

  • Residence Time (τ) = Reactor Volume (V) / Total Flow Rate (Q) [8]

To find the optimal flow rate, you can perform a series of experiments where you systematically vary the flow rate while keeping other parameters like temperature and stoichiometry constant.[9] By analyzing the output at different flow rates, you can identify the point of maximum conversion or yield. Automated systems can streamline this process by running experiments with varying flow rates and providing real-time analysis.[10][11]

Q3: What is "residence time distribution" (RTD), and why is it important?

A3: Residence time distribution (RTD) describes the variation in the time that different fluid elements spend within the reactor.[3][12] In an ideal "plug flow" reactor, all molecules would spend the exact same amount of time, but in reality, factors like friction at the reactor walls and diffusion cause some molecules to move faster or slower, leading to a distribution of residence times.[7][13] A broad RTD can lead to incomplete reactions for molecules with shorter residence times and potential side product formation for those with longer residence times, ultimately affecting yield and selectivity.[7][14]

Q4: My reactor keeps clogging. What can I do to prevent this?
  • Solubility Studies: Before running the reaction in flow, perform solubility tests to ensure all reactants, intermediates, and products remain in solution under the reaction conditions.[9]

  • Solvent Selection: Choose a solvent system where all components are highly soluble.

  • Temperature and Pressure Adjustments: Increasing the temperature or pressure can sometimes enhance solubility.

  • In-line Filtration: While more complex, integrating an in-line filter can be a solution for some processes.

Troubleshooting Guides

This section provides a more in-depth look at specific issues you might encounter and offers structured approaches to resolving them.

Issue 1: Low Conversion or Yield

Low conversion or yield is a frequent challenge. The following decision tree can help you diagnose and address the root cause.

LowConversionTroubleshooting start Low Conversion or Yield check_residence_time Is Residence Time Sufficient? start->check_residence_time increase_residence_time Increase Residence Time (Decrease Flow Rate or Increase Reactor Volume) check_residence_time->increase_residence_time No check_temp Is Temperature Optimal? check_residence_time->check_temp Yes increase_residence_time->check_temp optimize_temp Optimize Temperature check_temp->optimize_temp No check_mixing Is Mixing Efficient? check_temp->check_mixing Yes optimize_temp->check_mixing improve_mixing Improve Mixing (Higher Flow Rate, Static Mixer) check_mixing->improve_mixing No check_stoichiometry Is Stoichiometry Correct? check_mixing->check_stoichiometry Yes improve_mixing->check_stoichiometry adjust_stoichiometry Adjust Reagent Ratios check_stoichiometry->adjust_stoichiometry No check_catalyst Is Catalyst Active? (if applicable) check_stoichiometry->check_catalyst Yes adjust_stoichiometry->check_catalyst replace_catalyst Replace or Regenerate Catalyst check_catalyst->replace_catalyst No end_node Problem Resolved check_catalyst->end_node Yes replace_catalyst->end_node

Caption: Troubleshooting workflow for low conversion or yield.

Causality and Solutions:
  • Insufficient Residence Time: The reactants may not have enough time to interact and form the product.[7] The solution is to either decrease the flow rate or use a reactor with a larger volume.[8]

  • Inefficient Mixing: Poor mixing can lead to localized areas of high and low reactant concentrations, hindering the reaction rate.[3][15] Increasing the flow rate can promote turbulence and improve mixing.[13] Alternatively, incorporating a static mixer or using a reactor with a design that enhances mixing can be beneficial.[5]

  • Incorrect Stoichiometry: An imbalance in the reactant ratios can limit the extent of the reaction. Ensure that the pump flow rates are accurately delivering the desired stoichiometry.[9]

  • Catalyst Deactivation: In heterogeneous catalysis, the catalyst can lose activity over time due to poisoning or leaching.[9][11] This can be diagnosed by monitoring the reaction progress over time. If deactivation is suspected, the catalyst may need to be regenerated or replaced.[15]

Issue 2: Poor Selectivity and Side Product Formation

The formation of unwanted byproducts can be a significant issue.

Key Factors Influencing Selectivity:
ParameterImpact on SelectivityRecommended Action
Temperature Can favor different reaction pathways with varying activation energies.Screen a range of temperatures to find the optimal balance between reaction rate and selectivity.
Residence Time Longer residence times can lead to the formation of secondary products.Optimize for the shortest residence time that provides acceptable conversion of the starting material.[7]
Mixing Poor mixing can create "hot spots" or areas of high reactant concentration, leading to side reactions.Ensure efficient mixing to maintain a homogeneous reaction environment.[3][5]
Pressure Can influence the selectivity of reactions involving gaseous reagents or where the transition states have different volumes.[18]For gas-liquid reactions, increasing pressure can enhance the solubility of the gas and improve selectivity.[18][19]
Issue 3: Inconsistent Results and Poor Reproducibility

Reproducibility is critical in scientific research and drug development. Inconsistent results in a continuous-flow system often point to a lack of precise control over key parameters.

InconsistentResults start Inconsistent Results check_pumps Are Pump Flow Rates Stable? start->check_pumps calibrate_pumps Calibrate Pumps check_pumps->calibrate_pumps No check_temp_control Is Temperature Control Consistent? check_pumps->check_temp_control Yes calibrate_pumps->check_temp_control verify_temp_sensor Verify Temperature Sensor Accuracy check_temp_control->verify_temp_sensor No check_pressure Is System Pressure Stable? check_temp_control->check_pressure Yes verify_temp_sensor->check_pressure check_bpr Check Back-Pressure Regulator check_pressure->check_bpr No check_reagents Are Reagent Solutions Homogeneous? check_pressure->check_reagents Yes check_bpr->check_reagents ensure_solubility Ensure Complete Solubility of Reagents check_reagents->ensure_solubility No end_node Consistent Results check_reagents->end_node Yes ensure_solubility->end_node

Caption: Diagnostic flowchart for inconsistent experimental results.

Self-Validating Protocols for Reproducibility:
  • Pump Calibration: Regularly calibrate your pumps to ensure accurate and consistent flow rates.

  • Temperature and Pressure Monitoring: Utilize in-line sensors to monitor temperature and pressure throughout the reactor.[20][21] This data is crucial for identifying any fluctuations that could be affecting the reaction.

  • Back-Pressure Regulator: A stable back-pressure regulator is essential for maintaining constant pressure, which in turn affects residence time and, for gaseous reactions, concentration.[8][18]

  • Reagent Solution Stability: Ensure that your reagent solutions are stable and homogeneous over the course of the experiment. Any precipitation or degradation of starting materials will lead to inconsistent results.

Issue 4: Challenges in Scale-Up

Transitioning a successful lab-scale flow process to a larger production scale requires careful consideration.[22][23]

Strategies for Successful Scale-Up:
  • "Sizing Up" vs. "Numbering Up":

    • Sizing Up: Involves increasing the dimensions (length and/or diameter) of the reactor channels.[24]

    • Numbering Up: Involves running multiple identical reactors in parallel.[17][24]

  • Maintaining Key Parameters: When scaling up, it is crucial to maintain the same optimal conditions (temperature, pressure, residence time, and mixing efficiency) that were established at the lab scale.[17][22]

Experimental Protocols

Protocol 1: Determination of Optimal Residence Time
  • System Setup: Assemble your continuous-flow system with the desired reactor, pumps, and back-pressure regulator.

  • Initial Conditions: Set the temperature, pressure, and reactant concentrations to the values determined from your initial batch experiments or literature precedent.

  • Flow Rate Screening:

    • Begin with a high flow rate (short residence time).

    • Allow the system to reach a steady state (typically 3-5 reactor volumes).

    • Collect a sample and analyze for conversion/yield.

    • Gradually decrease the flow rate (increase residence time) in discrete steps.

    • Repeat the steady-state collection and analysis for each flow rate.

  • Data Analysis: Plot the conversion or yield as a function of residence time to identify the optimal operating window.

Protocol 2: Assessment of Mixing Efficiency

The Villermaux-Dushman reaction is a common method for characterizing mixing efficiency.[3] It involves a fast acid-base neutralization competing with a slower redox reaction. The extent of the redox reaction, which produces iodine, is an indicator of poor mixing. By analyzing the concentration of iodine produced under different flow conditions, you can assess the mixing efficiency of your reactor setup.

References

  • A field guide to flow chemistry for synthetic organic chemists - PMC - PubMed Central. (n.d.).
  • A beginner's guide to flow kinetics - Portland Press. (2020, April 1).
  • Characterising flow reactors - Unlocking Flow Chemistry. (n.d.).
  • About Flow Chemistry - ThalesNano. (n.d.).
  • Continuous Flow Chemistry: How AI is Making Batch Processing Obsolete - ChemCopilot. (2025, September 11).
  • Continuous Flow Chemistry - Equilibar Precision Valves. (2018, August 24).
  • Continuous-Flow Chemistry - 2017 - Wiley Analytical Science. (2017, April 4).
  • Beginner's Guide to Flow Chemistry | H.E.L Group. (2024, March 12).
  • How to approach flow chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00832B. (2020, November 3).
  • How Do Reaction Kinetics Affect Reactor Design? - Chemistry For Everyone - YouTube. (2025, October 30).
  • Modern advancements in continuous-flow aided kinetic analysis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00467K. (2022, February 18).
  • 2.1.1: Continuous Flow - Chemistry LibreTexts. (2023, February 12).
  • Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis | ACS Sustainable Chemistry & Engineering - ACS Publications. (2024, October 3).
  • What is a Continuous Flow Chemistry System? - Kilolabs. (n.d.).
  • Management of the Heat of Reaction under Continuous Flow Conditions Using In-Line Monitoring Technologies | Organic Process Research & Development - ACS Publications - American Chemical Society. (2020, May 4).
  • Simplifying scale-up with continuous flow chemistry and microfluidics - Manetco. (2025, January 10).
  • Overcoming solid handling issues in continuous flow substitution reactions through ionic liquid formation. (n.d.).
  • Benefits of Continuous Flow Chemistry. (n.d.).
  • Residence Time Distributions of Chemical Reactors. (2017, March 14).
  • Mixing control in a continuous-flow microreactor using electro-osmotic flow - Mathematical Modelling of Natural Phenomena. (n.d.).
  • How residence time affects product quality in flow chemistry - Stoli Chem. (2021, September 21).
  • Modeling Temperature and Species Concentration Profiles on a Continuous-Flow Reactor Applied to Aldol Condensation - PMC - NIH. (2022, June 1).
  • (PDF) Efficient Kinetic Experiments in Continuous Flow Microreactors - ResearchGate. (2018, January 15).
  • Scaling Up of Continuous Flow Processes with Gases Using a Tube-in-Tube Reactor: Inline Titrations and Fanetizole Synthesis with Ammonia - ACS Publications. (n.d.).
  • Modern advancements in continuous-flow aided kinetic analysis - White Rose Research Online. (n.d.).
  • The effect of pressure on rates of reaction - Chemguide. (n.d.).
  • (PDF) Residence Time Distributions - ResearchGate. (2025, August 7).
  • Full article: Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry - Taylor & Francis. (n.d.).
  • 11.6: Common Control Loops and Model for Temperature Control - Engineering LibreTexts. (2023, March 11).
  • Reaction cycling for efficient kinetic analysis in flow - ChemRxiv. (n.d.).
  • Temperature Control - Visual Encyclopedia of Chemical Engineering Equipment. (2022, May 5).
  • Mixer Design and Flow Rate as Critical Variables in Flow Chemistry Affecting the Outcome of a Chemical Reaction: A Review - MDPI. (n.d.).
  • Residence time distribution (RTD) revisited - PMC - PubMed Central - NIH. (n.d.).
  • Continuous Flow vs. Batch Processing: Optimizing Chemical Production for Pharmaceutical Success - LabX. (2018, June 1).
  • Design and Simulation Analysis of a Temperature Control System for Real-Time Quantitative PCR Instruments Based on Key Hot Air Circulation and Temperature Field Regulation Technologies - MDPI. (2026, January 28).

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Comparative Activity of Substituted Aminopyrimidine Derivatives

The aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its versatile biological activities.[1][2] Its structural similarity to the purine nucleobases al...

Author: BenchChem Technical Support Team. Date: February 2026

The aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its versatile biological activities.[1][2] Its structural similarity to the purine nucleobases allows it to act as a bioisostere for ATP, making it a highly effective core for designing competitive enzyme inhibitors, particularly protein kinase inhibitors.[1][3] Kinase deregulation is a well-established driver of cancer proliferation, positioning aminopyrimidine derivatives at the forefront of oncology drug discovery.[1] This guide provides a comparative analysis of the biological activities of various substituted aminopyrimidine derivatives, focusing on anticancer and antimicrobial applications, supported by experimental data and detailed protocols.

The Aminopyrimidine Core: A Versatile Scaffold for Targeted Therapy

The power of the aminopyrimidine scaffold lies in its amenability to substitution at multiple positions. Strategic modifications to the core structure can dramatically alter a compound's potency, target selectivity, and pharmacokinetic properties. The most common points of substitution are the amino group and various positions on the pyrimidine ring, which allow for fine-tuning of interactions within the target protein's binding site.

A critical interaction for many aminopyrimidine-based kinase inhibitors is the formation of hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[3][4] This anchoring interaction, combined with substitutions that exploit adjacent hydrophobic pockets, is key to achieving high-affinity binding and potent inhibition.[4][5]

Caption: General Structure-Activity Relationship (SAR) map for the aminopyrimidine scaffold.

Comparative Analysis of Anticancer Activity: Targeting Protein Kinases

Aminopyrimidine derivatives have shown remarkable success as inhibitors of various protein kinases implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR).[6][7] Overexpression and mutation of EGFR are common in non-small cell lung cancer (NSCLC), making it a prime therapeutic target.[7]

Case Study: EGFR Inhibition in Cancer Cell Lines

The efficacy of novel aminopyrimidine derivatives is often evaluated against cancer cell lines with well-characterized EGFR mutation statuses. A study on pyridothienopyrimidine derivatives demonstrated that specific substitutions significantly enhance cytotoxic activity and EGFR inhibition.[8]

Table 1: Comparative Activity of Pyridothienopyrimidine Derivatives Against Cancer Cell Lines and EGFR Kinase

CompoundSubstitution PatternCytotoxicity IC₅₀ (µM) vs. HepG-2Cytotoxicity IC₅₀ (µM) vs. MCF-7EGFR Kinase Inhibition IC₅₀ (nM)
3a 4-Chloro-phenyl at R11.171.987.27
5a 4-Methoxy-phenyl at R12.122.5410.91
9b 4-Nitro-phenyl at R11.982.7917.29
Erlotinib (Reference Drug)3.114.8627.01

Data synthesized from Abdel-Maksoud, et al. (2022).[8]

Analysis and Causality: The data clearly indicates that derivatives 3a , 5a , and 9b exhibit more potent cytotoxic effects against both liver (HepG-2) and breast (MCF-7) cancer cell lines compared to the established EGFR inhibitor, Erlotinib.[8] This enhanced cellular activity is directly correlated with superior enzymatic inhibition of EGFR.[8]

  • Compound 3a , featuring a 4-chlorophenyl substitution, demonstrates the highest potency. The electron-withdrawing nature of the chlorine atom likely enhances the binding affinity within the ATP pocket.

  • Compound 5a , with a 4-methoxyphenyl group, also shows excellent activity, suggesting that substitutions capable of forming additional interactions in the hydrophobic region are beneficial.[4][8]

  • Compound 9b is also highly active, indicating that various electronic and steric profiles at this position can be accommodated to achieve potent inhibition.[8]

These findings underscore a crucial principle in drug design: small modifications to a core scaffold lead to significant changes in biological activity. The superior performance of these novel derivatives is attributed to their optimized interactions with key amino acid residues, such as Met793 in the EGFR hinge region.[4][9]

Comparative Analysis of Antimicrobial Activity

Beyond cancer, aminopyrimidine derivatives are promising agents to combat the growing threat of antimicrobial resistance.[10][11] Their mechanism often involves inhibiting essential bacterial enzymes.

Case Study: Antibacterial and Antifungal Activity

A series of novel pyridothienopyrimidine derivatives were tested against a panel of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is a key metric to quantify antimicrobial efficacy, representing the lowest concentration of a compound that prevents visible microbial growth.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Derivatives

CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)A. niger (Fungus)
6c 81648
8b 48816
9a 4444
9b 16848
Amphotericin B --1.953.90
Ciprofloxacin 7.813.90--

Data synthesized from Farag, et al. (2022).[6]

Analysis and Causality: The results highlight the broad-spectrum potential of these compounds.

  • Compound 9a emerged as the most potent antimicrobial agent, showing significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi, with MIC values as low as 4 µg/mL.[6]

  • Compounds 6c and 8b also displayed substantial antimicrobial effects.[6] The specific substitutions on these molecules likely enable them to effectively penetrate microbial cell walls and inhibit crucial intracellular targets. The wide range of biological activities, from anticancer to antimicrobial, demonstrates the remarkable versatility of the aminopyrimidine scaffold.[2][12]

Experimental Protocols: A Foundation for Reproducible Data

The trustworthiness of comparative data hinges on robust and well-defined experimental protocols. Below are step-by-step methodologies for assessing the anticancer activity of novel chemical entities.

Workflow for In Vitro Anticancer Drug Screening

G cluster_prep Cell & Compound Preparation cluster_treat Treatment & Incubation cluster_assay Viability Assessment cluster_analysis Data Analysis culture 1. Culture Cancer & Normal Cell Lines seed 2. Seed Cells into 96-Well Plates culture->seed prepare 3. Prepare Serial Dilutions of Test Compounds seed->prepare treat 4. Treat Cells with Compounds (24-72h) prepare->treat controls Include Vehicle (DMSO) & Positive (Doxorubicin) Controls treat->controls mtt 5. Add MTT Reagent & Incubate (2-4h) treat->mtt solubilize 6. Solubilize Formazan Crystals (e.g., DMSO) mtt->solubilize read 7. Measure Absorbance (e.g., 570 nm) solubilize->read plot 8. Plot Dose-Response Curve read->plot calc 9. Calculate IC50 Value plot->calc

Caption: Standard experimental workflow for determining the IC₅₀ of a test compound.

Protocol: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound by measuring the metabolic activity of cells.[13] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13][14]

Objective: To determine the concentration of a substituted aminopyrimidine derivative that inhibits 50% of cell viability (IC₅₀).

Materials:

  • Cancer cell line (e.g., MCF-7) and normal cell line (e.g., NHDF)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test aminopyrimidine derivative, dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Rationale: This density ensures cells are in a logarithmic growth phase during the experiment.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in culture medium (e.g., from 0.1 to 100 µM).[15]

    • Prepare dilutions for the positive control and a vehicle control (medium with the same percentage of DMSO used for the test compounds).

    • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for the desired exposure time (typically 24, 48, or 72 hours).[16]

  • MTT Addition and Incubation:

    • After incubation, carefully remove the medium containing the compound.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Rationale: The MTT solution is light-sensitive; handle accordingly.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization and Measurement:

    • After incubation, carefully remove the MTT-containing medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance (Optical Density) at 570 nm using a microplate reader.[15]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis to fit a dose-response curve and determine the IC₅₀ value.[15]

Conclusion and Future Perspectives

Substituted aminopyrimidine derivatives remain a highly productive scaffold in drug discovery, yielding potent inhibitors for a range of therapeutic targets. The comparative data clearly show that rational, structure-guided modifications to the aminopyrimidine core can lead to compounds with superior efficacy compared to existing drugs. As seen in the case studies, substitutions that enhance interactions with the target's ATP-binding site are particularly effective in boosting anticancer and antimicrobial activities.

Future research will likely focus on developing derivatives with even greater selectivity to minimize off-target effects and improve safety profiles. The use of advanced techniques like co-crystallization studies and computational modeling will continue to be invaluable in elucidating the structural basis for inhibitor potency and guiding the design of next-generation aminopyrimidine-based therapeutics.[7][17]

References

  • Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S. Available at: [Link]

  • Giebułtowicz, J., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health (NIH). Available at: [Link]

  • Singh, S., et al. (2022). Design and evaluation of pyrimidine derivatives as potent inhibitors of ABCG2, a breast cancer resistance protein. National Institutes of Health (NIH). Available at: [Link]

  • Norman, M. H., et al. (2011). Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase: Synthesis, Structure–Activity Relationships, and Inhibition of in Vivo T Cell Activation. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). 2-Aminopyrimidine derivatives as anticancer drugs. Available at: [Link]

  • Farag, A. M., et al. (2022). Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. Arabian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Novel bioactive 2‐phenyl‐4‐aminopyrimidine derivatives as EGFR inhibitors for the treatment of non‐small cell lung cancer. Available at: [Link]

  • Larrow, J. F., et al. (2012). Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation. ACS Publications. Available at: [Link]

  • PubMed. (n.d.). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Available at: [Link]

  • Abuelizz, H. A., et al. (2023). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Publishing. Available at: [Link]

  • Al-Warhi, T., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Mitton-Fry, M. J., et al. (2023). Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs. ASM Journals. Available at: [Link]

  • Marzouk, A. A., et al. (2023). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. PubMed Central. Available at: [Link]

  • JETIR. (n.d.). Molecular docking and in-vitro antimicrobial activity of some novel aminopyrimidine derivatives. Available at: [Link]

  • Williams, C. R., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Structure of our previously reported anticancer aminopyrimidine derivative RDS 3442 (1a). Available at: [Link]

  • JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro. YouTube. Available at: [Link]

  • ResearchGate. (2022). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Available at: [Link]

  • ResearchGate. (n.d.). Design, synthesis, and biological evaluation of novel aminopyrimidine derivatives as EGFR inhibitors. Available at: [Link]

  • Gunda, S., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Zengin, G., et al. (2024). Anticancer Activity of Roburic Acid: In Vitro and In Silico Investigation. MDPI. Available at: [Link]

  • RJPT. (n.d.). Synthesis, Characterization and Antimicrobial Activities of Some New Amino-Pyrimidine Derivatives. Available at: [Link]

Sources

Validation

A Head-to-Head Comparison: Validating 5-(Aminomethyl)-4-methylpyrimidin-2-amine as a Bona Fide Substrate for the Thiamine Salvage Enzyme TenA

In the intricate world of cellular metabolism, the salvage of essential vitamin precursors is a critical process for survival. Thiamine (Vitamin B1) is a quintessential cofactor for enzymes central to carbohydrate and am...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of cellular metabolism, the salvage of essential vitamin precursors is a critical process for survival. Thiamine (Vitamin B1) is a quintessential cofactor for enzymes central to carbohydrate and amino acid metabolism.[1][2] Organisms have evolved sophisticated thiamine salvage pathways to recycle and regenerate thiamine from its degradation products.[3] A key player in this pathway is the enzyme TenA, or thiaminase II, which catalyzes the hydrolysis of the pyrimidine moiety of thiamine-related compounds.[4][5][6][7] This guide provides an in-depth technical analysis and experimental validation of a putative substrate, 5-(aminomethyl)-4-methylpyrimidin-2-amine, and compares its performance against other known TenA substrates.

The Central Role of TenA in Thiamine Salvage

The TenA enzyme is a hydrolase that participates in the salvage of thiamine by converting 4-amino-5-aminomethyl-2-methylpyrimidine (AmMP) to 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a direct precursor for thiamine biosynthesis.[6][8] This reaction involves the substitution of an amino group with a hydroxyl group from water.[5] The structural and mechanistic understanding of TenA, particularly the key active site residues like Cys135, Asp44, and Glu205, provides a framework for identifying and validating new substrates.[9][10] Our focus here is to rigorously test whether 5-(aminomethyl)-4-methylpyrimidin-2-amine can be officially recognized as a TenA substrate.

Experimental Validation Workflow: A Multi-faceted Approach

To definitively validate a compound as an enzyme substrate, a multi-pronged experimental approach is necessary. This involves not only demonstrating that a reaction occurs but also quantifying the efficiency of that reaction and identifying the resulting products.

Diagram of the Experimental Validation Workflow:

Validation_Workflow cluster_prep Phase 1: Preparation cluster_kinetics Phase 2: Kinetic Analysis cluster_product Phase 3: Product Confirmation cluster_comparison Phase 4: Comparative Analysis P1 Recombinant TenA Expression & Purification K1 Enzyme Kinetic Assays (Coupled Spectrophotometric Assay) P1->K1 Pr1 Enzymatic Reaction at Preparative Scale P1->Pr1 P2 Substrate Synthesis & Characterization P2->K1 P2->Pr1 K2 Determine Initial Velocities at Varying Substrate Concentrations K1->K2 K3 Calculate Km, Vmax, kcat (Michaelis-Menten & Lineweaver-Burk) K2->K3 C2 Compare kcat/Km of Novel vs. Known Substrates K3->C2 Pr2 Product Separation (HPLC) Pr1->Pr2 Pr3 Product Identification (LC-MS/NMR) Pr2->Pr3 C1 Compile Kinetic Data for Known TenA Substrates C1->C2

Caption: Overall workflow for the validation of a new TenA substrate.

Detailed Experimental Protocols

The foundation of any robust enzymatic assay is a highly purified and active enzyme. For this study, the tenA gene from Bacillus subtilis is cloned into an expression vector (e.g., pET-28a) and transformed into E. coli BL21(DE3).

Step-by-Step Protocol:

  • Expression: Grow transformed E. coli in LB media supplemented with kanamycin at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and incubate for 4-6 hours at 30°C.

  • Lysis: Harvest cells by centrifugation, resuspend in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lyse by sonication on ice.

  • Purification: Centrifuge the lysate to pellet cellular debris. Load the supernatant onto a Ni-NTA affinity column. Wash with lysis buffer containing 20 mM imidazole and elute the His-tagged TenA protein with a buffer containing 250 mM imidazole.

  • Dialysis & Quantification: Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT). Determine the protein concentration using the Bradford assay or by measuring absorbance at 280 nm.[5]

The hydrolysis of 5-(aminomethyl)-4-methylpyrimidin-2-amine by TenA releases ammonia.[5] This ammonia can be quantified using a coupled enzyme assay with glutamate dehydrogenase, which consumes NADPH in the process. The decrease in NADPH concentration is monitored spectrophotometrically at 340 nm.[5]

Reaction Scheme:

  • TenA Reaction: 5-(aminomethyl)-4-methylpyrimidin-2-amine + H₂O → 5-(hydroxymethyl)-4-methylpyrimidin-2-amine + NH₃

  • Coupled Reaction: NH₃ + α-ketoglutarate + NADPH + H⁺ → L-glutamate + NADP⁺ + H₂O

Step-by-Step Protocol:

  • Reaction Mixture: In a 96-well UV-transparent plate, prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 5 mM α-ketoglutarate, 0.25 mM NADPH, and 5 units of glutamate dehydrogenase.

  • Substrate Addition: Add varying concentrations of 5-(aminomethyl)-4-methylpyrimidin-2-amine (e.g., from 0 to 200 µM).

  • Initiation: Initiate the reaction by adding a fixed concentration of purified TenA enzyme (e.g., 2 µM).

  • Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a plate reader at 30°C.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Fit the V₀ data at different substrate concentrations to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.[5][11][12]

Diagram of the TenA Catalytic Reaction:

TenA_Reaction Substrate 5-(Aminomethyl)-4- methylpyrimidin-2-amine TenA TenA Enzyme Substrate->TenA Binds Water H₂O Water->TenA Product 5-(Hydroxymethyl)-4- methylpyrimidin-2-amine TenA->Product Releases Ammonia NH₃ TenA->Ammonia

Sources

Comparative

A Head-to-Head Comparison: Novel N-(4-(aminomethyl)phenyl)pyrimidin-2-amine Derivatives versus Established Therapies for Myeloproliferative Neoplasms

A Senior Application Scientist's Guide to the Biological Evaluation of a New Class of JAK2 Inhibitors In the landscape of targeted therapies for myeloproliferative neoplasms (MPNs), the Janus kinase (JAK) family, particu...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Biological Evaluation of a New Class of JAK2 Inhibitors

In the landscape of targeted therapies for myeloproliferative neoplasms (MPNs), the Janus kinase (JAK) family, particularly JAK2, remains a pivotal target. The discovery of the activating JAK2 V617F mutation in a significant portion of patients with MPNs, such as polycythemia vera and primary myelofibrosis, has spurred the development of small molecule inhibitors. While existing treatments like Ruxolitinib and Fedratinib have demonstrated clinical efficacy, the quest for novel agents with improved selectivity, potency, and safety profiles is ongoing. This guide provides a comprehensive biological evaluation of a promising new class of compounds, the N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives, and compares their performance against established JAK inhibitors.

The Rise of a New Scaffold: N-(4-(aminomethyl)phenyl)pyrimidin-2-amine Derivatives

The N-(4-(aminomethyl)phenyl)pyrimidin-2-amine scaffold has emerged as a promising pharmacophore for the development of selective and potent JAK2 inhibitors. A notable example from this class, compound A8, has demonstrated exceptional potency against JAK2 kinase with an IC50 value of 5 nM.[1] This positions these novel derivatives as strong contenders in the field of MPN therapeutics. Their mechanism of action, like other JAK inhibitors, centers on the inhibition of the constitutively active JAK-STAT signaling pathway, which is a key driver of the hyperproliferative state in MPNs.[1]

Benchmarking Against the Standards: Ruxolitinib and Fedratinib

A thorough evaluation of any new therapeutic agent necessitates a direct comparison with the current standards of care. In the context of MPNs, Ruxolitinib and Fedratinib serve as the primary benchmarks.

Ruxolitinib , a potent inhibitor of both JAK1 and JAK2, has been a cornerstone of MPN treatment, demonstrating efficacy in reducing spleen size and alleviating disease-related symptoms.[2] Its broader JAK inhibition profile, however, can lead to off-target effects.

Fedratinib , on the other hand, is a more selective JAK2 inhibitor.[1] Clinical trials have established its efficacy in patients with myelofibrosis, including those who have failed or are intolerant to Ruxolitinib.[3][4]

The key differentiator for the novel N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives lies in their potential for enhanced selectivity for JAK2 over other JAK isoforms and related kinases. This heightened selectivity could translate into a more favorable safety profile with a reduction in off-target toxicities.

Comparative Performance Metrics: A Data-Driven Analysis

To objectively assess the potential of the N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives, a multi-faceted comparison with Ruxolitinib and Fedratinib is essential. The following tables summarize the key performance indicators based on available preclinical and clinical data.

Table 1: In Vitro Potency and Selectivity
Compound/DrugTarget(s)IC50 (JAK2)Selectivity ProfileReference
Compound A8 JAK25 nM38.6-fold vs JAK1, 54.6-fold vs JAK3, 41.2-fold vs TYK2[1]
Ruxolitinib JAK1/JAK2~3 nMPotent inhibitor of both JAK1 and JAK2[5]
Fedratinib JAK26 nMSelective for JAK2 over other kinases like JAK3 (IC50 = 169 nM)[1]
Table 2: In Vivo Efficacy in Myeloproliferative Neoplasm Models
Compound/DrugAnimal ModelKey FindingsReference
Related Pyrimidine Derivative (13ac) SET-2 xenograft model82.3% tumor growth inhibition[6]
Ruxolitinib Mouse model of JAK2 V617F+ MPNPrevented splenomegaly, decreased inflammatory cytokines[5]
Fedratinib Murine xenograft models of Hodgkin and mediastinal large B-cell lymphomaInhibits proliferation and induces apoptosis[7]

Delving into the "How": Experimental Methodologies

The credibility of any biological evaluation rests on the robustness of the experimental protocols employed. Here, we detail the step-by-step methodologies for the key assays used to characterize these JAK2 inhibitors.

Biochemical Kinase Activity Assay (JAK2)

This assay is fundamental to determining the direct inhibitory effect of a compound on the target enzyme.

Principle: The assay measures the phosphorylation of a substrate peptide by the JAK2 enzyme. The amount of phosphorylation is quantified, and the inhibitory effect of the test compound is determined by the reduction in this signal. A common method utilizes ATP-dependent luciferase to measure the remaining ATP after the kinase reaction; as kinase activity increases, ATP is consumed, leading to a lower luminescent signal.[8]

Detailed Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant JAK2 enzyme, a specific substrate peptide (e.g., Poly(Glu, Tyr) 4:1), and the test compound at various concentrations in a kinase assay buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT).[2]

  • Initiation of Reaction: Add ATP to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Add a detection reagent, such as Kinase-Glo®, which contains luciferase and its substrate. This reagent measures the amount of ATP remaining in the well.

  • Signal Measurement: Read the luminescence on a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition by the test compound.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Diagram of the Kinase Activity Assay Workflow

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection & Analysis prep_reagents Prepare Reagents: - Recombinant JAK2 - Substrate Peptide - Kinase Buffer - Test Compound plate_setup Plate Setup: Add reagents and test compound to 96-well plate prep_reagents->plate_setup add_atp Initiate Reaction: Add ATP plate_setup->add_atp incubation Incubate at Room Temperature add_atp->incubation add_detection Add Detection Reagent (e.g., Kinase-Glo®) incubation->add_detection read_luminescence Read Luminescence add_detection->read_luminescence data_analysis Calculate IC50 read_luminescence->data_analysis

Caption: Workflow for a typical in vitro JAK2 kinase activity assay.

Cellular Viability Assay (MTT Assay)

This assay assesses the effect of the compounds on the proliferation and viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.[3][4][9]

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HEL, SET-2, or other MPN-relevant cell lines) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Diagram of the MTT Assay Workflow

G cluster_0 Cell Culture & Treatment cluster_1 MTT Reaction cluster_2 Measurement & Analysis seed_cells Seed Cells in 96-well Plate treat_compounds Treat with Test Compounds seed_cells->treat_compounds add_mtt Add MTT Reagent treat_compounds->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan (e.g., with DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate Cell Viability and GI50 read_absorbance->analyze_data

Caption: Step-by-step workflow of the MTT cell viability assay.

Western Blotting for JAK/STAT Pathway Modulation

This technique is used to confirm the mechanism of action of the inhibitors at the cellular level by observing the phosphorylation status of key signaling proteins.

Principle: Western blotting allows for the detection of specific proteins in a cell lysate. By using antibodies that recognize the phosphorylated forms of JAK2 and STAT proteins, one can assess the inhibitory effect of the compounds on the signaling pathway.[10]

Detailed Protocol:

  • Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated JAK2 (p-JAK2), total JAK2, phosphorylated STAT3/5 (p-STAT3/5), and total STAT3/5 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an HRP substrate (e.g., ECL) and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the untreated control.

Diagram of the JAK/STAT Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive Activates JAK2_active JAK2 (active) JAK2_inactive->JAK2_active Phosphorylation STAT_inactive STAT (inactive) JAK2_active->STAT_inactive Phosphorylates STAT_active STAT (active) STAT_inactive->STAT_active STAT_dimer STAT Dimer STAT_active->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Induces Inhibitor N-(4-(aminomethyl)phenyl) pyrimidin-2-amine Derivative Inhibitor->JAK2_active Inhibits

Sources

Comparative

A Comparative Guide to the In Vitro Inhibitory Activity of 5-Substituted 2-Amino-4,6-Dichloropyrimidine Analogs as Modulators of Immune-Activated Nitric Oxide Production

For researchers and professionals in drug development, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for a multitude of therapeutic agents. Within this class, 5-s...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for a multitude of therapeutic agents. Within this class, 5-substituted 2-amino-4,6-dichloropyrimidine analogs have emerged as potent inhibitors of immune-activated nitric oxide (NO) production. This guide provides an in-depth, objective comparison of the in vitro inhibitory performance of these analogs, juxtaposed with established alternative inhibitors. We will delve into the structure-activity relationships, present supporting experimental data, and provide detailed methodologies to ensure scientific integrity and reproducibility.

The Significance of Targeting Immune-Activated Nitric Oxide Production

In the inflammatory cascade, the inducible nitric oxide synthase (iNOS) enzyme plays a critical role.[1][2] Upon stimulation by pro-inflammatory cytokines like interferon-gamma (IFN-γ) and lipopolysaccharide (LPS), various immune cells, particularly macrophages, upregulate iNOS, leading to a high-output production of nitric oxide (NO).[1][2] While NO is a crucial signaling molecule in physiological processes, its overproduction during chronic inflammation can lead to tissue damage and contribute to the pathophysiology of various diseases.[1] Consequently, the selective inhibition of iNOS is a key therapeutic strategy for mitigating excessive inflammation.

The 2-amino-4,6-dichloropyrimidine core provides a promising scaffold for the development of such inhibitors. The strategic placement of substituents at the 5-position allows for the fine-tuning of their biological activity, offering a pathway to enhance potency and selectivity.

Comparative Analysis of Inhibitory Activity

A key study by Paukner et al. systematically evaluated a series of 5-substituted 2-amino-4,6-dichloropyrimidine analogs for their ability to inhibit immune-activated NO production in mouse peritoneal cells.[3][4] The results, summarized in the table below, demonstrate a clear structure-activity relationship and highlight the potential of this chemical series.

Compound5-SubstituentIC50 (µM)[3][4]
Lead Analog -F 2
Analog 2-Cl9
Analog 3-Br12
Analog 4-I15
Analog 5-CH336
Analog 6-H>50

Key Insights from the Data:

  • Potency of the Fluoro-Substituent: The 5-fluoro-2-amino-4,6-dichloropyrimidine analog stands out as the most potent inhibitor in this series, with an impressive IC50 of 2 µM.[3][4] This potency was reported to be higher than that of the reference compound used in the study.[3][4]

  • Halogen Substitution Trend: A clear trend is observed with halogen substitutions at the 5-position. The inhibitory activity decreases as the size of the halogen increases (F > Cl > Br > I). This suggests that a smaller, more electronegative substituent at this position is favorable for activity.

  • Impact of Alkyl Substitution: The introduction of a methyl group at the 5-position leads to a significant drop in potency (IC50 = 36 µM), indicating that steric bulk or the electronic properties of the methyl group are detrimental to inhibitory activity compared to halogens.[3][4]

  • Essential Role of the 5-Substituent: The unsubstituted analog (5-H) showed minimal activity, underscoring the critical importance of substitution at the 5-position for effective inhibition.

Performance Benchmark Against Alternative iNOS Inhibitors

To provide a comprehensive perspective, the inhibitory potency of the lead 5-fluoro-2-amino-4,6-dichloropyrimidine analog is compared against well-established, selective iNOS inhibitors. It is important to note that assay conditions can influence IC50 values, but this comparison provides a valuable benchmark.

InhibitorTargetCell Type/Enzyme SourceIC50/Ki Value
5-Fluoro-2-amino-4,6-dichloropyrimidine iNOS Activity Mouse Peritoneal Cells 2 µM [3][4]
1400WiNOSHuman iNOSKd ≤ 7 nM[5]
L-NIL (L-N6-(1-iminoethyl)lysine)iNOSMouse iNOS3.3 µM[6]
AminoguanidineiNOSMouse iNOS2.1 µM[7]
L-NMMA (NG-monomethyl-L-arginine)Non-selective NOSMurine J774.2 Macrophages35 µM[8]

Analysis of Comparative Performance:

The lead 5-fluoro analog demonstrates a potent inhibitory activity that is comparable to, and in some cases superior to, widely used iNOS inhibitors like L-NIL and aminoguanidine under cellular assay conditions.[3][4][6][7] While highly selective inhibitors like 1400W exhibit significantly lower inhibitory constants in enzymatic assays, the cellular potency of the 5-fluoro analog in the low micromolar range positions it as a highly promising candidate for further development.[5]

Unraveling the Mechanism: An Ongoing Investigation

A crucial aspect of drug development is understanding the mechanism of action. For the 5-substituted 2-amino-4,6-dichloropyrimidine analogs, the precise molecular target and mechanism of iNOS inhibition have not yet been fully elucidated.[3][4] The observed inhibition of NO production in immune-activated cells strongly suggests an interaction with the iNOS pathway. However, it is currently unknown whether these compounds act as direct competitive or non-competitive inhibitors of the iNOS enzyme, or if they modulate upstream signaling pathways that regulate iNOS expression. This represents an important area for future research to fully characterize this promising class of inhibitors.

Experimental Protocols for In Vitro Evaluation

To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential. The following outlines the key methodologies for assessing the in vitro inhibitory activity of these compounds.

Experimental Workflow: Screening for iNOS Inhibition

G cluster_0 Cell Culture & Stimulation cluster_1 Compound Treatment cluster_2 Nitrite Quantification cluster_3 Data Analysis cell_culture 1. Culture Macrophages (e.g., mouse peritoneal macrophages) stimulation 2. Stimulate with LPS/IFN-γ to induce iNOS expression cell_culture->stimulation treatment 4. Treat stimulated cells with compound dilutions stimulation->treatment compound_prep 3. Prepare serial dilutions of 5-substituted 2-amino-4,6-dichloropyrimidine analogs compound_prep->treatment collect_supernatant 5. Collect cell culture supernatant treatment->collect_supernatant griess_assay 6. Perform Griess Assay to measure nitrite concentration collect_supernatant->griess_assay data_analysis 7. Calculate % inhibition of NO production griess_assay->data_analysis ic50_calc 8. Determine IC50 values data_analysis->ic50_calc

Caption: Workflow for in vitro screening of iNOS inhibitors.

Step-by-Step Protocol: Griess Assay for Nitrite Determination

The Griess assay is a colorimetric method for the quantification of nitrite, a stable and quantifiable end-product of NO metabolism in cell culture supernatant.

Materials:

  • Griess Reagent:

    • Component A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.

  • Nitrite Standard: Sodium nitrite solution (e.g., 1 mM stock).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 540-550 nm.

  • Cell culture supernatant from experimental wells.

Procedure:

  • Preparation of Standards:

    • Prepare a series of sodium nitrite standards by serially diluting the stock solution in the same cell culture medium used for the experiment. A typical concentration range would be 1-100 µM.

  • Sample and Standard Plating:

    • Pipette 50 µL of each standard and cell culture supernatant sample into separate wells of a 96-well plate. It is recommended to perform all measurements in triplicate.

  • Griess Reagent Addition:

    • Add 50 µL of Component A (sulfanilamide solution) to all wells containing standards and samples.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Component B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) to all wells.

  • Incubation and Measurement:

    • Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop in the presence of nitrite.

    • Measure the absorbance at 540-550 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank well (culture medium only) from all standard and sample readings.

    • Generate a standard curve by plotting the absorbance of the nitrite standards against their known concentrations.

    • Determine the nitrite concentration in the experimental samples by interpolating their absorbance values from the standard curve.

    • Calculate the percentage of NO production inhibition for each compound concentration relative to the untreated, stimulated control.

    • Plot the percentage inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

The iNOS Signaling Pathway in Immune Cells

To appreciate the context of inhibition, it is vital to understand the signaling cascade that leads to NO production.

G cluster_2 Gene Expression & Protein Synthesis cluster_3 Enzymatic Reaction LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR NFkB NF-κB Pathway TLR4->NFkB STAT1 JAK-STAT1 Pathway IFNgR->STAT1 iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene STAT1->iNOS_gene iNOS_protein iNOS Protein Synthesis iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO O2, NADPH L_arginine L-Arginine L_arginine->NO

Caption: Simplified iNOS signaling pathway in macrophages.

Conclusion and Future Directions

The 5-substituted 2-amino-4,6-dichloropyrimidine scaffold holds significant promise for the development of novel anti-inflammatory agents. The 5-fluoro analog, in particular, demonstrates potent in vitro inhibition of immune-activated nitric oxide production, with an efficacy comparable to established iNOS inhibitors. The clear structure-activity relationship observed with different 5-position substituents provides a rational basis for further optimization of this chemical series.

Future research should focus on elucidating the precise mechanism of action of these compounds to better understand their interaction with the iNOS enzyme or its regulatory pathways. Additionally, evaluating the selectivity of these analogs against other NOS isoforms (nNOS and eNOS) will be crucial for assessing their potential for therapeutic development with a favorable safety profile. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in the quest for more effective and selective modulators of the inflammatory response.

References

  • Paukner, J., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Amino Acids, 46(8), 1939-1946. [Link]

  • Moore, W. M., et al. (1994). L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase. Journal of medicinal chemistry, 37(23), 3886-3888. [Link]

  • Nakashima, T., et al. (1999). Discovery of novel inhibitors of inducible nitric oxide synthase. European journal of pharmacology, 386(2-3), 267-274. [Link]

  • Sharma, J. N., et al. (2007). The role of nitric oxide in inflammatory diseases. Inflammopharmacology, 15(6), 252-259.
  • Szabó, C., et al. (1995). Analysis of the signal transduction in the induction of nitric oxide synthase by lipoteichoic acid in macrophages. British journal of pharmacology, 114(4), 853–860. [Link]

  • Paukner, J., et al. (2014). 5-Substituted 2-amino-4, 6-dihydroxypyrimidines and 2-amino-4, 6-dichloropyrimidines: Synthesis and inhibitory effects on immune-activated nitric oxide production. ResearchGate. [Link]

  • Cinelli, M. A., et al. (2020). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Medicinal research reviews, 40(1), 158–189. [Link]

  • Garvey, E. P., et al. (1997). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo. The Journal of biological chemistry, 272(8), 4959–4963. [Link]

  • Rastogi, S., et al. (2023). iNOS in Macrophage Polarization: Pharmacological and Regulatory Insights. International Journal of Molecular Sciences, 24(24), 17502. [Link]

Sources

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